molecular formula C23H35N7Na3O17P3S B15611037 Acetyl Coenzyme A trisodium

Acetyl Coenzyme A trisodium

货号: B15611037
分子量: 875.5 g/mol
InChI 键: CRTIJMBXIFKWCA-JHJDYNLLSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Acetyl Coenzyme A trisodium is a useful research compound. Its molecular formula is C23H35N7Na3O17P3S and its molecular weight is 875.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H35N7Na3O17P3S

分子量

875.5 g/mol

IUPAC 名称

trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1

InChI 键

CRTIJMBXIFKWCA-JHJDYNLLSA-K

产品来源

United States

Foundational & Exploratory

The Central Role of Acetyl Coenzyme A in the Tricarboxylic Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Coenzyme A (Acetyl-CoA) stands as a pivotal metabolic intermediate, fundamentally linking the catabolism of carbohydrates, fatty acids, and amino acids to the energy-producing tricarboxylic acid (TCA) cycle. This document provides an in-depth technical examination of the role of Acetyl-CoA within the TCA cycle, detailing its formation, its entry into the cycle, and the subsequent metabolic cascade. This guide synthesizes quantitative data, outlines key experimental methodologies for studying these processes, and visually represents the complex regulatory networks governing Acetyl-CoA's fate in cellular metabolism.

Introduction: Acetyl-CoA as the Crossroads of Metabolism

Acetyl-CoA is a thioester molecule that plays a crucial role in numerous biochemical reactions.[1] Its primary function is to transport the acetyl group to the citric acid cycle for oxidation and subsequent energy production.[1] The formation of Acetyl-CoA from various metabolic pathways positions it as a central hub in cellular metabolism, integrating diverse catabolic routes and directing carbon skeletons toward energy generation or biosynthetic pathways.

The principal source of Acetyl-CoA for the TCA cycle is the oxidative decarboxylation of pyruvate (B1213749), the end-product of glycolysis. This irreversible reaction is catalyzed by the multi-enzyme pyruvate dehydrogenase complex (PDC) and serves as a critical link between the cytosolic glycolytic pathway and the mitochondrial TCA cycle.[2][3] Additionally, the beta-oxidation of fatty acids and the catabolism of certain amino acids provide significant contributions to the cellular pool of Acetyl-CoA.[4]

The Entry of Acetyl-CoA into the TCA Cycle

The initiation of the TCA cycle is marked by the entry of the two-carbon acetyl group from Acetyl-CoA. This inaugural step is an aldol (B89426) condensation reaction where Acetyl-CoA combines with the four-carbon molecule, oxaloacetate, to form the six-carbon tricarboxylic acid, citrate (B86180).[5][6] This reaction is catalyzed by the enzyme citrate synthase and is a key regulatory point of the cycle.[7][8] The release of Coenzyme A (CoA-SH) during this reaction is an exergonic process that drives the cycle forward.[1]

The subsequent steps of the TCA cycle involve a series of enzymatic reactions that systematically oxidize the acetyl group, releasing two molecules of carbon dioxide.[6] Crucially, these oxidative steps are coupled to the reduction of the electron carriers NAD+ and FAD to NADH and FADH2, respectively.[5] These reduced coenzymes are the primary high-energy products of the TCA cycle, which then donate their electrons to the electron transport chain to drive oxidative phosphorylation and the bulk of ATP synthesis.[9] A single molecule of GTP (or ATP) is also generated directly within the cycle through substrate-level phosphorylation.[9]

Quantitative Analysis of the TCA Cycle

The stoichiometry and thermodynamics of the TCA cycle are critical for understanding its energetic output. The complete oxidation of one molecule of Acetyl-CoA yields a significant amount of energy in the form of ATP and reducing equivalents.

Stoichiometry of the TCA Cycle

The net reaction for one turn of the TCA cycle, starting from Acetyl-CoA, is as follows:

Acetyl-CoA + 3 NAD+ + FAD + GDP + Pi + 2 H₂O → 2 CO₂ + 3 NADH + 3 H+ + FADH₂ + GTP + CoA-SH

Table 1: Products Generated per Molecule of Acetyl-CoA in the TCA Cycle

ProductQuantity
CO₂2
NADH3
FADH₂1
GTP (or ATP)1

Source:[9]

The reducing equivalents, NADH and FADH₂, are subsequently re-oxidized by the electron transport chain, leading to the production of a substantial amount of ATP. The generally accepted ATP yield is approximately 2.5 ATP per NADH and 1.5 ATP per FADH₂.[10]

Table 2: Total ATP Yield from One Molecule of Acetyl-CoA

SourceATP Yield
3 NADH~7.5 ATP
1 FADH₂~1.5 ATP
1 GTP1 ATP
Total ~10 ATP

Source:[11]

Thermodynamics of the TCA Cycle

The individual reactions of the TCA cycle have distinct standard free energy changes (ΔG°'). While some reactions are reversible, others are highly exergonic and serve as key regulatory points, ensuring the unidirectional flow of the cycle.

Table 3: Standard Free Energy Changes (ΔG°') of the TCA Cycle Reactions

StepReactionEnzymeΔG°' (kJ/mol)
1Acetyl-CoA + Oxaloacetate → Citrate + CoA-SHCitrate Synthase-32.2
2Citrate ⇌ IsocitrateAconitase+13.3
3Isocitrate + NAD+ → α-Ketoglutarate + NADH + CO₂Isocitrate Dehydrogenase-20.9
4α-Ketoglutarate + NAD+ + CoA-SH → Succinyl-CoA + NADH + CO₂α-Ketoglutarate Dehydrogenase-33.5
5Succinyl-CoA + GDP + Pi ⇌ Succinate + GTP + CoA-SHSuccinyl-CoA Synthetase-2.9
6Succinate + FAD ⇌ Fumarate + FADH₂Succinate Dehydrogenase0
7Fumarate + H₂O ⇌ MalateFumarase-3.8
8Malate + NAD+ ⇌ Oxaloacetate + NADHMalate Dehydrogenase+29.7

Note: The physiological free energy changes (ΔG) can differ significantly from the standard free energy changes (ΔG°') due to the cellular concentrations of substrates and products. Source:[12][13]

Regulation of Acetyl-CoA Entry into the TCA Cycle

The flux of Acetyl-CoA into the TCA cycle is tightly regulated to meet the cell's energetic demands. This regulation occurs at two primary levels: the pyruvate dehydrogenase complex (PDC) and the initial enzymes of the TCA cycle itself.

Regulation of the Pyruvate Dehydrogenase Complex (PDC)

The PDC is a critical control point that governs the conversion of pyruvate to Acetyl-CoA.[1] Its activity is modulated by both allosteric regulation and covalent modification.

  • Allosteric Regulation: The PDC is inhibited by its products, Acetyl-CoA and NADH, which signal a high-energy state.[14] Conversely, it is activated by its substrates, pyruvate and NAD+, which indicate a need for energy production.[1]

  • Covalent Modification: The PDC is inactivated by phosphorylation, a reaction catalyzed by pyruvate dehydrogenase kinase (PDK).[3] High ratios of ATP/ADP, NADH/NAD+, and Acetyl-CoA/CoA stimulate PDK activity.[3] Conversely, pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates the PDC.[3]

PDC_Regulation cluster_allosteric Allosteric Regulation cluster_covalent Covalent Modification cluster_regulators Regulators of Kinase/Phosphatase Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC Substrate AcetylCoA Acetyl-CoA PDC->AcetylCoA Product Pyruvate_reg Pyruvate Pyruvate_reg->PDC Activates NAD_reg NAD+ NAD_reg->PDC Activates AcetylCoA_reg Acetyl-CoA AcetylCoA_reg->PDC Inhibits NADH_reg NADH NADH_reg->PDC Inhibits PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Phosphorylates (Inactivates) PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC Dephosphorylates (Activates) High_ATP_ADP High ATP/ADP High_ATP_ADP->PDK Activates High_NADH_NAD High NADH/NAD+ High_NADH_NAD->PDK Activates High_AcetylCoA_CoA High Acetyl-CoA/CoA High_AcetylCoA_CoA->PDK Activates

Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).

Regulation within the TCA Cycle

The primary points of regulation within the TCA cycle are the enzymes that catalyze the irreversible reactions: citrate synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase.

  • Citrate Synthase: This enzyme is inhibited by its product, citrate, as well as by high concentrations of ATP, NADH, and succinyl-CoA, all of which signal high energy levels.[7]

  • Isocitrate Dehydrogenase: This enzyme is allosterically activated by ADP, indicating a low energy state, and is inhibited by ATP and NADH.[4]

  • α-Ketoglutarate Dehydrogenase: Similar to the PDC, this multi-enzyme complex is inhibited by its products, succinyl-CoA and NADH, and by high levels of ATP.[7]

TCA_Regulation AcetylCoA Acetyl-CoA CS Citrate Synthase AcetylCoA->CS Oxaloacetate Oxaloacetate Oxaloacetate->CS Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKG α-Ketoglutarate KGDH α-Ketoglutarate Dehydrogenase AlphaKG->KGDH SuccinylCoA Succinyl-CoA CS->Citrate IDH->AlphaKG KGDH->SuccinylCoA ATP_inhibitor ATP ATP_inhibitor->CS Inhibits ATP_inhibitor->IDH Inhibits ATP_inhibitor->KGDH Inhibits NADH_inhibitor NADH NADH_inhibitor->CS Inhibits NADH_inhibitor->IDH Inhibits NADH_inhibitor->KGDH Inhibits Citrate_inhibitor Citrate Citrate_inhibitor->CS Inhibits SuccinylCoA_inhibitor Succinyl-CoA SuccinylCoA_inhibitor->CS Inhibits SuccinylCoA_inhibitor->KGDH Inhibits ADP_activator ADP ADP_activator->IDH Activates

Caption: Key regulatory points of the TCA cycle.

Experimental Protocols

The study of Acetyl-CoA's role in the TCA cycle employs a variety of experimental techniques to measure enzyme activities, metabolite concentrations, and metabolic fluxes.

Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity

A common method for assaying PDC activity is a coupled spectrophotometric assay.[15]

Principle: The activity of the PDC is measured by following the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm. However, a more sensitive method involves coupling the production of Acetyl-CoA to the citrate synthase reaction. The Coenzyme A released in the citrate synthase reaction can then be quantified. A common method uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.[15]

Protocol Outline:

  • Sample Preparation: Isolate mitochondria from cells or tissues of interest. Lyse the mitochondria to release the PDC.

  • Reaction Mixture: Prepare a reaction buffer containing pyruvate, NAD+, Coenzyme A, thiamine (B1217682) pyrophosphate (TPP), and MgCl₂.

  • Assay: Initiate the reaction by adding the mitochondrial lysate to the reaction mixture. In the coupled assay, citrate synthase and oxaloacetate are also included, along with DTNB.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation: The rate of change in absorbance is proportional to the PDC activity.

Measurement of Citrate Synthase Activity

The activity of citrate synthase, the first enzyme of the TCA cycle, is often used as a marker for mitochondrial content. Its activity can be measured using a spectrophotometric assay.[5][16]

Principle: This assay also utilizes the reaction of the released Coenzyme A with DTNB. The rate of formation of the colored product is directly proportional to the citrate synthase activity.[16]

Protocol Outline:

  • Sample Preparation: Prepare cell or tissue homogenates or isolated mitochondria.

  • Reaction Mixture: Prepare a reaction buffer containing Acetyl-CoA, oxaloacetate, and DTNB.

  • Assay: Initiate the reaction by adding the sample to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 412 nm over time.

  • Calculation: The rate of change in absorbance is used to calculate the enzyme activity.

Metabolic Flux Analysis

To understand the dynamic flow of metabolites through the TCA cycle, stable isotope tracing is employed.

Principle: Cells are cultured in a medium containing a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹³C-glutamine. The labeled atoms are incorporated into the intermediates of the TCA cycle. By measuring the mass distribution of these intermediates using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contribution of different substrates to the TCA cycle and the flux through various pathways can be determined.[17][18]

Experimental Workflow Outline:

Flux_Analysis_Workflow Start Start: Culture cells in media with ¹³C-labeled substrate (e.g., ¹³C-glucose) Incubate Incubate for a defined period Start->Incubate Quench Quench metabolism and extract metabolites Incubate->Quench Analyze Analyze metabolite extracts by Mass Spectrometry or NMR Quench->Analyze Model Computational modeling to calculate metabolic fluxes Analyze->Model End End: Quantified TCA cycle flux Model->End

Caption: Workflow for metabolic flux analysis of the TCA cycle.

Conclusion

Acetyl Coenzyme A is the indispensable link between the major catabolic pathways and the central engine of cellular respiration, the TCA cycle. Its production and entry into the cycle are subject to intricate regulatory mechanisms that ensure cellular energy homeostasis is maintained. A thorough understanding of the quantitative and dynamic aspects of Acetyl-CoA's role in the TCA cycle, facilitated by the experimental approaches outlined in this guide, is fundamental for research in metabolic diseases and for the development of novel therapeutic strategies targeting cellular metabolism.

References

The Pivotal Role of Acetyl Coenzyme A in De Novo Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Acetyl Coenzyme A (Acetyl-CoA) in the de novo synthesis of fatty acids. Acetyl-CoA serves as the fundamental two-carbon building block for the synthesis of long-chain fatty acids, a critical process for energy storage, membrane biogenesis, and the production of signaling molecules.[1][2] The trisodium (B8492382) salt of Acetyl-CoA is a stable, water-soluble form of this vital molecule, making it a standard reagent in a wide array of biochemical and immunological research applications, particularly in in vitro assays studying metabolic pathways.[3][4][5][6]

Core Function of Acetyl-CoA in Fatty Acid Biosynthesis

De novo fatty acid synthesis is a cytosolic process that creates fatty acids, primarily the 16-carbon palmitate, from Acetyl-CoA, with NADPH as the reducing agent.[1][7] Most of the Acetyl-CoA used for this process is derived from carbohydrates via the glycolytic pathway.[7] The synthesis pathway can be broadly divided into two key stages: the carboxylation of Acetyl-CoA to form Malonyl-CoA, and the subsequent iterative elongation of the fatty acid chain by the Fatty Acid Synthase (FAS) complex.

The synthesis of fatty acids begins with the irreversible carboxylation of Acetyl-CoA to produce Malonyl-CoA.[8][9] This reaction is the first committed step of the pathway and is catalyzed by the biotin-dependent enzyme, Acetyl-CoA Carboxylase (ACC).[8][10][11] The reaction proceeds in two steps, catalyzed by two distinct domains of ACC: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain.[8][11]

  • Biotin Carboxylase (BC) activity: Bicarbonate (HCO₃⁻) is activated by ATP to carboxylate the biotin prosthetic group.[8]

  • Carboxyltransferase (CT) activity: The activated carboxyl group is then transferred from carboxybiotin to Acetyl-CoA, forming Malonyl-CoA.[8]

The overall reaction is: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi [9]

This step is a major site of regulation for fatty acid synthesis.[7][12]

Following the formation of Malonyl-CoA, the subsequent elongation of the fatty acid chain is carried out by the multifunctional enzyme complex, Fatty Acid Synthase (FAS).[1][13] The process is a cycle of seven rounds of chain elongation, ultimately producing palmitate.[1]

The cycle begins with the loading of the substrates. One molecule of Acetyl-CoA serves as the primer for the entire process, while Malonyl-CoA provides the two-carbon units for elongation in each cycle.[1][14] Both molecules are transferred to the acyl carrier protein (ACP) domain of the FAS complex.[2][12]

The four key reactions in each elongation cycle are:

  • Condensation: The growing acyl chain condenses with a two-carbon unit from Malonyl-ACP, releasing CO₂.

  • Reduction: The β-keto group is reduced to a hydroxyl group, using NADPH as the electron donor.

  • Dehydration: A molecule of water is removed to create a double bond.

  • Reduction: The double bond is reduced to a saturated bond, again using NADPH.[1][13]

This cycle repeats, adding two carbons in each round, until a 16-carbon palmitoyl-ACP is formed. The thioesterase (TE) domain of FAS then hydrolyzes the thioester bond to release free palmitic acid.[1]

Quantitative Data Presentation

The kinetics of the key enzymes in fatty acid synthesis are crucial for understanding the regulation and efficiency of the pathway. The following tables summarize available kinetic data for Acetyl-CoA Carboxylase and Fatty Acid Synthase from various sources. It is important to note that kinetic parameters can vary depending on the organism, isoform, and experimental conditions.

Table 1: Kinetic Parameters for Acetyl-CoA Carboxylase (ACC)
Substrate Organism/Isoform Km (µM) Reference
Acetyl-CoARat Liver20-70[15][16]
ATPRat Liver20-100[15][16]
Bicarbonate (HCO₃⁻)Rat Liver1000-10000[15][16]
Table 2: Kinetic Parameters for Fatty Acid Synthase (FAS)
Substrate Organism/Isoform Km (µM) Reference
Acetyl-CoAMurine FAS~10[17]
Malonyl-CoAMurine FAS~5-15[17]
NADPHMurine FAS~5-20[17]

Experimental Protocols

Precise measurement of enzyme activity is fundamental for studying fatty acid synthesis and for screening potential inhibitors in drug development. Below are detailed methodologies for assaying the activity of ACC and FAS.

This assay measures ACC activity by coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Principle: The ADP produced in the ACC reaction is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to ACC activity.

  • Reagents:

    • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Sodium Citrate, 1 mM DTT.

    • Substrate Mix: 5 mM ATP, 2 mM Phosphoenolpyruvate, 0.3 mM NADH, 20 mM KHCO₃.

    • Coupling Enzymes: Pyruvate kinase (10 units/mL), Lactate dehydrogenase (15 units/mL).

    • Enzyme Source: Purified ACC or cell lysate.

    • Reaction Initiator: Acetyl-CoA (final concentration 0.5 mM).

  • Procedure:

    • Prepare the reaction mixture by combining the reaction buffer, substrate mix, and coupling enzymes in a UV-transparent cuvette.

    • Add the enzyme source (e.g., 10-20 µg of purified protein or cell lysate) to the cuvette and incubate for 3-5 minutes at 37°C to allow for temperature equilibration and to measure any background NADH oxidation.

    • Initiate the reaction by adding Acetyl-CoA and mix immediately.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADH oxidation from the linear portion of the curve. The specific activity is expressed as nmol of NADH oxidized per minute per mg of protein.[18][19]

This is the most common method for assaying FAS activity and relies on monitoring the consumption of NADPH.

  • Principle: The FAS catalytic cycle involves two reductive steps that utilize NADPH. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to FAS activity.[20]

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

    • Substrates: Acetyl-CoA (50 µM), Malonyl-CoA (100 µM).

    • Reducing Agent: NADPH (150 µM).

    • Enzyme Source: Purified FAS or cell/tissue extract.

  • Procedure:

    • In a UV-transparent cuvette, combine the assay buffer, Acetyl-CoA, and NADPH.

    • Add the enzyme source (e.g., 5-10 µg of purified FAS) and incubate for 2-3 minutes at 37°C to record the background rate of NADPH oxidation in the absence of Malonyl-CoA.[21]

    • Start the reaction by adding Malonyl-CoA and mix thoroughly.[21]

    • Immediately begin monitoring the decrease in absorbance at 340 nm for 10-15 minutes.

    • Calculate the FAS-dependent rate of NADPH oxidation by subtracting the background rate from the rate obtained after adding Malonyl-CoA.

    • Specific activity is typically expressed as nmol of NADPH consumed per minute per mg of protein.[21][22]

Visualization of Pathways and Workflows

acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) (Committed Step) acetyl_coa->acc ATP, HCO₃⁻ fas Fatty Acid Synthase (FAS) (Elongation Cycles) acetyl_coa->fas Primer malonyl_coa Malonyl-CoA malonyl_coa->fas 2-Carbon Donor acc->malonyl_coa palmitate Palmitate (C16:0) fas->palmitate 7 Cycles 14 NADPH

Caption: Core role of Acetyl-CoA as both a primer and precursor for Malonyl-CoA in fatty acid synthesis.

insulin Insulin acc Acetyl-CoA Carboxylase (ACC) insulin->acc Dephosphorylation (Activation) srebp1c SREBP-1c insulin->srebp1c Activates citrate Citrate (High Energy Signal) citrate->acc Allosteric Activation palmitoyl_coa Palmitoyl-CoA (Feedback Inhibitor) palmitoyl_coa->acc Allosteric Inhibition ampk AMPK (Low Energy Sensor) ampk->acc Phosphorylation (Inhibition) fasn_expression FASN Gene Expression srebp1c->fasn_expression Upregulates

Caption: Key hormonal and allosteric regulation points of Acetyl-CoA Carboxylase (ACC).

prep 1. Prepare Assay Mix (Buffer, Acetyl-CoA, NADPH) enzyme 2. Add Enzyme Source (FAS) & Equilibrate at 37°C prep->enzyme bg_rate 3. Measure Background Rate (Absorbance at 340nm) enzyme->bg_rate start 4. Initiate Reaction (Add Malonyl-CoA) bg_rate->start measure 5. Monitor Absorbance Decrease at 340nm start->measure calc 6. Calculate Specific Activity measure->calc

Caption: Step-by-step workflow for the spectrophotometric Fatty Acid Synthase (FAS) activity assay.

References

Acetyl Coenzyme A Trisodium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Structure, Properties, and Experimental Applications of a Pivotal Metabolic Intermediate

Abstract

Acetyl Coenzyme A (Acetyl-CoA) stands as a central node in cellular metabolism, integrating carbohydrate, fat, and protein catabolism and serving as a critical precursor for a vast array of biosynthetic pathways and cellular signaling events. The trisodium (B8492382) salt of Acetyl-CoA is a stable and highly water-soluble formulation, rendering it an indispensable tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the chemical and physical properties of Acetyl Coenzyme A trisodium salt, detailed experimental protocols for its use in key enzymatic assays, and a visual representation of its roles in fundamental signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this essential molecule.

Chemical Structure and Properties

Acetyl Coenzyme A is a thioester molecule composed of an acetyl group linked to the sulfhydryl group of Coenzyme A. Coenzyme A itself is a complex molecule comprising β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP). The trisodium salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

  • Molecular Formula: C₂₃H₃₅N₇Na₃O₁₇P₃S[1][2]

  • Molecular Weight: 875.51 g/mol [1][3]

The presence of the thioester bond is of paramount importance as it is a high-energy bond, making the acetyl group readily transferable in a variety of enzymatic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound salt is presented in the table below for easy reference.

PropertyValueReferences
Appearance White to off-white powder[4]
Solubility Highly soluble in water (50 mg/mL)[1]
Storage Temperature -20°C[1][5]
Stability in Aqueous Solution Stable for up to 2 weeks at -20°C. Stable at pH 3.5-5.0 even at elevated temperatures for short periods. Hydrolyzes in strong acid and more rapidly in alkaline solutions.[1]

Biological Significance and Signaling Pathways

Acetyl-CoA is a pivotal molecule in cellular metabolism, participating in numerous anabolic and catabolic pathways. Its central role stems from its ability to donate its acetyl group, a process fundamental to energy production and the synthesis of essential biomolecules.

The Citric Acid (TCA) Cycle

The primary fate of acetyl-CoA in most aerobic organisms is its entry into the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), which occurs in the mitochondrial matrix. In the initial step of the cycle, acetyl-CoA condenses with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. This initiates a series of reactions that ultimately generate ATP, NADH, and FADH₂, the primary energy currency and reducing equivalents of the cell.

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase alpha_keto α-Ketoglutarate isocitrate->alpha_keto Isocitrate Dehydrogenase succinyl_coa Succinyl-CoA alpha_keto->succinyl_coa α-Ketoglutarate Dehydrogenase succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase fumarate Fumarate succinate->fumarate Succinate Dehydrogenase malate Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase Fatty_Acid_Synthesis cluster_mito Mitochondrion cluster_cyto Cytosol acetyl_coa_mito Mitochondrial Acetyl-CoA citrate_mito Citrate acetyl_coa_mito->citrate_mito Citrate Synthase citrate_cyto Cytosolic Citrate citrate_mito->citrate_cyto Citrate Shuttle acetyl_coa_cyto Cytosolic Acetyl-CoA citrate_cyto->acetyl_coa_cyto ATP-Citrate Lyase malonyl_coa Malonyl-CoA acetyl_coa_cyto->malonyl_coa Acetyl-CoA Carboxylase fatty_acid Fatty Acid Chain (Elongation) malonyl_coa->fatty_acid Fatty Acid Synthase CAT_Assay_Workflow transfection Transfect Cells with CAT Reporter Plasmid cell_lysis Prepare Cell Lysate transfection->cell_lysis reaction_setup Set up CAT Reaction (Lysate, [14C]Substrate, Acetyl-CoA) cell_lysis->reaction_setup incubation Incubate at 37°C reaction_setup->incubation extraction Extract with Ethyl Acetate incubation->extraction tlc Separate by TLC extraction->tlc detection Detect and Quantify (Autoradiography/Scintillation) tlc->detection Citrate_Synthase_Assay sample_prep Prepare Sample (Mitochondria/Lysate) reaction_mix Prepare Reaction Mix (Buffer, DTNB, Acetyl-CoA, Sample) sample_prep->reaction_mix initiate_reaction Initiate with Oxaloacetate reaction_mix->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_activity Calculate Citrate Synthase Activity measure_absorbance->calculate_activity

References

The Discovery and History of Acetyl Coenzyme A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the discovery and history of Acetyl Coenzyme A (Acetyl-CoA), a pivotal molecule in cellular metabolism. We delve into the foundational experiments conducted by the pioneering scientists who first identified and characterized this "active acetate (B1210297)," tracing the timeline of discovery from the initial observations of a heat-stable cofactor to the elucidation of its complex structure and central role in metabolic pathways. This document details the key experimental protocols for the isolation, purification, and functional characterization of Acetyl-CoA, presenting available quantitative data in structured tables for clarity. Furthermore, critical biochemical pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the logical and functional relationships that underscore the significance of Acetyl-CoA in biochemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of the historical context and experimental basis of our knowledge of Acetyl-CoA.

Introduction: The Quest for "Active Acetate"

In the mid-20th century, the field of biochemistry was grappling with a central question: how are two-carbon units, derived from the breakdown of carbohydrates, fats, and proteins, activated and utilized in the intricate web of metabolic reactions? This elusive two-carbon entity was often referred to as "active acetate." The journey to identify this molecule and understand its function is a story of meticulous experimentation and brilliant scientific deduction, culminating in the discovery of Acetyl Coenzyme A.

This discovery was a monumental breakthrough, revealing the crucial link between glycolysis and the citric acid cycle, and elucidating the fundamental mechanisms of fatty acid oxidation and synthesis. The scientists at the forefront of this research, including Fritz Lipmann, Feodor Lynen, and Severo Ochoa, were awarded Nobel Prizes for their groundbreaking contributions that laid the foundation for our modern understanding of intermediary metabolism.

This guide will revisit their seminal work, providing a detailed account of the experimental approaches that led to the isolation and characterization of Acetyl-CoA.

The Pioneers and the Timeline of Discovery

The discovery of Acetyl-CoA was not a single event but rather a series of interconnected findings from several laboratories over a number of years.

  • 1945: The Discovery of Coenzyme A by Fritz Lipmann. While studying acetylation reactions in pigeon liver extracts, Fritz Lipmann discovered a heat-stable cofactor essential for the acetylation of sulfanilamide (B372717).[1][2] He named this cofactor "Coenzyme A" (the "A" standing for acetylation).[2][3] Lipmann's initial experiments demonstrated that this coenzyme was a necessary component for the transfer of acetyl groups.[1]

  • Early 1950s: Structure Elucidation. The chemical structure of Coenzyme A was a significant puzzle. Through the collaborative efforts of Lipmann's group at Harvard Medical School and Massachusetts General Hospital, and researchers at the Lister Institute in London, the complex structure of Coenzyme A was determined.[3] It was found to be composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate.

  • 1951: Isolation of "Activated Acetic Acid" by Feodor Lynen. Working with yeast, Feodor Lynen and his colleagues successfully isolated the chemically active form of acetate and identified it as a thioester of Coenzyme A.[4] In his seminal paper in Angewandte Chemie, Lynen described the structure of "aktivierten Essigsäure" (activated acetic acid), showing that the acetyl group was linked to the sulfur atom of Coenzyme A.[5] This discovery provided the chemical identity of the long-sought "active acetate."

  • 1951: Enzymatic Synthesis of Citrate (B86180) by Severo Ochoa. Severo Ochoa and his collaborator Joseph Stern demonstrated the enzymatic synthesis of citrate from oxaloacetate and an acetyl donor.[6][7] Their work with soluble enzymes from pigeon liver and pig heart crystallized the role of Acetyl-CoA as the direct donor of the two-carbon unit for the entry into the citric acid cycle.[6][8]

These key discoveries are summarized in the timeline below:

Discovery_Timeline cluster_Lipmann Fritz Lipmann cluster_Lynen Feodor Lynen cluster_Ochoa Severo Ochoa lipmann_1945 1945: Discovers Coenzyme A in pigeon liver extracts. lipmann_1953 1953: Awarded Nobel Prize in Physiology or Medicine. lipmann_1945->lipmann_1953 Key Contribution lynen_1951 1951: Isolates and identifies 'Activated Acetic Acid' as Acetyl-CoA. lynen_1964 1964: Awarded Nobel Prize in Physiology or Medicine. lynen_1951->lynen_1964 Key Contribution ochoa_1951 1951: Demonstrates enzymatic synthesis of citrate using Acetyl-CoA. ochoa_1959 1959: Awarded Nobel Prize in Physiology or Medicine (for RNA synthesis). ochoa_1951->ochoa_1959 Related Key Work

Key milestones in the discovery of Acetyl Coenzyme A.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of Acetyl-CoA. These protocols are based on the original publications of Lipmann, Lynen, and Ochoa and their contemporaries.

Isolation and Purification of Coenzyme A from Pigeon Liver (Lipmann)

Fritz Lipmann's initial work involved the challenging task of isolating the heat-stable coenzyme from complex biological material. Pigeon liver was chosen due to its high metabolic rate.[1]

Experimental Workflow:

Lipmann_Isolation_Workflow start Pigeon Liver Homogenate heat Heat Treatment (Boiling Water Bath) start->heat centrifuge1 Centrifugation heat->centrifuge1 supernatant1 Collect Supernatant (Contains Coenzyme A) centrifuge1->supernatant1 adsorption Adsorption Chromatography (Norit Charcoal) supernatant1->adsorption elution Elution with Aqueous Pyridine adsorption->elution precipitation Acetone Precipitation elution->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 final_product Purified Coenzyme A (Assayed for activity) centrifuge2->final_product

Workflow for the isolation of Coenzyme A from pigeon liver.

Methodology:

  • Homogenization: Fresh pigeon livers were homogenized in cold water.

  • Heat Treatment: The homogenate was briefly immersed in a boiling water bath to denature and precipitate most proteins, taking advantage of the heat stability of Coenzyme A.

  • Centrifugation: The heat-treated homogenate was centrifuged to remove the precipitated proteins.

  • Supernatant Collection: The clear supernatant, containing the crude Coenzyme A, was collected.

  • Adsorption Chromatography: The supernatant was passed through a column packed with Norit (activated charcoal), which adsorbs Coenzyme A.

  • Elution: The Coenzyme A was eluted from the charcoal column using an aqueous solution of pyridine.

  • Precipitation: Coenzyme A was precipitated from the eluate by the addition of acetone.

  • Final Purification: The precipitate was collected by centrifugation and further purified through repeated cycles of adsorption and elution. The final product was a concentrated, partially purified preparation of Coenzyme A.

Assay for Coenzyme A Activity (Sulfanilamide Acetylation):

The activity of the isolated Coenzyme A was determined by its ability to catalyze the acetylation of sulfanilamide in a pigeon liver enzyme preparation.

  • Reaction Mixture: The assay mixture contained pigeon liver enzyme extract (as a source of acetylating enzymes), ATP, acetate, sulfanilamide, and the Coenzyme A preparation to be tested.

  • Incubation: The mixture was incubated at 37°C.

  • Measurement: The amount of acetylated sulfanilamide formed was measured colorimetrically after diazotization and coupling with a chromogenic agent. The rate of acetylation was proportional to the concentration of Coenzyme A in the preparation.

Isolation of Acetyl-CoA from Yeast (Lynen)

Feodor Lynen's breakthrough came from his work with yeast, from which he isolated the "activated" form of acetate.

Experimental Workflow:

Lynen_Isolation_Workflow start Yeast Suspension boiling Boiling Water Extraction start->boiling centrifuge1 Centrifugation boiling->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lead_acetate Lead Acetate Precipitation (Removes interfering substances) supernatant1->lead_acetate centrifuge2 Centrifugation lead_acetate->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 mercuric_salt Mercuric Salt Precipitation (Precipitates thioesters) supernatant2->mercuric_salt decomposition Decomposition of Precipitate with H₂S mercuric_salt->decomposition final_product Purified Acetyl-CoA decomposition->final_product

Workflow for the isolation of Acetyl-CoA from yeast.

Methodology:

  • Yeast Extraction: A suspension of baker's yeast was extracted with boiling water to release small, heat-stable molecules, including Acetyl-CoA.

  • Clarification: The extract was clarified by centrifugation to remove cell debris.

  • Lead Acetate Precipitation: Lead acetate was added to the supernatant to precipitate interfering substances, such as phosphate (B84403) and some proteins.

  • Removal of Lead: Excess lead was removed from the supernatant by precipitation as lead sulfide (B99878) (PbS) after treatment with hydrogen sulfide (H₂S).

  • Mercuric Salt Precipitation: A mercuric salt was then added to the clarified extract to specifically precipitate thioesters, including Acetyl-CoA.

  • Decomposition of the Mercury Complex: The mercury-thioester precipitate was collected and decomposed with H₂S to release the purified Acetyl-CoA.

  • Final Purification: The final product was a concentrated solution of Acetyl-CoA, which was then subjected to further characterization.

Enzymatic Synthesis of Citrate (Ochoa)

Severo Ochoa's experiments provided the definitive functional link between Acetyl-CoA and the citric acid cycle.

Experimental System:

  • Enzyme Source: Partially purified enzyme preparations from pigeon liver or crystalline "condensing enzyme" (citrate synthase) from pig heart.[6][8]

  • Substrates: Oxaloacetate and a source of "active acetate" (initially crude, later purified Acetyl-CoA).

  • Assay Method: Measurement of citrate formation.

Methodology:

  • Reaction Mixture: The reaction mixture typically contained:

    • Phosphate buffer (pH ~7.4)

    • Oxaloacetate

    • A source of Acetyl-CoA (e.g., from the Lynen preparation or generated in situ from acetate, ATP, and a crude enzyme fraction containing acetyl-CoA synthetase)

    • The "condensing enzyme" preparation.

  • Incubation: The mixture was incubated at a controlled temperature (e.g., 25°C).

  • Termination of Reaction: The reaction was stopped, often by the addition of an acid to denature the enzyme.

  • Measurement of Citrate: The amount of citrate produced was determined using a specific enzymatic assay. In this assay, the enzyme aconitase was used to convert citrate to isocitrate, and the subsequent dehydrogenation of isocitrate by isocitrate dehydrogenase was measured spectrophotometrically by following the reduction of NADP⁺ to NADPH at 340 nm. The increase in absorbance at 340 nm was directly proportional to the amount of citrate initially present.

Quantitative Data from Key Experiments

The early papers on Acetyl-CoA often reported activity in "units" rather than molar concentrations, as the pure substance was not yet available. However, some quantitative data can be extracted and summarized.

Experiment/ParameterOrganism/EnzymeValue/ObservationReference
Coenzyme A Activity Pigeon Liver Extract1 unit = amount of CoA to produce half-maximal acetylation of sulfanilamide under specific assay conditions.Lipmann, F. (1945)
Purity of Coenzyme A Pigeon LiverInitial extracts: ~0.25 units/mg. Purified preparations: up to 130 units/mg.Lipmann, F. (Nobel Lecture, 1953)
Citrate Synthesis Pigeon Liver EnzymeRequired ATP and CoA for citrate synthesis from acetate and oxaloacetate.Stern, J. R., & Ochoa, S. (1951)[6]
Condensing Enzyme Activity Crystalline Pig Heart EnzymeCatalyzed the stoichiometric conversion of Acetyl-CoA and oxaloacetate to citrate and CoA.Ochoa, S., et al. (1951)[8]

The Central Role of Acetyl-CoA in Metabolism

The discovery of Acetyl-CoA revealed its central position in intermediary metabolism, acting as a hub connecting several major metabolic pathways.

Metabolic_Hub acetyl_coa Acetyl-CoA tca_cycle Citric Acid Cycle (Energy Production) acetyl_coa->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis (Energy Storage) acetyl_coa->fatty_acid_synthesis cholesterol_synthesis Cholesterol & Steroid Synthesis acetyl_coa->cholesterol_synthesis ketone_bodies Ketone Body Formation acetyl_coa->ketone_bodies glycolysis Glycolysis (from Carbohydrates) glycolysis->acetyl_coa beta_oxidation β-Oxidation (from Fatty Acids) beta_oxidation->acetyl_coa amino_acids Amino Acid Catabolism amino_acids->acetyl_coa

Acetyl-CoA as a central hub in cellular metabolism.

Conclusion

The discovery of Acetyl Coenzyme A stands as a landmark achievement in the history of biochemistry. The meticulous and innovative experimental work of Fritz Lipmann, Feodor Lynen, Severo Ochoa, and their colleagues unraveled the identity of "active acetate" and established its fundamental role in cellular energy metabolism and biosynthesis. The experimental protocols and foundational quantitative data outlined in this guide not only provide a historical perspective but also highlight the elegant scientific reasoning that led to our current understanding of this vital molecule. The legacy of their work continues to influence modern research in metabolism, disease, and drug development.

References

Acetyl Coenzyme A: The Crossroads of Metabolism and a Key Regulator of Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Coenzyme A (Acetyl-CoA) stands as a pivotal molecule in cellular metabolism, positioned at the intersection of carbohydrate, lipid, and protein catabolism and anabolism.[1][2] Its central role extends beyond that of a simple metabolic intermediate; it is a critical carrier of acetyl groups for a myriad of biochemical transformations, including the citric acid cycle for energy production, the synthesis of fatty acids and cholesterol, and the acetylation of proteins and other molecules, which has profound implications for gene regulation and cell signaling.[3][4][5] This technical guide provides a comprehensive overview of the core functions of Acetyl-CoA, presenting quantitative data on its cellular concentrations and metabolic flux, detailed experimental protocols for its analysis, and visual representations of its key metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this crucial metabolic hub.

Introduction: The Centrality of Acetyl-CoA

Acetyl-CoA is a thioester molecule composed of an acetyl group linked to coenzyme A. This high-energy bond makes the acetyl group readily transferable, a property that underpins its diverse functions.[2] The primary sources of Acetyl-CoA are the oxidative decarboxylation of pyruvate (B1213749) derived from glycolysis, the β-oxidation of fatty acids, and the catabolism of certain amino acids.[2] Its fate is determined by the energetic status of the cell. In energy-demanding states, Acetyl-CoA enters the citric acid cycle to be oxidized for ATP production.[6][7] Conversely, in energy-replete conditions, it serves as a building block for the synthesis of fatty acids, steroids, and ketone bodies.[4][8]

Furthermore, the compartmentalization of Acetyl-CoA within the cell, primarily in the mitochondria and the nucleo-cytosolic space, plays a crucial role in its regulatory functions.[1][9] Mitochondrial Acetyl-CoA predominantly fuels the citric acid cycle, while the nucleo-cytosolic pool is the primary source for fatty acid synthesis and protein acetylation.[1][3] The concentration of Acetyl-CoA in these compartments is a key indicator of the cell's metabolic state and influences a wide range of cellular processes.[1]

Quantitative Insights into Acetyl-CoA Metabolism

The concentration and flux of Acetyl-CoA are tightly regulated and vary depending on the cell type, metabolic state, and subcellular compartment. The following tables summarize key quantitative data from various studies.

Table 1: Cellular Concentrations of Acetyl-CoA

Cellular CompartmentTissue/Cell TypeConditionAcetyl-CoA Concentration (µM)Reference(s)
MitochondriaRat LiverFed~1000[1]
MitochondriaRat LiverFastedVaries, can decrease[8]
MitochondriaNeuronal Cells-10[3][10]
CytosolHepatocytesFedVaries, generally lower than mitochondrial[9]
CytosolNeuronal Cells-7[3][10]
Whole BrainMouseNormal~2.5 nmol/g tissue[11]
Whole BrainMouse (SAMP8 model of aging)AgedDecreased compared to young[12]

Table 2: Metabolic Flux of Acetyl-CoA in Key Pathways

Metabolic PathwayTissue/Cell TypeConditionAcetyl-CoA FluxReference(s)
Citric Acid CycleGeneralEnergy demandHigh[6]
Fatty Acid SynthesisLiver, Adipose TissueFed stateIncreased[13]
Fatty Acid β-OxidationMuscle, LiverFasted stateIncreased[14]
KetogenesisLiverProlonged fasting, low carbohydrateHigh[15]
Cholesterol SynthesisLiverFed stateActive[4]

Key Metabolic Pathways Involving Acetyl-CoA

Acetyl-CoA is a central player in several fundamental metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these intricate networks.

The Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is the final common pathway for the oxidation of fuel molecules, where the acetyl group of Acetyl-CoA is completely oxidized to CO2, generating ATP, NADH, and FADH2.[6][16]

Krebs_Cycle acetyl_coa Acetyl-CoA (2C) citrate Citrate (6C) acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate (4C) oxaloacetate->citrate isocitrate Isocitrate (6C) citrate->isocitrate Aconitase alpha_keto α-Ketoglutarate (5C) isocitrate->alpha_keto Isocitrate Dehydrogenase (NADH, CO2) succinyl_coa Succinyl-CoA (4C) alpha_keto->succinyl_coa α-Ketoglutarate Dehydrogenase (NADH, CO2) succinate Succinate (4C) succinyl_coa->succinate Succinyl-CoA Synthetase (GTP) fumarate Fumarate (4C) succinate->fumarate Succinate Dehydrogenase (FADH2) malate Malate (4C) fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase (NADH)

The Citric Acid Cycle (Krebs Cycle)
Fatty Acid Synthesis

In the cytosol, Acetyl-CoA is the building block for the synthesis of fatty acids, a process that is active in the fed state.[13]

Fatty_Acid_Synthesis acetyl_coa_cyto Cytosolic Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa_cyto->malonyl_coa Acetyl-CoA Carboxylase (ACC) fas Fatty Acid Synthase Complex acetyl_coa_cyto->fas malonyl_coa->fas palmitate Palmitate (16:0) fas->palmitate nadph NADPH nadph->fas

Overview of Cytosolic Fatty Acid Synthesis
Fatty Acid β-Oxidation

In the mitochondria, fatty acids are broken down through β-oxidation to produce Acetyl-CoA, which can then enter the citric acid cycle.[14][17] This process is a major source of energy, particularly during fasting.[14]

Fatty_Acid_Oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) cycle β-Oxidation Spiral (4 steps) fatty_acyl_coa->cycle acetyl_coa_mito Mitochondrial Acetyl-CoA (C2) cycle->acetyl_coa_mito shorter_acyl_coa Fatty Acyl-CoA (Cn-2) cycle->shorter_acyl_coa nadh NADH cycle->nadh fadh2 FADH2 cycle->fadh2 tca Citric Acid Cycle acetyl_coa_mito->tca shorter_acyl_coa->cycle

Mitochondrial Fatty Acid β-Oxidation Spiral
Acetyl-CoA in Acetylation Reactions

Acetyl-CoA is the universal acetyl group donor for the acetylation of various molecules, including histones, a key epigenetic modification that regulates gene expression.

Acetylation acetyl_coa_nuc Nucleo-cytosolic Acetyl-CoA hat Histone Acetyltransferase (HAT) acetyl_coa_nuc->hat acetylated_histone Acetylated Histone hat->acetylated_histone coa Coenzyme A hat->coa histone Histone Protein histone->hat

References

The Thioester Bond: The High-Energy Heart of Acetyl-CoA's Metabolic Prowess

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Coenzyme A (Acetyl-CoA) stands as a central hub in cellular metabolism, bridging catabolic and anabolic pathways. Its remarkable versatility and metabolic significance are intrinsically linked to the high-energy thioester bond that constitutes its core. This technical guide provides a comprehensive exploration of the thioester bond's pivotal role in the chemical reactivity and biological functions of Acetyl-CoA. We delve into the thermodynamic underpinnings of its high-energy nature, its function as an efficient acyl group carrier, and its critical involvement in a myriad of biochemical transformations, including the citric acid cycle, fatty acid metabolism, and histone acetylation. This document consolidates quantitative data, detailed experimental protocols, and visual pathway representations to serve as an essential resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this fundamental biomolecule.

Introduction: The Centrality of Acetyl-CoA in Metabolism

Acetyl-CoA is a key metabolic intermediate that connects the catabolism of carbohydrates, fats, and proteins with anabolic pathways.[1] Its primary function is to convey the two-carbon acetyl group to various biochemical reactions.[2][3] This unique capability is conferred by the thioester bond linking the acetyl group to the sulfhydryl group of coenzyme A. This bond is what makes acetyl-CoA a "high-energy" compound, crucial for driving numerous metabolic processes.[2][4]

The Thioester Bond: A Source of High Chemical Potential

The thioester bond of acetyl-CoA is a high-energy bond, a feature that distinguishes it from oxygen esters and is fundamental to its biological role.

Thermodynamic Instability and High Group Transfer Potential

The standard free energy of hydrolysis of the thioester bond in acetyl-CoA is significantly more exergonic than that of a typical oxygen ester. This high group transfer potential is attributed to the electronic structure of the thioester linkage.[5]

  • Limited Resonance Stabilization: Unlike oxygen esters, the larger atomic size of sulfur compared to oxygen results in less effective orbital overlap with the carbonyl carbon. This leads to reduced resonance stabilization of the thioester bond compared to the corresponding oxygen ester.[6][7]

  • Thermodynamic Data: The hydrolysis of the thioester bond is a highly exergonic reaction.[2]

Bond TypeCompoundStandard Free Energy of Hydrolysis (ΔG°')
ThioesterAcetyl-CoA~ -31.5 kJ/mol (-7.5 kcal/mol)[2][5]
Oxygen EsterTypical Ester~ -21 kJ/mol (-5 kcal/mol)[5]
ThioesterGeneric Thioester~ -7.7 kcal/mol[8]

Table 1: Comparison of the standard free energy of hydrolysis for thioester and oxygen ester bonds.

This thermodynamic property makes the acetyl group of acetyl-CoA readily transferable in a variety of enzymatic reactions, effectively "activating" it for biosynthesis and energy production.

Acetyl-CoA as a Carrier of Activated Acyl Groups

The primary role of acetyl-CoA in metabolism is to serve as a carrier of activated two-carbon acetyl units.[9] This function is central to both energy generation and the synthesis of essential biomolecules.

The Citric Acid Cycle

In the mitochondrial matrix, acetyl-CoA delivers its acetyl group to oxaloacetate to form citrate (B86180), initiating the citric acid cycle (Krebs cycle).[1][3] This is the primary pathway for the oxidation of carbohydrates, fats, and proteins to generate ATP.[1][3]

Citric_Acid_Cycle_Entry Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase FattyAcids Fatty Acids FattyAcids->AcetylCoA β-oxidation AminoAcids Amino Acids AminoAcids->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase TCA_Cycle Citric Acid Cycle (TCA) Citrate->TCA_Cycle

Figure 1: Entry of Acetyl-CoA into the Citric Acid Cycle.
Fatty Acid Synthesis and Elongation

In the cytosol, acetyl-CoA is the precursor for the synthesis of fatty acids.[1][10] The enzyme acetyl-CoA carboxylase catalyzes the first committed step, the carboxylation of acetyl-CoA to malonyl-CoA.[11][12]

Fatty_Acid_Synthesis AcetylCoA_cyto Cytosolic Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA Acetyl-CoA Carboxylase (ACC) FattyAcidSynthase Fatty Acid Synthase Complex AcetylCoA_cyto->FattyAcidSynthase MalonylCoA->FattyAcidSynthase FattyAcids Fatty Acids FattyAcidSynthase->FattyAcids Successive additions of 2-carbon units

Figure 2: Role of Acetyl-CoA in Fatty Acid Synthesis.
Biosynthesis of Cholesterol and Neurotransmitters

Acetyl-CoA also serves as the building block for the synthesis of cholesterol and other steroids.[1] Furthermore, it is a direct precursor for the synthesis of the neurotransmitter acetylcholine.[1]

Acetyl-CoA in Epigenetic Regulation: Histone Acetylation

Beyond its metabolic roles, acetyl-CoA is a critical substrate for histone acetyltransferases (HATs), enzymes that catalyze the acetylation of lysine (B10760008) residues on histone proteins.[2][13] This post-translational modification plays a crucial role in regulating gene expression.

Mechanism of Histone Acetylation

HATs transfer the acetyl group from acetyl-CoA to the ε-amino group of lysine residues on the N-terminal tails of histones.[13] This neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone.[13] The result is a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery, leading to increased gene expression.[13]

Histone_Acetylation AcetylCoA_nuc Nuclear Acetyl-CoA HAT Histone Acetyltransferase (HAT) AcetylCoA_nuc->HAT AcetylatedHistone Acetylated Histone (Acetylated Lysine) HAT->AcetylatedHistone Acetyl Group Transfer Histone Histone (Lysine) Histone->HAT OpenChromatin Open Chromatin (Euchromatin) AcetylatedHistone->OpenChromatin Chromatin Condensed Chromatin (Heterochromatin) Chromatin->Histone GeneExpression Gene Expression OpenChromatin->GeneExpression

Figure 3: Acetyl-CoA Dependent Histone Acetylation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of acetyl-CoA and its thioester bond.

Quantification of Acetyl-CoA using a Fluorometric Assay

This protocol is based on commercially available kits that provide a sensitive method for quantifying acetyl-CoA in various biological samples.[14][15]

Principle: The assay involves a series of enzymatic reactions. First, free Coenzyme A (CoA) in the sample is quenched. Then, acetyl-CoA is hydrolyzed to release CoA, which in turn participates in a reaction that generates a fluorescent product. The fluorescence intensity is directly proportional to the amount of acetyl-CoA in the sample.

Materials:

  • Acetyl-CoA Fluorometric Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar suppliers) containing:

    • Acetyl-CoA Assay Buffer

    • PicoProbe™ or equivalent fluorescent probe

    • Conversion Enzyme

    • Acetyl-CoA Enzyme Mix

    • Acetyl-CoA Substrate Mix

    • CoA Quencher

    • Quench Remover

    • Acetyl-CoA Standard (e.g., 10 mM)

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader (Ex/Em = 535/587 nm or as specified by the kit)

  • Microcentrifuge

  • Homogenizer (for tissue samples)

  • Perchloric Acid (PCA) and Potassium Bicarbonate (for deproteinization, optional)

Procedure:

  • Sample Preparation:

    • Cell Lysates: Harvest 1-5 x 10^6 cells and resuspend in 100 µL of Acetyl-CoA Assay Buffer. Homogenize on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. Collect the supernatant.

    • Tissue Homogenates: Homogenize 10-20 mg of tissue in 100 µL of Acetyl-CoA Assay Buffer on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.

    • Deproteinization (Optional but Recommended): To remove interfering proteins, add perchloric acid to the sample to a final concentration of 1 M. Incubate on ice for 5 minutes. Centrifuge to pellet the precipitated protein. Neutralize the supernatant with 3 M potassium bicarbonate.[16]

  • Standard Curve Preparation:

    • Prepare a 0.1 mM Acetyl-CoA standard by diluting the 10 mM stock solution.

    • Create a series of dilutions from the 0.1 mM standard in Acetyl-CoA Assay Buffer to generate standards ranging from 0 to 1 nmol/well (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well).[4]

  • Assay Protocol:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Quenching Free CoA: Prepare a Quencher Mix according to the kit's instructions. Add the mix to all wells and incubate for the recommended time (e.g., 5-10 minutes at room temperature).

    • Reaction Mix Preparation: Prepare a Reaction Mix containing Acetyl-CoA Assay Buffer, PicoProbe™, Conversion Enzyme, and Acetyl-CoA Enzyme Mix according to the kit's instructions.

    • Add the Reaction Mix to each well.

    • Initiate Reaction: Add the Acetyl-CoA Substrate Mix to each well to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Subtract the blank (0 nmol standard) reading from all other readings.

    • Plot the standard curve of fluorescence intensity versus the amount of Acetyl-CoA.

    • Determine the concentration of acetyl-CoA in the samples from the standard curve.

AcetylCoA_Assay_Workflow Start Start SamplePrep Sample Preparation (Lysis/Homogenization) Start->SamplePrep StdCurve Prepare Acetyl-CoA Standard Curve Start->StdCurve Deproteinization Deproteinization (Optional) (PCA/Bicarbonate) SamplePrep->Deproteinization PlateSetup Add Samples and Standards to 96-well Plate SamplePrep->PlateSetup Deproteinization->PlateSetup StdCurve->PlateSetup Quench Quench Free CoA PlateSetup->Quench AddReactionMix Add Reaction Mix Quench->AddReactionMix Incubate Incubate at 37°C AddReactionMix->Incubate ReadFluorescence Read Fluorescence (Ex/Em = 535/587 nm) Incubate->ReadFluorescence Analyze Data Analysis ReadFluorescence->Analyze End End Analyze->End

Figure 4: Experimental Workflow for Fluorometric Acetyl-CoA Assay.
Histone Acetyltransferase (HAT) Activity Assay using Radiolabeled Acetyl-CoA

This protocol describes a classic and sensitive method for measuring the activity of HAT enzymes.[17][18]

Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]- or [¹⁴C]-acetyl-CoA to a histone substrate. The radiolabeled histones are then captured and the amount of incorporated radioactivity is quantified, which is proportional to the HAT activity.

Materials:

  • [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA

  • Purified HAT enzyme or nuclear extract

  • Histone H3 or H4 peptide substrate (or full-length histones)

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)[19]

  • Stop Solution (e.g., acetic acid)

  • P81 phosphocellulose filter paper or streptavidin-coated beads (if using biotinylated peptide)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice:

      • HAT Assay Buffer

      • Histone substrate (e.g., 1-5 µg)

      • HAT enzyme (e.g., 50-200 ng)

      • [³H]-acetyl-CoA (e.g., 0.1-0.5 µCi)

    • Include a "no enzyme" control.

    • The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stopping the Reaction and Capturing Histones:

    • Spot the entire reaction mixture onto a piece of P81 phosphocellulose filter paper.

    • Immediately immerse the filter paper in a beaker of wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.0).

    • Wash the filter paper three times for 5 minutes each in the wash buffer to remove unincorporated [³H]-acetyl-CoA.

    • Perform a final wash in acetone (B3395972) to dry the filter paper.

  • Quantification:

    • Place the dried filter paper into a scintillation vial.

    • Add 5 mL of liquid scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the counts per minute (CPM) of the "no enzyme" control from the sample CPM to determine the net HAT activity.

Kinetic Analysis of Citrate Synthase

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of citrate synthase.[2][8]

Principle: The activity of citrate synthase is measured by monitoring the release of Coenzyme A (CoA-SH) from acetyl-CoA. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm. The rate of TNB formation is directly proportional to the citrate synthase activity.[3]

Materials:

  • Purified citrate synthase

  • Acetyl-CoA

  • Oxaloacetate

  • DTNB

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of acetyl-CoA, oxaloacetate, and DTNB in the assay buffer.

  • Assay Mixture:

    • In a cuvette, prepare the reaction mixture (final volume of 1 mL):

      • Assay Buffer

      • DTNB (final concentration 0.1 mM)

      • Acetyl-CoA (at varying concentrations to determine Km)

      • Citrate synthase (a fixed, limiting amount)

  • Initiating the Reaction:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.

    • Initiate the reaction by adding oxaloacetate (at a saturating concentration).

    • Immediately mix and start recording the absorbance at 412 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

    • Plot the initial velocities against the corresponding acetyl-CoA concentrations.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

EnzymeSubstrateKm (µM)Organism/Tissue
Citrate SynthaseAcetyl-CoA~16Rat Liver[2]
Choline Acetyltransferase (ChAT)Acetyl-CoA~40Rat Brain[5]
Histone Acetyltransferases (HATs)Acetyl-CoA0.3 - 4.8Various[5]
Acetyl-CoA CarboxylaseAcetyl-CoA~4 (CoA-activated)-[20][21]
Acetyl-CoA CarboxylaseAcetyl-CoA400 (control)-[20][21]

Table 2: Michaelis-Menten Constants (Km) of Various Enzymes for Acetyl-CoA.

Conclusion

The thioester bond in Acetyl-CoA is a cornerstone of metabolic biochemistry, endowing this molecule with a high chemical potential that is harnessed to drive a vast array of essential cellular processes. Its role extends from the central pathways of energy metabolism to the intricate regulation of gene expression through histone acetylation. A thorough understanding of the properties and functions of this high-energy bond is indispensable for researchers in the life sciences and is of paramount importance for the development of novel therapeutic strategies targeting metabolic and epigenetic dysregulation in disease. The experimental protocols and quantitative data presented in this guide offer a practical framework for the continued investigation of this remarkable and fundamentally important biomolecule.

References

Methodological & Application

Application Notes: In Vitro Histone Acetyltransferase (HAT) Assays Using Acetyl Coenzyme A Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing in vitro histone acetyltransferase (HAT) assays using Acetyl Coenzyme A (CoA) trisodium (B8492382) salt. HATs are crucial enzymes that regulate gene expression by catalyzing the transfer of an acetyl group from Acetyl-CoA to lysine (B10760008) residues on histone proteins.[1][2] This modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and increased accessibility for transcription.[3] Dysregulation of HAT activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them important therapeutic targets.[2][3]

This document outlines three common non-radioactive methods for measuring HAT activity: colorimetric, fluorometric, and a direct antibody-based detection method. Each protocol is designed to be adaptable for screening potential HAT inhibitors.

Signaling Pathway of Histone Acetylation

Histone acetyltransferases are key epigenetic modifiers. The fundamental reaction involves the transfer of an acetyl group from Acetyl-CoA to a lysine residue on a histone tail. This enzymatic reaction results in an acetylated histone and Coenzyme A (CoA) as products. The addition of the acetyl group neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone, leading to a more open chromatin conformation that is permissive for transcription.

Histone_Acetylation_Pathway acetyl_coa Acetyl Coenzyme A hat Histone Acetyltransferase (HAT) acetyl_coa->hat acetylated_histone Acetylated Histone (Acetylated Lysine) hat->acetylated_histone coa Coenzyme A (CoA-SH) hat->coa histone Histone (with Lysine) histone->hat open_chromatin Open Chromatin acetylated_histone->open_chromatin chromatin Condensed Chromatin chromatin->histone part of transcription Gene Transcription open_chromatin->transcription HAT_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: HAT Enzyme, Histone Substrate, Acetyl-CoA, Assay Buffer initiate_reaction Initiate Reaction: Combine Enzyme, Substrate, and Acetyl-CoA prep_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate add_detection Add Detection Reagent incubate->add_detection measure_signal Measure Signal (Colorimetric, Fluorometric, or Luminescence) add_detection->measure_signal analyze_data Calculate HAT Activity or Inhibition measure_signal->analyze_data

References

Application Notes: Utilizing Acetyl Coenzyme A Trisodium for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal metabolic intermediate, situated at the crossroads of carbohydrate, fatty acid, and amino acid metabolism.[1] It functions as the primary donor of acetyl groups for a vast array of biochemical reactions and serves as a critical substrate for numerous enzymes, including acetyltransferases and carboxylases.[1][2] The study of enzymes that utilize Acetyl-CoA is fundamental to understanding cellular physiology, disease pathogenesis, and for the development of novel therapeutics. These application notes provide detailed protocols and critical considerations for researchers employing Acetyl Coenzyme A trisodium (B8492382) salt in enzyme kinetics assays.

Properties and Handling of Acetyl-CoA Trisodium

Proper handling and preparation of Acetyl-CoA solutions are paramount for obtaining accurate and reproducible kinetic data.

  • Storage and Stability : Acetyl-CoA trisodium salt should be stored in solid form, desiccated at –20°C.[3][4] Aqueous solutions are significantly less stable. It is recommended to prepare fresh solutions for each experiment or store aliquots at –20°C for no longer than two weeks.[4] Acetyl-CoA is susceptible to hydrolysis under strongly acidic or alkaline conditions but is relatively stable between pH 3.5 and 5.0.[3][4]

  • Solution Preparation and Concentration Determination : Commercial preparations of Acetyl-CoA can vary in purity and hydration state. Therefore, it is crucial to accurately determine the concentration of prepared solutions spectrophotometrically rather than relying solely on the mass of the solute.[3] The concentration can be measured by monitoring absorbance at 260 nm (molar extinction coefficient, ε = 16,000 M⁻¹cm⁻¹ in H₂O).[3]

The Central Role of Acetyl-CoA in Metabolism

Acetyl-CoA links glycolysis and the citric acid cycle (TCA cycle) and is the precursor for the synthesis of fatty acids, steroids, and other essential biomolecules. Its availability influences cellular energy status and epigenetic regulation through histone acetylation.

Acetyl_CoA_Metabolism Glycolysis Glycolysis & Pyruvate (B1213749) Oxidation AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA FattyAcids Fatty Acid Oxidation FattyAcids->AcetylCoA AminoAcids Amino Acid Catabolism AminoAcids->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Production FattyAcid_Synth Fatty Acid & Steroid Synthesis AcetylCoA->FattyAcid_Synth Anabolism Histone_Acetylation Histone Acetylation (Epigenetics) AcetylCoA->Histone_Acetylation Regulation

Caption: Acetyl-CoA as a central hub in cellular metabolism.

Enzyme Kinetics Data

The kinetic parameters of an enzyme provide insight into its efficiency and affinity for its substrates. The Michaelis constant (Kₘ) for Acetyl-CoA is a critical parameter for designing assays and understanding the enzyme's physiological function.

Table 1: Kinetic Parameters for Various Enzymes with Acetyl-CoA as a Substrate

EnzymeOrganism/SourceKₘ for Acetyl-CoA (µM)Vₘₐₓ (µmol min⁻¹ mg⁻¹)Notes
Carbon Monoxide Dehydrogenase/Acetyl-CoA SynthaseClostridium thermoaceticum15002.5Data from a [³²P]CoA/Acetyl-CoA exchange reaction.[5]
Carnitine O-Acetyltransferase (CrAT)Pigeon Breast Muscle~35-40Not specifiedKₘ value is for the reverse reaction (L-carnitine + acetyl-CoA).[6]
N-acetyltransferase 1 (NAT1*4)Human (recombinant)~31-450Not specifiedKₘ varies depending on the second substrate (aromatic amine).[7]
Acetyl-CoA Synthetase (AcsA)Bacillus subtilis4302.167Kₘ and Vₘₐₓ are for the unregulated enzyme.[8]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition, and co-substrate concentrations). The values presented are for comparative purposes.

Experimental Protocols

General Experimental Workflow for Enzyme Kinetics

A systematic approach is required for any enzyme kinetics study. The workflow involves careful planning, execution, and data analysis to determine key parameters like Kₘ and k꜀ₐₜ.

Enzyme_Kinetics_Workflow prep 1. Reagent Preparation - Prepare Buffer - Prepare Substrate Stocks (Acetyl-CoA, Co-substrate) - Quantify Enzyme Concentration assay 2. Assay Execution - Set up reaction mix (Buffer, Co-substrate) - Vary Acetyl-CoA concentration - Equilibrate temperature prep->assay initiate 3. Reaction Initiation - Add Enzyme to start reaction assay->initiate monitor 4. Data Collection - Monitor reaction progress (e.g., Absorbance change over time) - Calculate initial velocities (v₀) initiate->monitor analyze 5. Data Analysis - Plot v₀ vs. [Acetyl-CoA] - Fit data to Michaelis-Menten equation monitor->analyze results 6. Determine Kinetic Parameters - Calculate Km, Vmax - Calculate kcat (if [E] is known) analyze->results

Caption: General workflow for an enzyme kinetics experiment.

Protocol 1: Spectrophotometric Assay for Acetyl-CoA Carboxylase (ACC)

This protocol describes a coupled-enzyme assay for measuring Acetyl-CoA Carboxylase (ACC) activity. ACC catalyzes the ATP-dependent carboxylation of Acetyl-CoA to form Malonyl-CoA. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[9]

1. Materials and Reagents

  • Acetyl Coenzyme A trisodium salt

  • Purified Acetyl-CoA Carboxylase (ACC) enzyme

  • ATP, Magnesium Chloride (MgCl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • NADH, Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.6)[9]

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

2. Reagent Preparation

  • Reaction Buffer : Prepare 100 mM potassium phosphate buffer, pH 7.6.

  • Substrate Stocks : Prepare concentrated stock solutions of Acetyl-CoA, ATP, NADH, and PEP in the reaction buffer. Accurately determine the concentration of the Acetyl-CoA stock spectrophotometrically.

  • Enzyme Solutions : Prepare working solutions of ACC, PK, and LDH in reaction buffer. Keep on ice.

3. Assay Procedure

  • Prepare a reaction master mix in a cuvette or microplate well. For a 1 mL final volume, combine:

    • Reaction Buffer to final volume

    • 5 mM MgCl₂[9]

    • 3 mM ATP[9]

    • 1 mM NADH[9]

    • 0.5 mM PEP[9]

    • 50 mM NaHCO₃[9]

    • Excess PK/LDH (~5-10 units of each)

    • Varying concentrations of Acetyl-CoA (e.g., from 0.1 × Kₘ to 10 × Kₘ).

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.[9]

  • Initiate the reaction by adding a known amount of ACC enzyme to the mixture. Mix quickly but gently.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Perform a control reaction without the ACC enzyme to measure the non-enzymatic background rate.

4. Data Analysis

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient for NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Subtract the background rate from the measured rates.

  • Plot the initial velocities (v₀) against the corresponding Acetyl-CoA concentrations.

  • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ for Acetyl-CoA and the Vₘₐₓ.[10]

Common Kinetic Mechanisms

Many enzymes that utilize Acetyl-CoA, particularly acetyltransferases, follow a Ping-Pong Bi-Bi kinetic mechanism. In this mechanism, the first substrate (Acetyl-CoA) binds to the enzyme, and the acetyl group is transferred to an active site residue, forming an acetylated enzyme intermediate and releasing the first product (Coenzyme A). The second substrate then binds to the modified enzyme, receives the acetyl group, and is released as the final product, regenerating the original enzyme.[7][11]

Ping_Pong_Mechanism E Enzyme (E) E_AcCoA E-Acetyl-CoA Complex E->E_AcCoA + Acetyl-CoA E_Ac_CoA E-Acetyl + CoA E_AcCoA->E_Ac_CoA E_Ac Acetylated Enzyme (E-Ac) E_Ac_CoA->E_Ac - CoA E_Ac_SubB E-Ac-Substrate B Complex E_Ac->E_Ac_SubB + Substrate B E_Prod E + Acetylated Product E_Ac_SubB->E_Prod E_Prod->E - Product B-Ac

Caption: A simplified Ping-Pong Bi-Bi reaction mechanism.

References

Application Note and Protocol: HPLC Analysis for Acetyl Coenzyme A Trisodium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in cellular metabolism, serving as a central hub for the metabolism of carbohydrates, fats, and proteins.[1][2][3] Its primary function is to convey the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production.[1] Given its critical role in numerous biochemical pathways, the accurate quantification of Acetyl-CoA in biological samples is essential for research in various fields, including metabolic diseases, oncology, and drug development. This application note provides a detailed protocol for the quantitative analysis of Acetyl Coenzyme A trisodium (B8492382) using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is sensitive, reliable, and applicable to a range of biological matrices.[4][5][6][7]

Data Presentation

Table 1: HPLC Operating Parameters for Acetyl-CoA Quantification

ParameterCondition
HPLC System Waters 1525 Binary Pump, 2707 Autosampler, 2489 UV/VIS Detector
Column C18 Reversed-Phase Column
Mobile Phase A 0.1 M Sodium Phosphate, pH 4.9
Mobile Phase B 0.1 M Sodium Phosphate, pH 4.9, with 30% Acetonitrile
Gradient Isocratic or Gradient (Method Dependent)
Flow Rate 0.2 mL/min
Injection Volume 30 µL
Detection Wavelength 254 nm
Column Temperature Ambient
Run Time Approximately 10-15 minutes

Table 2: Method Validation and Performance Characteristics

ParameterValueReference
Linearity (Concentration Range) 0 - 1 mM[4][6]
Physiologically Relevant Linearity 0 - 5 µM[4][6]
Limit of Detection (LOD) 0.114 pmol per injection[6]
Coefficient of Variation (Standards) <1%[5][6][7]
Coefficient of Variation (Samples) 1-3%[5][6][7]
Recovery (Spiked Liver Extracts) 95-97%[5][6][7]
Sample Stability (4°C) At least 24 hours[6]

Experimental Protocols

This section details the methodology for the quantification of Acetyl-CoA in biological samples.

1. Reagents and Materials:

  • Acetyl Coenzyme A trisodium salt (Standard)

  • Coenzyme A (Standard)

  • Perchloric Acid (PCA), 5% aqueous solution

  • Dithiothreitol (DTT)

  • Sodium Hydroxide (NaOH), 0.1 M

  • Sodium Phosphate, Monobasic and Dibasic

  • Acetonitrile, HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Standard Solution Preparation:

  • Stock Solutions: Prepare 1-10 mM stock solutions of Acetyl-CoA and CoA in deionized water. These solutions are stable at -80°C for a minimum of two years.[8]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions in ultrapure water to concentrations ranging from 0 to 5 µM.

3. Sample Preparation (from Biological Tissues):

  • Tissue Homogenization:

    • Rapidly excise tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.[6]

    • To a frozen tissue sample (10-20 mg), add 200 µL of ice-cold 5% PCA solution containing 50 µM DTT.[6]

    • Vortex and homogenize the sample by brief sonication (e.g., 12 seconds at 20% amplitude).[6]

  • Deproteinization:

    • Incubate the homogenate on ice for 10 minutes, vortexing several times.[4][6]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4][6]

    • Carefully collect the supernatant, which contains the extracted Acetyl-CoA.

  • Neutralization (Optional but Recommended):

    • Neutralize the acidic extract with a solution of 3 M potassium carbonate (K2CO3) in 0.5 M TRIZMA base to a pH of 6.0-7.0.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis. Samples can be stored at 4°C for at least 24 hours.[6]

4. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject 30 µL of the prepared standard or sample into the HPLC system.

  • Run the HPLC method according to the parameters outlined in Table 1.

  • Identify the Acetyl-CoA peak based on the retention time of the standard. The retention time for Acetyl-CoA is approximately 7.8 minutes under the specified conditions.[8]

  • Quantify the amount of Acetyl-CoA in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

Visualizations

Experimental_Workflow start Start: Biological Sample (Tissue or Cells) homogenization 1. Homogenization in ice-cold 5% PCA with DTT start->homogenization centrifugation1 2. Deproteinization Centrifuge at 14,000 x g, 4°C homogenization->centrifugation1 supernatant 3. Collect Supernatant centrifugation1->supernatant neutralization 4. Neutralization (Optional) with K2CO3/TRIZMA supernatant->neutralization centrifugation2 5. Centrifuge to remove precipitate neutralization->centrifugation2 filtration 6. Filtration 0.22 µm syringe filter centrifugation2->filtration hplc_analysis 7. HPLC Analysis UV Detection at 254 nm filtration->hplc_analysis quantification 8. Quantification Compare peak area to standard curve hplc_analysis->quantification end End: Acetyl-CoA Concentration quantification->end

Caption: Experimental workflow for Acetyl-CoA quantification by HPLC.

Acetyl_CoA_Metabolism node_substrate node_substrate node_acetyl_coa node_acetyl_coa node_pathway node_pathway Carbohydrates Carbohydrates (Glycolysis) Acetyl_CoA Acetyl-CoA Carbohydrates->Acetyl_CoA Fatty_Acids Fatty Acids (β-Oxidation) Fatty_Acids->Acetyl_CoA Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA TCA_Cycle TCA Cycle (Energy Production - ATP) Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis & Cholesterol Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Ketone_Bodies Ketone Body Synthesis Acetyl_CoA->Ketone_Bodies Histone_Acetylation Histone Acetylation (Epigenetic Regulation) Acetyl_CoA->Histone_Acetylation

Caption: Central role of Acetyl-CoA in cellular metabolism.

References

Application Notes and Protocols for Acetyl Coenzyme A Trisodium in Metabolic Flux Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal metabolite, positioned at the crossroads of numerous catabolic and anabolic pathways. It serves as the primary entry point for the tricarboxylic acid (TCA) cycle, is a fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies, and is the acetyl group donor for crucial protein acetylation reactions that regulate gene expression and enzyme activity.[1][2][3][4] Given its central role, the accurate quantification of metabolic fluxes through acetyl-CoA-related pathways is essential for understanding cellular physiology in both health and disease, and for the development of novel therapeutics targeting metabolic disorders and cancer.[5][6]

Metabolic Flux Analysis (MFA), particularly using stable isotope tracers like ¹³C, has become the gold standard for elucidating the intricate network of metabolic reactions in living cells.[5][7] By introducing ¹³C-labeled substrates (e.g., glucose, glutamine) into a biological system and tracking the incorporation of ¹³C into downstream metabolites, researchers can mathematically deduce the rates (fluxes) of intracellular reactions. Acetyl-CoA trisodium (B8492382) salt is a stable and soluble form of acetyl-CoA, making it a valuable standard for analytical quantification and a key analyte in metabolic studies.

These application notes provide a comprehensive overview and detailed protocols for utilizing ¹³C-based Metabolic Flux Analysis to investigate acetyl-CoA metabolism.

Data Presentation: Quantitative Flux Data

The following tables summarize quantitative data from metabolic flux analysis studies, illustrating the distribution of fluxes around the acetyl-CoA node in different cell types and under various conditions. The fluxes are typically normalized to the rate of glucose uptake.

Table 1: Central Carbon Metabolism Fluxes in Saccharomyces cerevisiae with Engineered Acetyl-CoA Metabolism

This table presents the best-fit flux values and their confidence intervals for key reactions in the central carbon metabolism of Saccharomyces cerevisiae strains engineered for altered acetyl-CoA metabolism. The data is adapted from a study focused on improving fatty acid production.[8]

ReactionWRY2 (Base Strain)WRY2 with ACLWRY2 with ACL and downregulated MALS
Acetyl-CoA Synthetase (ACS) 1.25 (0.52 - 1.44)--
ATP Citrate Lyase (ACL) -2.42 (1.38 - 4.85)-
Malate Synthase (MALS) 0.00 (0.00 - 0.94)0.47 (0.47 - 2.59)-
Acetyl-CoA Carboxylase (ACCOACr) 0.66 (0.49 - 0.83)0.69 (0.52 - 0.86)0.84 (0.84 - 3.01)

Fluxes are presented as best fit (lower confidence interval - upper confidence interval).

Table 2: Acetyl-CoA Production Fluxes in Engineered Escherichia coli for Acetol Production

This table shows the metabolic flux distribution in engineered E. coli strains for acetol production from glycerol (B35011), highlighting the changes in pathways related to acetyl-CoA.[9]

Flux (%)HJ06 (Initial Strain)HJ06P (Improved Strain)
Glycerol to Lower Glycolysis 100100
Lower Glycolysis to Acetol Pathway 15.828.4
Pyruvate to Acetyl-CoA (PDH) 48.245.1
Pentose Phosphate Pathway 25.324.9
TCA Cycle 35.134.2

Fluxes are presented as a percentage of the glycerol uptake rate.

Signaling Pathways and Experimental Workflows

Acetyl-CoA as a Signaling Molecule

Acetyl-CoA levels are a key indicator of the cell's metabolic state and directly influence cellular signaling through protein acetylation.[1] In a "fed" or growth state, high levels of nucleocytosolic acetyl-CoA promote histone acetylation, leading to a more open chromatin structure and activation of genes involved in growth and proliferation.[1] Conversely, in a "fasted" or survival state, acetyl-CoA is preferentially utilized in the mitochondria for energy production, leading to lower nucleocytosolic levels and reduced histone acetylation.[1]

AcetylCoA_Signaling cluster_Fed_State Fed/Growth State cluster_Fasted_State Fasted/Survival State Fed_Glucose High Glucose Fed_Glycolysis Glycolysis Fed_Glucose->Fed_Glycolysis Fed_Pyruvate Pyruvate Fed_Glycolysis->Fed_Pyruvate Fed_Mito_AcetylCoA Mitochondrial Acetyl-CoA Fed_Pyruvate->Fed_Mito_AcetylCoA Fed_Citrate Citrate Fed_Mito_AcetylCoA->Fed_Citrate Fed_Cyto_AcetylCoA High Nucleocytosolic Acetyl-CoA Fed_Citrate->Fed_Cyto_AcetylCoA Fed_Histone_Acetylation Histone Acetylation Fed_Cyto_AcetylCoA->Fed_Histone_Acetylation Fed_Lipid_Synthesis Fatty Acid/Lipid Synthesis Fed_Cyto_AcetylCoA->Fed_Lipid_Synthesis Fed_Gene_Expression Growth-Promoting Gene Expression Fed_Histone_Acetylation->Fed_Gene_Expression Fasted_Fatty_Acids Fatty Acids Fasted_Beta_Oxidation β-Oxidation Fasted_Fatty_Acids->Fasted_Beta_Oxidation Fasted_Mito_AcetylCoA High Mitochondrial Acetyl-CoA Fasted_Beta_Oxidation->Fasted_Mito_AcetylCoA Fasted_TCA_Cycle TCA Cycle Fasted_Mito_AcetylCoA->Fasted_TCA_Cycle Fasted_Cyto_AcetylCoA Low Nucleocytosolic Acetyl-CoA Fasted_Mito_AcetylCoA->Fasted_Cyto_AcetylCoA Reduced transport Fasted_ATP_Production ATP Production Fasted_TCA_Cycle->Fasted_ATP_Production Fasted_Autophagy Autophagy Gene Expression Fasted_Cyto_AcetylCoA->Fasted_Autophagy Derepression

Acetyl-CoA signaling in fed versus fasted states.
Protein Acetylation and Deacetylation Cycle

Acetyl-CoA is the substrate for lysine (B10760008) acetyltransferases (KATs), which catalyze the acetylation of lysine residues on histone and non-histone proteins. This process is reversed by lysine deacetylases (KDACs), some of which are NAD+-dependent (sirtuins). This dynamic cycle regulates a wide range of cellular processes.

Protein_Acetylation_Cycle AcetylCoA Acetyl-CoA KAT Lysine Acetyltransferase (KAT) AcetylCoA->KAT Protein Protein (Lysine) Protein->KAT AcetylatedProtein Acetylated Protein (Acetyl-Lysine) KDAC Lysine Deacetylase (KDAC) AcetylatedProtein->KDAC Sirtuin Sirtuin (KDAC) AcetylatedProtein->Sirtuin KAT->AcetylatedProtein Acetylation CoA Coenzyme A KAT->CoA KDAC->Protein Deacetylation Acetate Acetate KDAC->Acetate Sirtuin->Protein Deacetylation NADH_NAM NADH + Nicotinamide Sirtuin->NADH_NAM NAD NAD+ NAD->Sirtuin

The cycle of protein lysine acetylation and deacetylation.
Experimental Workflow for ¹³C-Metabolic Flux Analysis

The following diagram outlines the major steps involved in a typical ¹³C-MFA experiment, from experimental design to data analysis and interpretation.[7][10][11]

MFA_Workflow cluster_Experimental_Phase Experimental Phase cluster_Computational_Phase Computational Phase cluster_Output Output A1 Experimental Design (Tracer Selection) A2 ¹³C Labeling Experiment (Cell Culture) A1->A2 A3 Metabolic Quenching A2->A3 A4 Metabolite Extraction A3->A4 A5 Analytical Measurement (LC-MS/MS or GC-MS) A4->A5 B2 Isotopic Labeling Data Processing A5->B2 B1 Metabolic Network Model Construction B3 Flux Estimation (Non-linear Regression) B1->B3 B2->B3 B4 Statistical Analysis (Goodness-of-fit) B3->B4 C1 Quantitative Flux Map B4->C1

General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Experimental Protocols

Protocol 1: ¹³C-Labeling of Mammalian Cells for Acetyl-CoA Flux Analysis

Objective: To label intracellular metabolites, including acetyl-CoA, with a ¹³C-labeled substrate for subsequent analysis by mass spectrometry.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM) lacking the carbon source to be labeled

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose) or ¹³C-labeled glutamine (e.g., [U-¹³C₅]glutamine)

  • Dialyzed fetal bovine serum (FBS)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Medium Preparation: Prepare the labeling medium by supplementing the carbon-source-free medium with the desired concentration of ¹³C-labeled substrate and dialyzed FBS. A common starting point is to replace unlabeled glucose with an equivalent concentration of [U-¹³C₆]glucose.

  • Labeling: When cells reach the desired confluency (typically 50-70%), replace the standard culture medium with the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell line's doubling time but is often between 8 and 24 hours.

  • Proceed to Metabolic Quenching and Metabolite Extraction (Protocol 2).

Protocol 2: Metabolic Quenching and Metabolite Extraction

Objective: To rapidly halt enzymatic activity and extract intracellular metabolites, including acetyl-CoA, while preserving their isotopic labeling patterns.

Materials:

  • ¹³C-labeled cells from Protocol 1

  • Cold quenching solution: 60% methanol (B129727) in water, pre-chilled to -40°C or colder.

  • Cold extraction solvent: 80% methanol in water, pre-chilled to -80°C.

  • Cell scrapers

  • Centrifuge capable of reaching low temperatures

  • Dry ice

Procedure:

  • Quenching (for adherent cells): a. Aspirate the labeling medium from the culture plate. b. Immediately add the cold quenching solution to the plate to cover the cell monolayer. c. Place the plate on a bed of dry ice for 10-15 seconds to rapidly freeze the cells and quenching solution. d. Scrape the frozen cell slurry into a pre-chilled centrifuge tube.

  • Quenching (for suspension cells): a. Rapidly transfer the cell suspension to a centrifuge tube. b. Centrifuge at a low temperature (e.g., 4°C) for a short duration to pellet the cells. c. Aspirate the supernatant and resuspend the cell pellet in the cold quenching solution.

  • Metabolite Extraction: a. Add the cold extraction solvent to the quenched cell slurry. b. Vortex the mixture vigorously for 1 minute. c. Incubate at -80°C for at least 15 minutes to allow for complete protein precipitation. d. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris. e. Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • Sample Storage: Store the metabolite extract at -80°C until analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of Acetyl-CoA and Other Acyl-CoAs

Objective: To separate and quantify the different isotopologues of acetyl-CoA and other short-chain acyl-CoAs from the metabolite extract.

Materials:

  • Metabolite extract from Protocol 2

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 5 mM ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile with an ion-pairing agent

  • Acetyl-CoA trisodium salt standard

Procedure:

  • Sample Preparation: a. Thaw the metabolite extract on ice. b. If necessary, dilute the sample with the initial mobile phase conditions. c. Prepare a standard curve using the acetyl-CoA trisodium salt standard.

  • LC Separation: a. Inject the sample onto the C18 column. b. Use a gradient of Mobile Phase B to elute the acyl-CoAs. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

  • MS/MS Detection: a. Operate the mass spectrometer in positive ion mode. b. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific precursor-to-product ion transitions for each isotopologue of acetyl-CoA and other targeted acyl-CoAs. For acetyl-CoA, the precursor ion will be [M+H]⁺, and the mass will increase by the number of ¹³C atoms incorporated.

  • Data Analysis: a. Integrate the peak areas for each isotopologue of each acyl-CoA. b. Correct for the natural abundance of ¹³C. c. Use the standard curve to quantify the absolute or relative abundance of each isotopologue. d. The resulting mass isotopomer distributions (MIDs) are then used for computational flux estimation.[10]

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to employ ¹³C-Metabolic Flux Analysis in their studies of acetyl-CoA metabolism. By carefully designing experiments, meticulously preparing samples, and utilizing sensitive analytical techniques, it is possible to gain deep insights into the intricate regulation of central carbon metabolism and its impact on cellular function. This knowledge is invaluable for advancing our understanding of metabolic diseases and for the development of targeted therapeutic strategies.

References

Standard operating procedure for preparing Acetyl Coenzyme A trisodium stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document outlines the standardized procedure for the preparation, handling, and storage of Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382) salt stock solutions. Consistent and accurate preparation of this critical reagent is paramount for reproducible results in metabolic, enzymatic, and cellular signaling assays.

Introduction

Acetyl Coenzyme A is a central metabolite and an essential cofactor in numerous biological pathways, including the citric acid cycle (Krebs cycle), fatty acid metabolism, and protein acetylation.[1][2][3] It functions as a carrier of acyl groups and is the sole donor of acetyl groups for protein acetylation, a key post-translational modification that regulates various cellular processes.[2][4] Given its pivotal role, the integrity and stability of Acetyl-CoA solutions are critical for experimental success. This protocol provides a detailed methodology for preparing stable and reliable Acetyl-CoA stock solutions from the trisodium salt form.

Materials and Reagents

Material/Reagent Specifications Notes
Acetyl Coenzyme A Trisodium SaltPurity ≥92%Store desiccated at –20°C.[5][6]
Nuclease-free WaterUltrapure (e.g., 18.2 MΩ·cm)To minimize enzymatic degradation.
Hydrochloric Acid (HCl)0.1 M solutionFor pH adjustment.
Sodium Hydroxide (NaOH)0.1 M solutionFor pH adjustment.
Calibrated pH meterFor accurate pH measurement.
Sterile, nuclease-free microcentrifuge tubes1.5 mL or as neededFor reconstitution and aliquoting.
Calibrated micropipettes and sterile filter tipsFor accurate liquid handling.
Vortex mixerFor gentle mixing.
Ice bucketTo maintain low temperature during handling.

Quantitative Data Summary: Physicochemical and Storage Information

Parameter Value Reference
Molecular Weight~875.52 g/mol [6][7]
Recommended SolventWater[5]
Solubility in Water50 mg/mL[5]
Optimal pH for Stability3.5 - 7.0[3][5][8]
Short-term Storage (Aqueous Solution)-20°C for up to 2 weeks[3][5][8]
Long-term Storage (Aqueous Solution)-80°C for up to 6 months[4]

Experimental Protocol: Preparation of a 10 mM Acetyl-CoA Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Calculations should be adjusted accordingly for different desired concentrations.

  • Pre-Reconstitution Steps:

    • Before opening, allow the vial of Acetyl-CoA trisodium salt powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the hygroscopic powder.

    • Prepare an ice bucket. All subsequent steps involving the handling of the Acetyl-CoA solution should be performed on ice to minimize degradation.

    • Label sterile microcentrifuge tubes for the stock solution and aliquots with the name of the reagent, concentration, and date.

  • Calculation of Mass:

    • To prepare 1 mL of a 10 mM stock solution, using a molecular weight of 875.52 g/mol :

      • Mass (mg) = 10 mmol/L * 0.001 L * 875.52 g/mol = 8.76 mg

  • Reconstitution:

    • Carefully and accurately weigh the calculated amount of Acetyl-CoA trisodium salt.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the desired volume of cold, nuclease-free water (e.g., 1 mL for the calculation above).

    • Gently vortex the tube until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming and potential oxidation.

  • pH Verification and Adjustment:

    • Aqueous solutions of Acetyl-CoA are most stable at a pH between 3.5 and 7.0.[3][5][8] It is generally stable in neutral and moderately acidic solutions.[5]

    • Measure the pH of the reconstituted solution using a calibrated pH meter.

    • If necessary, adjust the pH to fall within the optimal range (e.g., pH 6.0-7.0) by adding small increments of 0.1 M HCl or 0.1 M NaOH.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the molecule, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL).[4]

    • For short-term storage, store the aliquots at -20°C for no longer than two weeks.[3][5][8]

    • For long-term storage, store the aliquots at -80°C for up to six months.[4]

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_process Processing cluster_storage Storage p1 Equilibrate Acetyl-CoA Trisodium Salt to RT p2 Weigh Required Mass p1->p2 p3 Add Cold Nuclease-Free Water p2->p3 s1 Gently Vortex to Dissolve p3->s1 s2 Measure pH s1->s2 s3 Adjust pH to 4-6 (If Necessary) s2->s3 f1 Aliquot into Single-Use Tubes s3->f1 f2 Store at -20°C (Short-term) or -80°C (Long-term) f1->f2

Caption: Experimental workflow for preparing Acetyl-CoA stock solution.

G Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA Citrate Citrate AcetylCoA->Citrate KrebsCycle Krebs Cycle Citrate->KrebsCycle

Caption: Central role of Acetyl-CoA in metabolism.

References

Application Notes and Protocols for Studying Protein Acetylation Using Acetyl Coenzyme A Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetylation is a crucial post-translational modification where an acetyl group from Acetyl Coenzyme A (Acetyl-CoA) is transferred to a lysine (B10760008) residue on a protein. This process is predominantly catalyzed by a class of enzymes known as lysine acetyltransferases (KATs), formerly referred to as histone acetyltransferases (HATs). The reverse reaction is mediated by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). The balance between these enzymatic activities dictates the acetylation status of proteins, thereby regulating a wide array of cellular processes including gene transcription, DNA damage repair, cell cycle progression, and metabolism.

Acetyl-CoA, a central metabolite in cellular energy metabolism, serves as the sole acetyl group donor for protein acetylation.[1] The availability of Acetyl-CoA can directly influence the extent of protein acetylation, linking the metabolic state of the cell to the regulation of protein function and gene expression.[2] Dysregulation of protein acetylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making the enzymes involved in this pathway attractive therapeutic targets.

These application notes provide detailed protocols for studying protein acetylation in vitro using Acetyl Coenzyme A trisodium (B8492382). The methodologies described include colorimetric, fluorometric, and mass spectrometry-based assays, designed to provide researchers with a comprehensive toolkit to investigate enzyme kinetics, screen for inhibitors, and quantify acetylation events.

Signaling Pathway of Protein Acetylation

The fundamental process of protein acetylation involves the transfer of an acetyl group from Acetyl-CoA to the ε-amino group of a lysine residue on a target protein, a reaction catalyzed by a lysine acetyltransferase (KAT). This modification neutralizes the positive charge of the lysine residue, which can alter protein conformation, protein-protein interactions, and protein-DNA interactions.[3] For instance, the acetylation of histone proteins reduces their affinity for the negatively charged DNA, leading to a more relaxed chromatin structure that is permissive for transcription.[3]

Protein_Acetylation_Pathway cluster_0 Cellular Metabolism cluster_1 Protein Acetylation Cycle cluster_2 Downstream Cellular Effects Metabolites Glucose, Fatty Acids, etc. AcetylCoA Acetyl Coenzyme A Metabolites->AcetylCoA Generates KAT Lysine Acetyltransferase (KAT/HAT) AcetylCoA->KAT Substrate CoA Coenzyme A Protein Protein (with Lysine) Protein->KAT AcetylatedProtein Acetylated Protein (Acetylated Lysine) KDAC Lysine Deacetylase (KDAC/HDAC) AcetylatedProtein->KDAC Effects Altered Gene Expression Enzyme Activity Protein Stability AcetylatedProtein->Effects Leads to KAT->AcetylatedProtein Catalyzes Acetylation KAT->CoA Releases KDAC->Protein Catalyzes Deacetylation Acetate Acetate KDAC->Acetate Releases

Figure 1. A simplified diagram of the protein acetylation signaling pathway.

Experimental Protocols

Colorimetric In Vitro Histone Acetyltransferase (HAT) Assay

This assay quantitatively measures the activity of HATs by detecting the production of Coenzyme A (CoA), a byproduct of the acetylation reaction. The free thiol group of CoA reacts with a developer, producing a colored product that can be measured spectrophotometrically.[4][5]

Materials:

  • HAT enzyme (e.g., recombinant p300, CBP, or nuclear extract)

  • Acetyl Coenzyme A trisodium salt

  • Histone peptide substrate (e.g., Histone H3 peptide) or core histones

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 10% glycerol, 1 mM DTT)[6]

  • CoA detection reagent (e.g., a soluble tetrazolium dye that reacts with NADH)[4]

  • NADH generating system

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 440 nm[4][5]

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of Acetyl-CoA in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) and determine its concentration spectrophotometrically (A260, ε = 16,000 M⁻¹cm⁻¹).[7]

    • Reconstitute the histone peptide substrate and other kit components as per the manufacturer's instructions.

  • Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • HAT Assay Buffer

      • HAT enzyme (e.g., 50-300 nM of purified enzyme or 10-50 µg of nuclear extract)[5][6]

      • Histone substrate (e.g., 10-100 µM peptide or 10 µg core histones)[2]

    • Include a negative control well with no HAT enzyme.

  • Initiate Reaction:

    • Start the reaction by adding Acetyl-CoA to a final concentration of 0.1 mM.[6]

    • The total reaction volume is typically 50-100 µL.[6]

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.[6] For kinetic studies, readings can be taken at multiple time points.[4]

  • Detection:

    • Add the CoA detection reagent and NADH generating system to each well according to the manufacturer's protocol.

    • Incubate at 37°C for an additional 1-4 hours, or until sufficient color development.[4]

  • Measurement:

    • Measure the absorbance at 440 nm using a microplate reader.

    • Subtract the absorbance of the negative control from the sample wells.

    • HAT activity can be calculated based on a standard curve generated with known concentrations of CoA.

Fluorometric In Vitro Protein Acetylation Assay

This high-sensitivity assay also detects the production of CoA. The free thiol group of CoA reacts with a thiol-sensitive fluorescent probe, resulting in a quantifiable increase in fluorescence.[8][9]

Materials:

  • KAT enzyme

  • This compound salt

  • Protein or peptide substrate

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)[10]

  • Thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) or ThioGlo4)[8][10]

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare stock solutions of Acetyl-CoA and the substrate in the assay buffer.

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a black microplate, add the assay buffer, KAT enzyme (e.g., 25-200 nM), and substrate (e.g., 50 µM).[10]

    • Add the fluorescent probe to a final concentration of ~15 µM.[10]

  • Initiate Reaction:

    • Start the reaction by adding Acetyl-CoA to a final concentration of ~50 µM.[10]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/470 nm for CPM-CoA adduct, Ex/Em = 400/500 nm for ThioGlo4-CoA adduct).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[10]

  • Data Analysis:

    • Plot the fluorescence intensity against time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

    • A standard curve of CoA can be used to convert the rate of fluorescence increase to the rate of CoA production.

Quantitative Mass Spectrometry for Acetylation Stoichiometry

This protocol allows for the precise quantification of the proportion of a specific lysine residue that is acetylated (stoichiometry). It involves chemically acetylating all unmodified lysine residues with a heavy isotope-labeled acetyl group and then using mass spectrometry to determine the ratio of the naturally occurring (light) acetylated peptide to the chemically labeled (heavy) acetylated peptide.[11][12]

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., 6 M urea, 100 mM Tris, 75 mM NaCl with deacetylase inhibitors)[13]

  • Heavy acetic anhydride (B1165640) (e.g., d6-acetic anhydride)

  • Protease (e.g., Trypsin, Glu-C)

  • LC-MS/MS system

Protocol:

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a denaturing buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the in vivo acetylation state.[13]

  • Chemical Acetylation:

    • Chemically acetylate all unmodified lysine residues by adding heavy acetic anhydride.[13] This converts all free lysines to their heavy acetylated form.

  • Protein Digestion:

    • Digest the protein sample into peptides using a protease such as trypsin or Glu-C.[13]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • The mass spectrometer will detect both the "light" (endogenously acetylated) and "heavy" (chemically acetylated) versions of the same peptide.

  • Data Analysis:

    • The stoichiometry of acetylation for a specific lysine site is calculated from the ratio of the peak areas of the light and heavy isotopic peptide pairs.[11]

    • Specialized software can be used for data analysis and quantification.

Quantitative Data Summary

ParameterEnzymeSubstrateValueReference
Enzyme Concentration p300 (purified)Recombinant mononucleosome50 - 300 nM[6]
Nuclear ExtractPeptide substrate10 - 50 µg[4][5]
hMOFH4 peptide50 nM[14]
Substrate Concentration Acetyl-CoA-0.1 mM[6]
Acetyl-CoA (limiting)H3/H4 tetramer1 - 200 µM[15]
Histone H3 (limiting)-0.25 - 15 µM[15]
H3/H4 tetramer (limiting)-0.05 - 20 µM[15]
Kinetic Parameters (KM for Acetyl-CoA) p300H3 peptide~2.5 µM[16]
CBPH3 peptide~3.9 µM[15]
Incubation Conditions Temperature-37°C[6]
Time (Colorimetric)-30 min - 4 hours[4][6]
Time (Fluorometric)-30 - 60 minutes[10]

Visualizations

Experimental Workflow for In Vitro HAT Assay

HAT_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Prepare Reagents: - HAT Enzyme - Acetyl-CoA - Substrate - Assay Buffer Setup Set up reaction in 96-well plate: Buffer + Enzyme + Substrate Reagents->Setup Initiate Initiate reaction with Acetyl-CoA Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Add_Reagent Add Detection Reagent Incubate->Add_Reagent Develop Incubate for signal development Add_Reagent->Develop Measure Measure Signal (Absorbance or Fluorescence) Develop->Measure Analyze Data Analysis: - Subtract background - Calculate activity Measure->Analyze

Figure 2. General workflow for an in vitro HAT/KAT assay.

Workflow for Quantitative Acetylation Stoichiometry by Mass Spectrometry

Stoichiometry_Workflow start Cell/Tissue Sample lysis Lysis & Protein Extraction (with deacetylase inhibitors) start->lysis acetylation Chemical Acetylation (with heavy acetic anhydride) lysis->acetylation digestion Proteolytic Digestion (e.g., Trypsin) acetylation->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Ratio of Light/Heavy Peptides lcms->analysis end Stoichiometry Data analysis->end

Figure 3. Workflow for determining protein acetylation stoichiometry.

References

Application Notes and Protocols: Investigating the Effect of Acetyl Coenzyme A Trisodium on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal metabolite that links cellular metabolism with the regulation of gene expression.[1][2] As the primary acetyl group donor for histone acetyltransferases (HATs), Acetyl-CoA plays a crucial role in histone acetylation, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.[1][2][3][4][5] Fluctuations in intracellular Acetyl-CoA levels, influenced by the metabolic state of the cell, can therefore directly impact the epigenetic landscape and gene expression programs.[5][6][7] This document provides a comprehensive experimental framework for investigating the effects of exogenous Acetyl Coenzyme A trisodium (B8492382) on gene expression in a selected cell line.

The provided protocols detail the necessary steps for cell culture and treatment, quantification of intracellular Acetyl-CoA, analysis of global gene expression changes via RNA-Sequencing (RNA-Seq), and examination of specific histone acetylation marks using Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Signaling Pathway: Acetyl-CoA in Gene Expression

Acetyl_CoA_Pathway cluster_0 Cellular Metabolism cluster_1 Cytoplasm cluster_2 Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Mitochondrial Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate Citrate Citrate_cyto Citrate Citrate->Citrate_cyto Transport AcetylCoA_mito->Citrate ACLY ACLY Citrate_cyto->ACLY ATP Citrate Lyase AcetylCoA_cyto Cytosolic Acetyl-CoA AcetylCoA_nuc Nuclear Acetyl-CoA AcetylCoA_cyto->AcetylCoA_nuc Transport ACLY->AcetylCoA_cyto HAT HAT AcetylCoA_nuc->HAT Substrate Histones Histones HAT->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Chromatin Chromatin Acetylated_Histones->Chromatin Relaxation Gene_Expression Gene Expression Chromatin->Gene_Expression Activation AcetylCoA_trisodium Acetyl-CoA Trisodium (Exogenous) AcetylCoA_trisodium->AcetylCoA_cyto

Caption: Role of Acetyl-CoA in Histone Acetylation and Gene Expression.

Experimental Workflow

Experimental_Workflow cluster_1 Phase 1: Cell Culture & Treatment cluster_2 Phase 2: Sample Collection & Processing cluster_3 Phase 3: Downstream Assays cluster_4 Phase 4: Data Analysis start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with Acetyl-CoA Trisodium cell_culture->treatment control Vehicle Control cell_culture->control cell_lysis Cell Lysis and Fractionation treatment->cell_lysis control->cell_lysis rna_extraction RNA Extraction cell_lysis->rna_extraction chromatin_prep Chromatin Preparation cell_lysis->chromatin_prep metabolite_extraction Metabolite Extraction cell_lysis->metabolite_extraction rna_seq RNA-Sequencing (RNA-Seq) rna_extraction->rna_seq chip_seq Chromatin Immunoprecipitation (ChIP-Seq) for H3K27ac chromatin_prep->chip_seq acetyl_coa_assay Acetyl-CoA Quantification metabolite_extraction->acetyl_coa_assay deg_analysis Differential Gene Expression Analysis rna_seq->deg_analysis peak_calling ChIP-Seq Peak Calling & Differential Binding chip_seq->peak_calling data_integration Data Integration and Pathway Analysis deg_analysis->data_integration peak_calling->data_integration end End data_integration->end

References

Application Notes and Protocols for In Vitro Transcription Assays Utilizing Acetyl Coenzyme A Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of gene expression, the regulation of transcription is a pivotal control point. In vitro transcription assays serve as a powerful tool to dissect the molecular mechanisms governing this process. Acetyl Coenzyme A (Acetyl-CoA), a central metabolite, has emerged as a critical cofactor in transcriptional regulation. Beyond its canonical role in histone acetylation by histone acetyltransferases (HATs), recent studies have illuminated a more direct role for Acetyl-CoA in modulating the core transcriptional machinery.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of Acetyl Coenzyme A trisodium (B8492382) on in vitro transcription, particularly in systems involving RNA Polymerase II. The protocols detailed herein are designed to be adaptable for various research and drug development applications, including the screening of small molecule modulators of transcription.

Key Applications

  • Mechanistic Studies: Elucidate the direct impact of Acetyl-CoA on the assembly and activity of the pre-initiation complex (PIC).

  • Drug Discovery: Screen for compounds that modulate the Acetyl-CoA-dependent stimulation of transcription.

  • Enzyme Kinetics: Determine the kinetic parameters of transcriptional activation in the presence of varying concentrations of Acetyl-CoA.

  • Factor Analysis: Investigate the interplay between Acetyl-CoA and specific general transcription factors (GTFs) in promoter binding and transcriptional output.

Signaling Pathway: Acetyl-CoA's Role in Enhancing TFIID-Promoter Binding

Acetyl-CoA has been shown to directly influence the binding of the general transcription factor TFIID to promoter DNA, a crucial step in the initiation of transcription. This interaction can occur independently of histone acetylation, suggesting a direct allosteric regulation or conformational change in TFIID induced by Acetyl-CoA. This enhanced binding of TFIID facilitates the recruitment of other general transcription factors and RNA Polymerase II, ultimately leading to an increase in both basal and activated transcription.[1][2][3]

Acetyl_CoA_Transcription_Pathway acetyl_coa Acetyl Coenzyme A tfiid TFIID acetyl_coa->tfiid stimulates tfiid_promoter TFIID-Promoter Complex tfiid->tfiid_promoter promoter Promoter DNA promoter->tfiid_promoter pic Pre-initiation Complex (PIC) tfiid_promoter->pic recruits gtfs Other GTFs & RNA Pol II gtfs->pic transcription Transcription Initiation pic->transcription leads to

Acetyl-CoA stimulates TFIID binding to promoter DNA.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription Assay with RNA Polymerase II

This protocol is designed to assess the effect of Acetyl-CoA on the overall transcriptional output from a specific promoter.

1.1. Materials and Reagents

  • Purified Components:

    • RNA Polymerase II

    • General Transcription Factors (TFIID, TFIIA, TFIIB, TFIIE, TFIIF, TFIIH)

    • Recombinant activators (e.g., Gal4-VP16), if studying activated transcription

  • DNA Template: Linearized plasmid DNA containing a core promoter (e.g., Adenovirus Major Late Promoter) and upstream activator binding sites if applicable.

  • Acetyl Coenzyme A Trisodium Salt Solution: Prepare a fresh stock solution (e.g., 1 mM) in nuclease-free water.

  • Transcription Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 1 M KCl, 50 mM MgCl₂, 20% Glycerol, 2 mM DTT, 10 mM EDTA.

  • NTP Mix (10 mM each): ATP, GTP, CTP, UTP in nuclease-free water.

  • Radiolabeled NTP: [α-³²P]UTP or [α-³²P]CTP for transcript visualization.

  • Stop Buffer: 95% Formamide (B127407), 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.

  • RNase Inhibitor

  • Nuclease-free water

1.2. Experimental Workflow

Workflow for In Vitro Transcription Assay.

1.3. Procedure

  • Reaction Assembly: On ice, assemble the following components in a nuclease-free microcentrifuge tube. Prepare a master mix for common components.

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 25 µL-
10X Transcription Buffer2.51X
DNA Template (100 ng/µL)1.04 ng/µL
General Transcription FactorsVariableAs optimized
RNase Inhibitor (40 U/µL)0.520 U
Acetyl-CoA Trisodium or waterVariable0 - 100 µM
  • Pre-initiation Complex (PIC) Formation: Incubate the reaction mixture at 30°C for 30 minutes to allow for the assembly of the PIC.

  • Transcription Initiation: Add the following to initiate transcription:

ComponentVolume (µL)Final Concentration
NTP Mix (10 mM each)0.5200 µM each
[α-³²P]UTP (10 µCi/µL)0.5-
  • RNA Synthesis: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Buffer.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.

1.4. Quantitative Data Presentation

The intensity of the transcript bands can be quantified using densitometry. The results can be presented as fold-change in transcription relative to the control (without Acetyl-CoA).

Acetyl-CoA (µM)Relative Transcript Level (Fold Change)Standard Deviation
0 (Control)1.0± 0.1
12.5± 0.3
105.2± 0.6
308.1± 0.9
1008.3± 1.0

Note: The above data is illustrative. Actual results will vary depending on the specific promoter, transcription factors, and experimental conditions.

Protocol 2: DNase I Footprinting Assay

This assay is used to determine if Acetyl-CoA affects the binding of TFIID to the promoter DNA, as indicated by protection from DNase I cleavage.

2.1. Materials and Reagents

  • Purified TFIID

  • End-labeled DNA Probe: A DNA fragment (~200-300 bp) containing the core promoter, labeled at one 5' end with ³²P.

  • This compound Salt Solution

  • Binding Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 50 mM MgCl₂, 10 mM DTT.

  • DNase I: Diluted fresh in DNase I dilution buffer (10 mM HEPES-KOH pH 7.9, 10 mM CaCl₂, 10 mM MgCl₂).

  • Stop Solution: 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K.

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Formamide Loading Dye

2.2. Procedure

  • Binding Reaction: In a microcentrifuge tube on ice, combine:

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
10X Binding Buffer2.01X
End-labeled DNA Probe (~10,000 cpm)1.0~0.1-1 nM
Purified TFIIDVariableAs optimized
Acetyl-CoA Trisodium or waterVariable0 - 100 nM
  • Incubation: Incubate at room temperature for 20-30 minutes to allow TFIID to bind to the DNA.

  • DNase I Digestion: Add an optimized amount of freshly diluted DNase I. Incubate at room temperature for exactly 1 minute.

  • Termination: Stop the reaction by adding 80 µL of Stop Solution. Incubate at 37°C for 15 minutes to digest proteins.

  • Purification: Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the DNA fragments.

  • Analysis: Resuspend the DNA pellet in formamide loading dye, denature at 95°C for 5 minutes, and analyze on a denaturing polyacrylamide sequencing gel.

2.3. Expected Results

A "footprint" will appear as a region of protection from DNase I cleavage where TFIID is bound to the promoter. The intensity and size of the footprint may increase in the presence of Acetyl-CoA, indicating enhanced or altered binding.

Acetyl-CoA (nM)TFIID Concentration for 50% Protection (nM)
015
308
1005

Note: The above data is illustrative. Actual results will vary depending on the specific promoter and TFIID preparation.

Troubleshooting

ProblemPossible CauseSolution
No or low transcript yield Inactive polymerase or transcription factors.Use fresh enzymes and factors; include a positive control template.
RNase contamination.Use RNase-free reagents and barrier tips; add RNase inhibitor.
Poor quality DNA template.Purify the DNA template; ensure complete linearization.
Smearing of RNA bands RNase degradation.See above.
High concentration of protein in the reaction.Optimize protein concentrations.
Inconsistent results with Acetyl-CoA Degradation of Acetyl-CoA.Prepare fresh Acetyl-CoA solutions for each experiment.
Chelation of Mg²⁺ by trisodium salt.Optimize Mg²⁺ concentration in the presence of Acetyl-CoA trisodium.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the role of this compound in in vitro transcription. By employing these methods, researchers can gain deeper insights into the molecular mechanisms of transcriptional regulation and potentially identify novel therapeutic targets for diseases associated with dysregulated gene expression. The adaptability of these assays makes them suitable for a wide range of applications in both basic research and drug development.

References

Application Note: Quantification of Acetyl Coenzyme A Trisodium in Biological Samples using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal metabolite, serving as a central hub in cellular metabolism by connecting carbohydrate, fat, and protein metabolism.[1] It is the primary acyl donor for histone acetylation, linking cellular metabolic status to epigenetic regulation and gene expression.[2] Given its role in numerous physiological and pathological processes, the accurate quantification of Acetyl-CoA in biological samples is crucial for understanding cellular energetics, disease mechanisms, and for the development of novel therapeutics.[3] This document provides a detailed protocol for the quantification of Acetyl-CoA trisodium (B8492382) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Quantitative Data Summary

The following table summarizes representative concentrations of Acetyl-CoA reported in various biological samples. These values can serve as a reference range for experimental studies.

Biological SampleSpeciesConcentrationAnalytical MethodReference
LiverRat~50-100 nmol/g wet weightHPLC, NMR, Spectrophotometric Assays[4]
HepG2 CellsHuman12-28 pmol/million cellsLC-HRMS, Fluorometric Assay[5]
Whole BloodHuman220.9 ng/mL (average)UHPLC-MS/MS[3]
Myocytes-Not specifiedLC-MS[6][7]

Experimental Protocols

This section details the methodology for the quantification of Acetyl-CoA from biological samples. Due to the inherent instability of Acetyl-CoA, it is critical to perform all extraction steps as quickly as possible and to keep samples on ice throughout the procedure.[2]

Sample Preparation and Extraction

The following protocol is a widely applicable method for extracting short-chain acyl-CoAs from biological tissues or cultured cells.[4]

Materials:

  • Frozen biological tissue or cell pellet

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v), pre-chilled to -20°C

  • Internal Standard (IS): Stable isotope-labeled Acetyl-CoA (e.g., [¹³C₂]-Acetyl-CoA)

  • Centrifuge capable of 14,000 x g and 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • For tissue samples, weigh the frozen tissue and grind it into a fine powder under liquid nitrogen. For cell pellets, determine the cell count.

  • Add a 20-fold excess (v/w) of ice-cold extraction solvent to the tissue powder or cell pellet.

  • Spike the sample with the internal standard at a concentration intended to be within the linear range of the assay.

  • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization and protein precipitation.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.[4]

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Dry the supernatant completely using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Materials:

  • Dried sample extract

  • Reconstitution Solution: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 8)[4]

  • LC-MS/MS system (e.g., Vanquish Flex Binary liquid chromatography system coupled to a Q Exactive Plus Orbitrap Mass spectrometer)[4]

  • Reversed-phase C18 column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm)[4]

  • Mobile Phase A: 5 mM ammonium acetate in water (pH 8)[4]

  • Mobile Phase B: Acetonitrile[4]

Procedure:

  • Sample Reconstitution: Reconstitute the dried sample extracts in 40-50 µL of ice-cold Reconstitution Solution.[4][5] Vortex briefly and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the LC system.[4]

    • Set the column temperature to 30°C.[4]

    • Use a flow rate of 0.2 mL/min.[4]

    • A typical elution gradient is as follows:

      • Start with 5.2% Mobile Phase B.

      • Increase to 21% B over 10 minutes.

      • Increase to 100% B over 5 minutes and hold for 5 minutes.

      • Re-equilibrate at 5.2% B for 4 minutes.[4]

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using a heated electrospray ionization (HESI) source.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of Acetyl-CoA and its internal standard.

    • Example MRM transitions for Acetyl-CoA (Monoisotopic mass: 809.1 m/z) include monitoring for the parent ion and specific fragment ions.[8]

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for Acetyl-CoA and the internal standard using the instrument's software (e.g., Skyline).[2]

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of Acetyl-CoA and a fixed concentration of the internal standard. Process these standards in the same manner as the biological samples.

  • Quantification: Calculate the concentration of Acetyl-CoA in the biological samples by comparing the ratio of the endogenous Acetyl-CoA peak area to the internal standard peak area against the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Acetyl-CoA from biological samples.

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Extraction with Acetonitrile/Methanol/Water & Internal Standard Spiking sample->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Lyophilization supernatant->drying reconstitution Reconstitution in Ammonium Acetate drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Workflow for Acetyl-CoA Quantification.
Acetyl-CoA Metabolic Hub

This diagram illustrates the central role of Acetyl-CoA in key metabolic pathways.

metabolic_pathway acetyl_coa Acetyl-CoA tca_cycle TCA Cycle acetyl_coa->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis cholesterol_synthesis Cholesterol Synthesis acetyl_coa->cholesterol_synthesis ketogenesis Ketogenesis acetyl_coa->ketogenesis acetylation Histone Acetylation (Epigenetics) acetyl_coa->acetylation glycolysis Glycolysis (from Glucose) glycolysis->acetyl_coa beta_oxidation Fatty Acid β-Oxidation beta_oxidation->acetyl_coa amino_acids Amino Acid Catabolism amino_acids->acetyl_coa

Acetyl-CoA's central role in metabolism.

References

Troubleshooting & Optimization

Stability of Acetyl Coenzyme A trisodium in aqueous solutions and buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382) salt in aqueous solutions and buffers. Below you will find troubleshooting guidance, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.

Stability Profile of Acetyl Coenzyme A Trisodium

The stability of Acetyl-CoA is critical for reliable and reproducible experimental outcomes. Its degradation is primarily influenced by pH, temperature, and storage duration.

Quantitative Stability Data

The following tables summarize the stability of Acetyl-CoA under various conditions.

Table 1: Stability of Acetyl-CoA in Aqueous Solutions at Different pH Values

pH RangeTemperatureStability/Observations
3.5 - 5.0100°CStable, can be heated for a short time without decomposition[1][2]
Neutral & Moderately AcidicElevatedGenerally stable for short periods[1][2]
AlkalineRoom TemperatureHydrolyzes more rapidly than in acidic or neutral solutions[1][2]
Strong AcidRoom TemperatureHydrolyzes[1][2]

Table 2: Recommended Storage Conditions for Acetyl-CoA Solutions

Storage TemperatureSolution TypeDurationRecommendations
-20°CAqueous solutionUp to 2 weeksAliquot to avoid repeated freeze-thaw cycles[1][2][3]
-20°CStock solution in solventUp to 1 monthStore in tightly sealed vials[4]
-80°CStock solution in solventUp to 6 monthsStore in tightly sealed vials[4]
4°CPrepared sample extractsAt least 24 hoursStable for immediate use[5]
Room TemperatureAqueous solutionNot recommendedProne to degradation; should not be stored for more than one day[6]

Troubleshooting Guide

Encountering issues with experiments involving Acetyl-CoA? This guide addresses common problems and provides actionable solutions.

ProblemPossible CauseSuggested Solution
Inconsistent or no enzymatic activity Acetyl-CoA degradation due to improper storage.Prepare fresh solutions for each experiment. If using frozen stock, ensure it is within the recommended stability period (see Table 2). Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect pH of the buffer.Acetyl-CoA is most stable in slightly acidic to neutral pH (3.5-7.0). Verify the pH of your reaction buffer.[1][2][3]
Presence of contaminants in the commercial Acetyl-CoA.Commercial preparations may contain free Coenzyme A, which can inhibit some enzymes.[4] The concentration of Acetyl-CoA should be determined spectrophotometrically to ensure accuracy.[4]
High background in assays Spontaneous hydrolysis of Acetyl-CoA.Prepare reaction mixtures immediately before use. Run appropriate controls, including a blank without enzyme, to measure non-enzymatic hydrolysis.
Contaminating enzymes in protein preparations.Ensure the purity of your enzyme preparation. Include controls with heat-inactivated enzyme.
Variability between experiments Repeated freeze-thaw cycles of Acetyl-CoA stock.Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[4]
Inaccurate concentration of Acetyl-CoA stock solution.The formula weight of Acetyl-CoA trisodium salt can vary between lots due to differences in sodium and water content.[3] Always determine the precise concentration of a new lot spectrophotometrically.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store an aqueous stock solution of Acetyl-CoA trisodium?

A1: Dissolve the solid Acetyl-CoA trisodium in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) or in ultrapure water.[4] For short-term storage, aqueous solutions are stable for up to two weeks when aliquoted and stored at -20°C.[1][2][3] For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[4] Always minimize freeze-thaw cycles.[4]

Q2: How can I verify the concentration of my Acetyl-CoA solution?

A2: The concentration of Acetyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm. The molar extinction coefficient in water is 16,400 M⁻¹cm⁻¹.[1]

Q3: My experiment is at an alkaline pH. How can I minimize Acetyl-CoA degradation?

A3: Acetyl-CoA hydrolyzes rapidly in alkaline conditions.[1][2] If your experiment must be performed at a high pH, prepare the Acetyl-CoA solution immediately before use and add it to the reaction mixture last. Keep the solution on ice until it is used.

Q4: Is there a difference in stability between the trisodium and lithium salts of Acetyl-CoA?

A4: The stability profile with respect to pH and temperature is generally similar for both the trisodium and lithium salts.[1][2] The primary difference is the molecular weight due to the counter-ion, which should be accounted for when preparing solutions of a specific molarity.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Acetyl-CoA Concentration

This method is used to accurately determine the concentration of an Acetyl-CoA solution.

Materials:

  • Acetyl-CoA solution (unknown concentration)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Appropriate buffer (e.g., water or a slightly acidic buffer)

Procedure:

  • Set the spectrophotometer to read absorbance at 260 nm.

  • Blank the instrument using the same buffer your Acetyl-CoA is dissolved in.

  • Dilute your Acetyl-CoA solution with the buffer to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measure the absorbance of the diluted solution.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

    • A = Absorbance

    • ε = Molar extinction coefficient (16,400 M⁻¹cm⁻¹ at 260 nm in water)[1]

    • b = Path length of the cuvette (usually 1 cm)

    • c = Concentration (in M)

Protocol 2: HPLC Method for Assessing Acetyl-CoA Stability

This protocol provides a framework for monitoring the degradation of Acetyl-CoA over time.

Materials:

  • Acetyl-CoA solution

  • Incubator or water bath at the desired temperature

  • HPLC system with a C18 column and UV detector

  • Mobile phase: e.g., a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile.

Procedure:

  • Prepare a fresh solution of Acetyl-CoA in the desired buffer.

  • Immediately inject a sample (time zero) into the HPLC to determine the initial peak area corresponding to intact Acetyl-CoA.

  • Incubate the remaining solution at the desired temperature.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.

  • Monitor the decrease in the peak area of Acetyl-CoA over time. The appearance of new peaks may indicate degradation products.

  • Plot the percentage of remaining Acetyl-CoA against time to determine the stability under the tested conditions.

Visual Guides

Acetyl_CoA_Stability_Factors acetyl_coa Acetyl-CoA Trisodium stability Stability acetyl_coa->stability degradation Degradation (Hydrolysis) acetyl_coa->degradation ph pH ph->stability Optimal: 3.5-7.0 ph->degradation High/Low pH Increases temp Temperature temp->stability Low Temp (-20°C to -80°C) Increases temp->degradation High Temp Increases time Storage Time time->stability Shorter Time Increases time->degradation Longer Time Increases freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation Increases

Caption: Factors influencing the stability and degradation of Acetyl-CoA.

Stability_Assessment_Workflow prep 1. Prepare fresh Acetyl-CoA solution t0 2. Analyze Time 0 Sample (HPLC or Spectrophotometry) prep->t0 incubate 3. Incubate solution at desired conditions (pH, Temp) t0->incubate sampling 4. Withdraw aliquots at various time points incubate->sampling analysis 5. Analyze aliquots sampling->analysis data 6. Plot % remaining Acetyl-CoA vs. Time analysis->data conclusion 7. Determine stability and degradation rate data->conclusion

Caption: Experimental workflow for assessing the stability of Acetyl-CoA.

References

Common issues and troubleshooting for histone acetyltransferase (HAT) assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Histone Acetyltransferase (HAT) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic components of a HAT assay reaction buffer?

A typical HAT assay reaction buffer is designed to maintain a stable pH and provide an optimal environment for enzyme activity. The essential components include a buffering agent (e.g., Tris-HCl or HEPES), salts (e.g., NaCl or KCl), a chelating agent (e.g., EDTA), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).[1] Most HAT reactions are performed under slightly alkaline conditions, typically at a pH between 7.5 and 8.0.[1]

Q2: How do I determine the optimal concentrations of my HAT enzyme and substrates?

Determining the optimal enzyme and substrate concentrations is critical for a successful HAT assay. This is typically achieved through titration experiments.[1]

  • Enzyme Titration: To find the optimal enzyme concentration, perform a time-course experiment with varying enzyme concentrations while keeping the substrate concentrations constant and in excess. An ideal enzyme concentration will yield a robust signal above background and ensure the reaction rate is linear over the desired incubation time.[1]

  • Substrate Titration: To determine the Michaelis constant (Km) for each substrate (histone and Acetyl-CoA), vary the concentration of one substrate while keeping the other in excess.[1][2] The optimal substrate concentration for routine assays is often at or near the Km value to ensure sensitivity to inhibitors.[1]

Q3: My HAT assay shows no or very low activity. What are the possible causes and solutions?

Low or no HAT activity can be frustrating. Here are some common culprits and how to address them:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Always store enzymes at the recommended temperature (typically -80°C) and aliquot them to avoid repeated freeze-thaw cycles. It's also good practice to test the enzyme's activity with a known positive control.

  • Suboptimal Assay Conditions: The pH, salt concentration, or temperature of your assay may not be optimal for your specific HAT enzyme. Refer to the literature or the manufacturer's datasheet for the recommended conditions. A typical starting point for temperature is 30°C.[1]

  • Incorrect Substrate Choice: Some HATs have specific substrate requirements. Ensure you are using the appropriate histone peptide, full-length histone, or nucleosome substrate for your enzyme of interest.[1]

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors. For instance, samples containing DTT or β-mercaptoethanol can interfere with certain assay formats.[3]

Q4: I'm observing high background signals in my assay. How can I reduce it?

High background can mask the true signal from your enzymatic reaction. Here are several strategies to minimize it:

  • Reagent Quality: Use high-purity reagents and fresh buffers to avoid contamination that can contribute to background signals.

  • Non-enzymatic Acetylation: At high concentrations of Acetyl-CoA and basic histone peptides, non-enzymatic acetylation can occur. Run a no-enzyme control to quantify this and subtract it from your experimental values.

  • Assay-Specific Issues:

    • Fluorescent Assays: Check for autofluorescence of your compounds or assay components. Run controls lacking the enzyme or substrate to identify the source.

    • Radioactive Assays: High background can result from nonspecific binding of the radiolabeled Acetyl-CoA to the filter paper or substrate. Ensure proper washing steps to remove unbound radioactivity.[1]

  • Instrument Settings: For fluorescence or luminescence-based assays, optimize the gain settings on your plate reader to maximize the signal-to-background ratio without saturating the detector.

Q5: My results are inconsistent and not reproducible. What should I check?

Inconsistent results are often due to technical variability. Here's a checklist to improve reproducibility:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when working with small volumes.

  • Reagent Preparation: Prepare master mixes for your reagents to ensure consistency across all wells.

  • Incubation Conditions: Maintain a consistent incubation time and temperature for all experiments. Use a temperature-controlled incubator or water bath.

  • Plate Effects: Be aware of potential "edge effects" in microplates. Avoid using the outer wells or randomize your sample layout.

  • Data Analysis: Use a consistent method for data analysis, including background subtraction and normalization.

Troubleshooting Guide

This table summarizes common issues, their potential causes, and suggested solutions for various HAT assay formats.

Issue Potential Cause Suggested Solution
No or Low Signal Inactive enzyme due to improper storage or handling.Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Use a known positive control to verify enzyme activity.
Suboptimal assay conditions (pH, temperature, buffer composition).Optimize assay conditions based on literature or manufacturer's recommendations. A typical starting point is pH 7.5-8.0 and 30°C.[1]
Incorrect substrate or substrate concentration.Ensure the substrate is appropriate for the HAT being studied. Determine the optimal substrate concentration through titration.[1]
Presence of inhibitors in the sample (e.g., DTT in some assay formats).Prepare samples to be free of interfering substances.[3]
High Background Signal Contaminated reagents or buffers.Use high-purity, fresh reagents and buffers.
Non-enzymatic acetylation of the substrate.Include a "no-enzyme" control to measure and subtract this background.
Autofluorescence of compounds or assay components (fluorescent assays).Measure the fluorescence of individual components and test compounds in the absence of the enzyme.
Nonspecific binding of radiolabeled Acetyl-CoA (radioactive assays).Optimize washing steps to efficiently remove unbound label.[1]
High gain settings on the plate reader.Adjust the gain to an optimal level that provides a good signal without amplifying noise.
Inconsistent Results Pipetting errors.Use calibrated pipettes and proper techniques. Prepare master mixes for reagents.
Fluctuations in incubation temperature or time.Ensure consistent and accurate incubation conditions for all assays.
Reagent instability (e.g., Acetyl-CoA).Prepare fresh reagents and store them properly. Acetyl-CoA solutions should be stored at -20°C.[1]
Edge effects in microplates.Avoid using the outermost wells of the plate or randomize the layout of samples and controls.
Assay Interference (Inhibitor Screening) Compound fluorescence or color quenching.Run controls to assess the intrinsic optical properties of the test compounds.
Thiol-reactive compounds in assays detecting free CoA.Use orthogonal assays that do not rely on thiol detection to confirm hits.
Compound aggregation.Include detergents (e.g., Triton X-100) in the assay buffer to minimize aggregation.[1]

Experimental Protocols

Below are detailed methodologies for common HAT assays.

Generic Radioactive Filter-Binding HAT Assay

This method measures the incorporation of radiolabeled acetyl groups into a histone substrate.

Materials:

  • HAT enzyme

  • Histone substrate (e.g., histone H3 peptide or core histones)

  • [³H]-Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)[4]

  • Stop Solution (e.g., 0.2 M sodium carbonate buffer, pH 9.2)[4]

  • P81 phosphocellulose filter paper[1]

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HAT Assay Buffer, histone substrate, and the HAT enzyme.

  • Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA. The final reaction volume is typically 20-50 µL.[1]

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).[1]

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto the P81 phosphocellulose filter paper.[1]

  • Washing: Wash the filter paper multiple times with the stop solution to remove unincorporated [³H]-Acetyl-CoA.[4]

  • Scintillation Counting: Dry the filter paper, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Generic Colorimetric HAT Assay

This assay format typically measures the production of Coenzyme A (CoA), a product of the HAT reaction.

Materials:

  • HAT enzyme

  • Histone substrate

  • Acetyl-CoA

  • HAT Assay Buffer

  • Developing solution containing a probe that reacts with the free thiol group of CoA to produce a colored product.

  • Stop solution (if required by the kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare your samples (e.g., nuclear extracts or purified enzyme) in the 96-well plate. Include a no-enzyme control for background measurement.[5]

  • Reaction Mix: Prepare a master mix containing the HAT Assay Buffer, histone substrate, and Acetyl-CoA.[6]

  • Initiate Reaction: Add the reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 1-4 hours, depending on the rate of color development.[5][6]

  • Stop Reaction: If necessary, add the stop solution to each well.

  • Color Development: Add the developing solution and incubate for a specified time (e.g., 15 minutes) at room temperature, protected from light.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.

Generic Fluorescent HAT Assay

Similar to the colorimetric assay, many fluorescent HAT assays detect the generation of CoA.

Materials:

  • HAT enzyme

  • Histone substrate

  • Acetyl-CoA

  • HAT Assay Buffer

  • Developer and fluorescent probe that reacts with CoA to produce a fluorescent signal.

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards, as per the manufacturer's protocol.

  • Reaction Setup: Add the HAT enzyme, histone substrate, and Acetyl-CoA to the wells of the black microplate. Include appropriate controls (no enzyme, no substrate).

  • Initiate and Incubate: Initiate the reaction and incubate at the optimal temperature (e.g., 25°C) for 30-60 minutes, protected from light.[3] Some protocols may call for a kinetic reading every 2-3 minutes.[3]

  • Signal Development: The reaction of CoA with the developer and probe generates a fluorescent product.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[7]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for HAT assays.

Table 1: Typical Reaction Buffer Components

ComponentTypical ConcentrationPurpose
Tris-HCl or HEPES50-100 mMBuffering agent (pH 7.5-8.0)[1]
NaCl or KCl50-100 mMMaintain ionic strength[1]
EDTA0.1-1 mMChelating agent
DTT1-5 mMReducing agent
BSA5-100 µg/mLCarrier protein to prevent non-specific adsorption[1]
Triton X-1000.01% (v/v)Detergent to reduce aggregation[1]

Table 2: Typical Assay Parameters

ParameterTypical Range/ValueNotes
Incubation Temperature25-37°COptimal temperature depends on the specific HAT enzyme. A common starting point is 30°C.[1]
Incubation Time10-60 minutes (biochemical assays)Should be within the linear range of the reaction.[1]
1-4 hours (some colorimetric assays)[5][6]
Enzyme ConcentrationHigh picomolar to low nanomolarShould be optimized to ensure the reaction is in the linear range.
Histone Substrate Concentration0.2 - 5.0 x KMTitration is necessary to determine the KM.[1]
Acetyl-CoA Concentration0.2 - 5.0 x KMTitration is necessary to determine the KM.[1]

Visualizations

Histone Acetylation and Gene Activation Pathway

Histone_Acetylation_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal e.g., Growth Factors, Cytokines Receptor Cell Surface Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., JAK, JNK, IKK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1, CREB) Kinase_Cascade->Transcription_Factor Activates & Translocates to Nucleus DNA Promoter Region of Gene Transcription_Factor->DNA Binds to HAT_p300_CBP HAT (p300/CBP) Co-activator Histone_Tail Histone Tail (Lysine) HAT_p300_CBP->Histone_Tail Acetylation DNA->HAT_p300_CBP Recruits Acetylated_Histone Acetylated Histone (Open Chromatin) Histone_Tail->Acetylated_Histone Becomes Transcription_Machinery RNA Polymerase II & Basal Transcription Factors Acetylated_Histone->Transcription_Machinery Allows Access Gene_Transcription Gene Transcription Transcription_Machinery->Gene_Transcription Initiates

Caption: Signaling pathway leading to histone acetylation and gene transcription.

Experimental Workflow for a HAT Assay

HAT_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrates, Controls) start->reagent_prep assay_setup Assay Plate Setup (Samples, Controls, Blanks) reagent_prep->assay_setup reaction_initiation Reaction Initiation (Add final component, e.g., Acetyl-CoA) assay_setup->reaction_initiation incubation Incubation (Controlled Temperature & Time) reaction_initiation->incubation reaction_stop Reaction Termination (Add Stop Solution or Spot on Filter) incubation->reaction_stop signal_detection Signal Detection (Read Absorbance, Fluorescence, or Radioactivity) reaction_stop->signal_detection data_analysis Data Analysis (Background Subtraction, Calculation of Activity) signal_detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for performing a histone acetyltransferase assay.

References

Technical Support Center: Optimizing Acetyl Coenzyme A Trisodium in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382) salt in their enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for Acetyl-CoA trisodium salt?

A1: For long-term stability, store Acetyl-CoA trisodium salt as a desiccated powder at –20°C.[1] Aqueous stock solutions are best prepared fresh. If storage of solutions is necessary, they should be aliquoted and stored at –20°C for no longer than two weeks to maintain activity.[1] The free acid form of Coenzyme A is less stable than its sodium or lithium salts.[2][3]

Q2: What is the recommended solvent for reconstituting Acetyl-CoA trisodium salt?

A2: Acetyl-CoA trisodium salt is soluble in water.[1] For enzymatic assays, it is recommended to reconstitute it in the assay buffer to be used in the reaction to avoid introducing incompatible components.

Q3: What is the optimal pH for enzymatic reactions involving Acetyl-CoA?

A3: The optimal pH is highly dependent on the specific enzyme being used. However, Acetyl-CoA itself is most stable in solutions with a pH between 3.5 and 5.[1] It hydrolyzes more rapidly in alkaline solutions (pH above 8).[1][2][3] Therefore, it is crucial to consult the literature for the specific pH optimum of your enzyme and consider the stability of Acetyl-CoA when designing your experiment.

Q4: How does temperature affect the stability of Acetyl-CoA and the enzymatic reaction?

A4: Like pH, the optimal temperature will depend on the enzyme. Most enzymatic reactions are performed at a specific optimal temperature, often around 37°C.[4] While Acetyl-CoA is relatively stable at elevated temperatures for short periods in acidic to neutral solutions, prolonged exposure to high temperatures can lead to degradation.[1] Repeated freeze-thaw cycles of Acetyl-CoA solutions should be avoided as they can lead to degradation and loss of activity.[5]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

If you are observing lower than expected or no enzyme activity in your assay, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Degraded Acetyl-CoA Prepare a fresh solution of Acetyl-CoA from a new vial of powder. Ensure proper storage conditions have been maintained.
Incorrect Acetyl-CoA Concentration Verify the concentration of your Acetyl-CoA stock solution. Consider performing a quantitative analysis using methods like HPLC or a commercially available assay kit.[6][7]
Suboptimal Enzyme Concentration Increase the enzyme concentration in the reaction mixture. Note that if the enzyme amount is the limiting factor, the reaction rate will plateau once all active sites are saturated.[8]
Presence of Inhibitors Ensure that no thiol-containing reagents, such as DTT or β-mercaptoethanol, are present in the assay buffer, as they can interfere with some detection methods.[9] If samples are from biological extracts, consider deproteinizing the sample to remove interfering enzymes.[4]
Suboptimal pH or Temperature Verify the pH of your reaction buffer and ensure the incubation temperature is optimal for your specific enzyme.[8][10] Extreme pH or temperature can cause enzyme denaturation.[8][11]
Missing Cofactors Check if your enzyme requires specific cofactors or metal ions (e.g., Mg²⁺, Zn²⁺) for its activity and ensure they are present in sufficient amounts in the reaction buffer.[5][12]

Issue 2: High Background Signal in the Assay

A high background signal can mask the true signal from your enzymatic reaction. Here are some common causes and how to address them:

Potential Cause Troubleshooting Step
Contaminating Thiols If using a thiol-detecting reagent (e.g., Ellman's reagent), ensure that the sample and buffers are free from other thiol-containing compounds.[9]
Free Coenzyme A in the Sample Some assay kits provide a quencher for free Coenzyme A (CoASH) to reduce background from this source.[4]
Non-enzymatic Reaction Run a control reaction without the enzyme to determine the rate of any non-enzymatic breakdown of Acetyl-CoA or reaction of the substrate.
Instrument Calibration Ensure your detection instrument (e.g., spectrophotometer, fluorometer) is properly calibrated and set to the correct wavelengths.[5]

Experimental Protocols

Protocol 1: Preparation of Acetyl-CoA Standard Curve for Fluorometric Assay

This protocol is adapted from commercially available assay kits and can be used to generate a standard curve for quantifying Acetyl-CoA.[4][13]

  • Prepare a 10 mM Acetyl-CoA Stock Solution: Reconstitute a known mass of Acetyl-CoA trisodium salt in water to generate a 10 mM standard solution. Mix well by pipetting and keep on ice.

  • Prepare a 0.1 mM Working Standard: Dilute 10 µL of the 10 mM stock solution with 990 µL of water to prepare a 0.1 mM (100 pmol/µL) standard solution.

  • Prepare a 2 µM Diluted Standard: Dilute 10 µL of the 0.1 mM standard solution with 490 µL of water to make a 2 µM (2 pmol/µL) standard solution.

  • Generate Standard Curve Points: In a 96-well plate, add the following volumes of the 2 µM diluted standard: 0, 10, 20, 30, 40, and 50 µL. This will generate standards of 0, 20, 40, 60, 80, and 100 pmol/well.

  • Adjust Volume: Add Acetyl-CoA Assay Buffer to each well to bring the final volume to 50 µL.

  • Proceed with Assay: Follow the specific instructions of your assay kit for adding the reaction mix and measuring the fluorescence.

Protocol 2: Sample Deproteinization for Acetyl-CoA Measurement

This protocol is essential for removing interfering enzymes from biological samples before assaying for Acetyl-CoA.[4]

  • Sample Homogenization: Homogenize tissue samples (20-1000 mg) or cell pellets in a cold 1N perchloric acid solution (add 2 µL per mg of sample). Keep the sample on ice throughout the process.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g to pellet the precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the supernatant by adding 3 M KHCO₃. Add small aliquots (e.g., 1 µL per 10 µL of supernatant) while vortexing until the bubbling ceases. This indicates that the perchloric acid has been neutralized.

  • Final Centrifugation: Place the tube on ice for 5 minutes. A precipitate of KClO₄ will form. Centrifuge for 2 minutes to pellet the precipitate.

  • Sample for Assay: The resulting supernatant is the deproteinized sample and can be used in the Acetyl-CoA assay.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Enzyme Activity start Low or No Enzyme Activity check_acetyl_coa Check Acetyl-CoA Integrity & Concentration start->check_acetyl_coa check_enzyme Verify Enzyme Concentration & Activity start->check_enzyme check_conditions Assess Reaction Conditions (pH, Temp) start->check_conditions check_inhibitors Investigate Potential Inhibitors start->check_inhibitors solution_acetyl_coa Prepare Fresh Acetyl-CoA Quantify Stock Solution check_acetyl_coa->solution_acetyl_coa solution_enzyme Increase Enzyme Concentration Use Positive Control check_enzyme->solution_enzyme solution_conditions Optimize pH and Temperature Verify Buffer Composition check_conditions->solution_conditions solution_inhibitors Remove Interfering Substances (e.g., Deproteinize Sample) check_inhibitors->solution_inhibitors end Problem Resolved solution_acetyl_coa->end solution_enzyme->end solution_conditions->end solution_inhibitors->end

Caption: A logical workflow for troubleshooting low enzyme activity.

Acetyl_CoA_Stability Factors Affecting Acetyl-CoA Stability acetyl_coa Acetyl-CoA Trisodium storage Storage Conditions acetyl_coa->storage ph pH of Solution acetyl_coa->ph temperature Temperature acetyl_coa->temperature freeze_thaw Freeze-Thaw Cycles acetyl_coa->freeze_thaw storage_details Powder: -20°C, Desiccated Solution: -20°C, ≤ 2 weeks storage->storage_details ph_details Stable: pH 3.5-5 Unstable: Alkaline pH (>8) ph->ph_details temp_details Relatively stable at elevated temps for short periods in acidic/neutral pH temperature->temp_details freeze_thaw_details Avoid repeated cycles to prevent degradation freeze_thaw->freeze_thaw_details

Caption: Key factors influencing the stability of Acetyl-CoA.

References

How to prevent the degradation of Acetyl Coenzyme A trisodium during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Acetyl Coenzyme A (Ac-CoA) trisodium (B8492382) to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for Acetyl Coenzyme A trisodium powder?

A1: this compound powder should be stored desiccated at -20°C.[1][2] For long-term stability of four years or more, storage at -20°C is recommended.

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare fresh solutions for each experiment.[3] If you need to store solutions, dissolve the powder in water or an appropriate buffer at a pH between 3.5 and 6.0.[1][4][5] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to two weeks or at -80°C for up to six months.[1][3] Some sources advise against storing aqueous solutions for more than one day.[6]

Q3: At what pH is this compound most stable?

A3: Acetyl Coenzyme A is most stable in neutral to moderately acidic conditions, ideally between pH 3.5 and 5.[1] It hydrolyzes rapidly in alkaline solutions (pH > 8) and also degrades in strong acidic conditions.[1][4]

Q4: Can I heat solutions of this compound?

A4: Aqueous solutions of Acetyl Coenzyme A at a pH between 3.5 and 5 can be heated to 100°C for a short time without significant decomposition.[1] However, for enzymatic assays, it is advisable to maintain lower temperatures (e.g., 30°C instead of 37°C) to enhance stability.[7]

Q5: What are the common causes of Acetyl Coenzyme A degradation?

A5: The primary causes of degradation are hydrolysis of the thioester bond, particularly at alkaline pH, and oxidation of the thiol group, which can lead to the formation of CoA disulfides.[1][4][5] Repeated freeze-thaw cycles of solutions can also contribute to degradation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of enzymatic activity in an assay using Ac-CoA. Degradation of Ac-CoA due to improper pH of the assay buffer.Ensure the assay buffer pH is within the optimal range for Ac-CoA stability (ideally pH 3.5-6.0), or at least below pH 8.[1][4]
Degradation of Ac-CoA due to high assay temperature.If the enzyme is stable at a lower temperature, consider running the assay at a reduced temperature (e.g., 30°C) to minimize Ac-CoA degradation.[7]
Ac-CoA solution has degraded during storage.Prepare fresh Ac-CoA solutions for each experiment. If storing, ensure it is aliquoted, stored at -80°C, and used within a month.[3] Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Variable quality of Ac-CoA due to improper handling.Always handle Ac-CoA on ice. Prepare stock solutions and dilutions immediately before use.
Oxidation of Ac-CoA.While not always necessary, you can consider preparing solutions with degassed buffers to minimize air oxidation.[4][5]
Precipitation observed in the Ac-CoA solution. Poor solubility at the prepared concentration or temperature.This compound is soluble in water up to 50 mg/mL.[1] If precipitation occurs, gentle warming or sonication can aid dissolution.[3] Ensure the buffer components are compatible.

Stability of this compound

Condition Form Temperature pH Stability Reference
Storage Powder-20°CN/A≥ 4 years[6]
Storage Aqueous Solution-20°CNeutral/AcidicUp to 2 weeks[1]
Storage Aqueous Solution-80°CNeutral/AcidicUp to 6 months[3]
Experimental Aqueous Solution25°C8.031% activity loss after 24 hours[4]
Experimental Aqueous Solution100°C (short term)3.5 - 5.0Stable[1]

Experimental Protocols

Protocol for Preparation and Handling of this compound Stock Solution
  • Pre-experiment Preparation:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Prepare a fresh, sterile, and degassed buffer solution (e.g., phosphate (B84403) buffer) with a pH between 4.0 and 6.0.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder rapidly in a clean, dry microfuge tube.

    • Add the appropriate volume of the prepared buffer to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to dissolve the powder completely. Keep the solution on ice.

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the stock solution into single-use, sterile microfuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 2 weeks).

  • Use in Experiments:

    • When ready to use, thaw an aliquot rapidly and keep it on ice.

    • Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.

Visual Guides

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_factors Contributing Factors cluster_prevention Prevention Strategies Powder Powder Solution Solution Powder->Solution Dissolve in acidic/neutral buffer Hydrolysis Hydrolysis Solution->Hydrolysis Oxidation Oxidation Solution->Oxidation Alkaline pH (>8) Alkaline pH (>8) Alkaline pH (>8)->Hydrolysis High Temperature High Temperature High Temperature->Hydrolysis Repeated Freeze-Thaw Repeated Freeze-Thaw Repeated Freeze-Thaw->Solution Physical Stress Oxygen Oxygen Oxygen->Oxidation Store at -20°C/-80°C Store at -20°C/-80°C Store at -20°C/-80°C->Powder Store at -20°C/-80°C->Solution Use pH 3.5-6.0 Buffer Use pH 3.5-6.0 Buffer Use pH 3.5-6.0 Buffer->Solution Prepare Fresh/Aliquot Prepare Fresh/Aliquot Prepare Fresh/Aliquot->Solution Keep on Ice Keep on Ice Keep on Ice->Solution

Caption: Factors influencing the stability and degradation of Acetyl Coenzyme A.

cluster_workflow Experimental Workflow Start Start Equilibrate_Powder Equilibrate Powder to Room Temp Start->Equilibrate_Powder Weigh_Powder Weigh Powder Equilibrate_Powder->Weigh_Powder Dissolve Dissolve in Buffer on Ice Weigh_Powder->Dissolve Prepare_Buffer Prepare Acidic/Neutral Buffer (pH 3.5-6.0) Prepare_Buffer->Dissolve Use_Immediately Use Immediately in Experiment Dissolve->Use_Immediately Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot If not for immediate use End End Use_Immediately->End Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store Store->End

Caption: Recommended workflow for handling this compound.

cluster_troubleshooting Troubleshooting Logic Problem Inconsistent or Failed Experiment Check_AcCoA_Handling Review Ac-CoA Handling Protocol Problem->Check_AcCoA_Handling Check_pH Verify Buffer pH (should be < 8) Check_AcCoA_Handling->Check_pH Handling OK Solution_Handling Keep on Ice, Minimize Exposure Check_AcCoA_Handling->Solution_Handling Improper Handling Check_Storage Check Age and Storage of Ac-CoA Solution Check_pH->Check_Storage pH OK Solution_pH Adjust Buffer pH to 4.0-6.0 Check_pH->Solution_pH pH > 8 Check_Temp Evaluate Assay Temperature Check_Storage->Check_Temp Storage OK Solution_Storage Prepare Fresh Solution Check_Storage->Solution_Storage Old/Improperly Stored Solution Solution_Temp Lower Assay Temperature if Possible Check_Temp->Solution_Temp High Temp

Caption: Troubleshooting workflow for experiments involving Acetyl Coenzyme A.

References

Troubleshooting low signal in Acetyl Coenzyme A detection assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in Acetyl Coenzyme A (Acetyl-CoA) detection assays.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Acetyl-CoA detection assays that may lead to a low signal.

Question: Why is my standard curve flat or showing very low readings?

Answer: An inaccurate standard curve is a frequent cause of unreliable results. Several factors can contribute to this issue:

  • Improper Standard Preparation: Ensure the Acetyl-CoA standard is reconstituted correctly according to the manufacturer's protocol. Use a calibrated pipette for accurate serial dilutions. It is crucial to prepare fresh standards for each experiment, as Acetyl-CoA can be unstable in solution.[1][2]

  • Standard Degradation: Acetyl-CoA is susceptible to degradation.[1][3] Store the reconstituted standard at -80°C and minimize freeze-thaw cycles. When in use, keep the standard on ice.

  • Incorrect Dilution Range: The concentration range of your standards may not be appropriate for the sensitivity of the assay. Consult the assay kit's technical bulletin for the recommended range.[4][5]

Question: My sample readings are at or below the background level. What are the possible causes?

Answer: Low or no signal in your samples can stem from several issues related to sample preparation, handling, and the assay procedure itself.

  • Insufficient Acetyl-CoA in Samples: The concentration of Acetyl-CoA in your biological samples might be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive assay, such as a fluorometric or LC-MS-based method.[6][7]

  • Sample Degradation: Acetyl-CoA is an unstable molecule.[1][3] It is critical to process samples quickly and keep them on ice. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.

  • Improper Sample Preparation: The extraction method can significantly impact Acetyl-CoA recovery. Deproteinization using perchloric acid (PCA) is a common and effective method.[5][8] Ensure that the deproteinization and subsequent neutralization steps are performed correctly.

  • Interfering Substances: Biological samples may contain substances that interfere with the assay's enzymatic reactions. For example, free Coenzyme A (CoA) can sometimes interfere with Acetyl-CoA detection.[9] Some assay kits include reagents to quench free CoA.[4][5]

Question: The signal from my positive controls is also low. What should I check?

Answer: When positive controls also yield a low signal, the issue likely lies with the assay reagents or the experimental setup.

  • Reagent Preparation and Storage: Ensure all assay components, including the assay buffer, enzyme mix, and detection reagents, have been prepared and stored as recommended in the kit protocol. Allow reagents to equilibrate to room temperature before use if required.[4][5]

  • Incorrect Wavelength or Filter Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for the specific assay (fluorometric) or the correct absorbance wavelength (colorimetric).[4][10]

  • Expired or Improperly Stored Reagents: Check the expiration dates of the assay kit and its components. Improper storage can lead to a loss of reagent activity.

  • Procedural Errors: Carefully review the assay protocol to ensure no steps were omitted or modified. Pay close attention to incubation times and temperatures.[4][10]

Frequently Asked Questions (FAQs)

Q1: How can I improve the stability of Acetyl-CoA in my samples during preparation?

A1: To minimize the degradation of Acetyl-CoA, it is crucial to work quickly and at low temperatures. Harvest tissues or cells rapidly and immediately freeze them in liquid nitrogen.[5] For extraction, use a cold deproteinizing agent like perchloric acid and keep the samples on ice throughout the procedure.[8] After extraction and neutralization, it is best to perform the assay immediately. If storage is necessary, store the extracts at -80°C.

Q2: What are the differences in sensitivity between colorimetric, fluorometric, and HPLC/LC-MS-based Acetyl-CoA assays?

A2: The sensitivity of Acetyl-CoA detection methods varies significantly.

  • Colorimetric assays are generally the least sensitive and are suitable for samples with relatively high concentrations of Acetyl-CoA.

  • Fluorometric assays offer higher sensitivity than colorimetric methods and are a good choice for samples with lower Acetyl-CoA levels.[6]

  • HPLC and LC-MS-based methods provide the highest sensitivity and specificity, allowing for the detection of very low concentrations of Acetyl-CoA. These methods can also simultaneously measure other acyl-CoA species.[7]

Q3: Can I use a different type of microplate than what is recommended in the assay kit manual?

A3: It is highly recommended to use the type of microplate specified in the protocol. For fluorometric assays, black plates with clear bottoms are essential to minimize background fluorescence and crosstalk between wells.[4][5] For colorimetric assays, standard clear flat-bottom plates are usually sufficient. Using an incorrect plate type can lead to inaccurate and low signal readings.

Q4: My sample contains high levels of free Coenzyme A. Will this interfere with the assay?

A4: High levels of free CoA can potentially interfere with some Acetyl-CoA assays.[9] Many commercial assay kits include a "quencher" or a specific step to eliminate the signal from free CoA, ensuring that the detected signal is specific to Acetyl-CoA.[4][5] If you suspect high levels of free CoA in your samples, it is important to use a kit that accounts for this potential interference.

Quantitative Data Summary

Table 1: Comparison of Common Acetyl-CoA Detection Methods

FeatureColorimetric AssayFluorometric AssayHPLC-UVLC-MS/MS
Detection Principle Change in absorbanceChange in fluorescenceUV absorbanceMass-to-charge ratio
Typical Sensitivity ~1 nmol10-100 pmol[4][6]~1-10 pmol<200 fmol
Sample Throughput HighHighLow to MediumMedium
Specificity ModerateGoodGoodVery High
Equipment Required Microplate ReaderFluorescence Plate ReaderHPLC System with UV DetectorLC-MS/MS System

Experimental Protocols

Protocol 1: Sample Preparation from Tissues for Acetyl-CoA Assay
  • Rapidly excise the tissue and immediately freeze it in liquid nitrogen.

  • Weigh the frozen tissue (typically 10-50 mg).

  • In a pre-chilled homogenizer, add the frozen tissue and 5-10 volumes of ice-cold 1 M perchloric acid (PCA).

  • Homogenize the tissue on ice until it is completely disrupted.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the Acetyl-CoA.

  • Neutralize the supernatant by adding ice-cold 2 M KHCO₃ dropwise until the pH is between 6.0 and 8.0. This will precipitate the PCA as KClO₄.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄.

  • The resulting supernatant is ready for use in the Acetyl-CoA assay. It is recommended to use the extract immediately or store it at -80°C.

Protocol 2: General Procedure for a Fluorometric Acetyl-CoA Assay

Note: This is a generalized protocol. Always refer to the specific manual of your assay kit.

  • Prepare Standards: Prepare a series of Acetyl-CoA standards by diluting the provided stock solution with the assay buffer. A typical range might be from 0 to 100 pmol per well.

  • Prepare Samples: Add your prepared and neutralized sample extracts to the wells of a black, clear-bottom 96-well plate.

  • Quench Free CoA (if applicable): If the kit includes a CoA quenching step, add the quenching reagent to all standard and sample wells and incubate as per the protocol.

  • Prepare Reaction Mix: Prepare a master reaction mix containing the assay buffer, enzyme mix, and probe according to the kit's instructions.

  • Initiate the Reaction: Add the reaction mix to each well.

  • Incubate: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light.

  • Measure Fluorescence: Read the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate Results: Subtract the background reading (from a blank well with no Acetyl-CoA) from all readings. Plot the standard curve and determine the Acetyl-CoA concentration in your samples.

Mandatory Visualizations

Acetyl_CoA_Metabolic_Hub Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Fatty_Acids Fatty Acids Fatty_Acids->Acetyl_CoA β-Oxidation Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies ATP ATP Krebs_Cycle->ATP

Caption: Central role of Acetyl-CoA in cellular metabolism.

Troubleshooting_Workflow Start Low or No Signal Check_Standard_Curve Is the Standard Curve OK? Start->Check_Standard_Curve Check_Positive_Controls Are Positive Controls OK? Check_Standard_Curve->Check_Positive_Controls Yes Troubleshoot_Standards Troubleshoot Standard Curve: - Recalculate dilutions - Prepare fresh standards - Check standard stability Check_Standard_Curve->Troubleshoot_Standards No Check_Samples Investigate Sample Issues Check_Positive_Controls->Check_Samples Yes Troubleshoot_Assay Troubleshoot Assay Procedure: - Check reagent preparation - Verify plate reader settings - Review protocol for errors Check_Positive_Controls->Troubleshoot_Assay No Sample_Solutions Address Sample Problems: - Check for degradation (storage/handling) - Optimize sample preparation - Consider sample concentration - Test for interfering substances Check_Samples->Sample_Solutions End Problem Resolved Troubleshoot_Standards->End Troubleshoot_Assay->End Sample_Solutions->End

Caption: Troubleshooting workflow for low signal in Acetyl-CoA assays.

References

Navigating the Nuances of Acetyl-CoA Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of reagents is paramount. Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382) salt, a pivotal molecule in numerous biochemical pathways, is particularly susceptible to degradation in aqueous solutions, with pH being a critical determinant of its stability. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the optimal use and storage of Acetyl-CoA solutions in your experiments.

Troubleshooting Common Issues with Acetyl-CoA Solutions

Problem Potential Cause Recommended Solution
Low or no signal in enzymatic assays. Acetyl-CoA has degraded due to improper solution pH.Prepare fresh Acetyl-CoA solutions in a buffer with a pH between 4.0 and 6.0. Verify the pH of the final solution. For immediate use, a pH up to 7.0 is acceptable.
Repeated freeze-thaw cycles have led to degradation.Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
The solution was stored for an extended period at an inappropriate temperature.For short-term storage (up to 2 weeks), store aliquots at -20°C. For longer-term storage (up to 6 months), store at -80°C.[1]
Inconsistent results between experiments. The pH of the buffer for Acetyl-CoA solution varies between batches.Standardize the buffer preparation protocol and consistently verify the pH before dissolving the Acetyl-CoA trisodium salt.
The age of the prepared Acetyl-CoA solution differs between experiments.Prepare fresh solutions for each experiment or use aliquots from the same freshly prepared stock to ensure consistency.
Precipitate forms in the solution. The concentration of Acetyl-CoA exceeds its solubility in the chosen buffer.Acetyl-CoA trisodium salt is soluble in water and buffers. If a precipitate is observed, ensure the concentration is not excessively high and that the buffer components are fully dissolved before adding the Acetyl-CoA. Gentle warming or sonication can aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Acetyl-CoA trisodium solutions?

A1: For maximal stability, Acetyl-CoA trisodium solutions should be prepared and stored in a slightly acidic buffer, ideally between pH 3.5 and 6.0. Within this range, the thioester bond is most stable.

Q2: How quickly does Acetyl-CoA degrade in alkaline solutions?

Q3: Can I prepare a stock solution of Acetyl-CoA in water?

A3: While Acetyl-CoA is soluble in water, preparing it in a buffered solution with a pH between 4.0 and 6.0 is strongly recommended to maintain stability. The pH of unbuffered water can vary and may not provide sufficient protection against hydrolysis.

Q4: For my experiment, the reaction buffer is at pH 8.0. How should I handle my Acetyl-CoA solution?

A4: Prepare a concentrated stock solution of Acetyl-CoA in a stability-optimized acidic buffer (pH 4.0-6.0). This stock solution can then be added to the reaction mixture at the last possible moment to minimize the time Acetyl-CoA is exposed to the alkaline pH of the reaction buffer.

Q5: What are the signs of Acetyl-CoA degradation?

A5: Degradation of Acetyl-CoA results in the hydrolysis of the thioester bond, yielding Coenzyme A and acetate (B1210297). This cannot be observed visually. The primary indicator of degradation is a decrease in performance in enzymatic assays that require intact Acetyl-CoA as a substrate. To confirm degradation, you can use an analytical method like HPLC to quantify the remaining Acetyl-CoA.

Impact of pH on Acetyl-CoA Stability: A Data Summary

The stability of the thioester bond in Acetyl-CoA is highly dependent on the pH of the solution. The following table summarizes the known stability characteristics.

pH RangeStabilityObservations
< 3.5 Low Hydrolyzes in strong acidic conditions.
3.5 - 6.0 High Generally stable. Aqueous solutions at pH 3.5–5 can be heated to 100 °C without decomposition.[1]
6.0 - 7.0 Moderate Generally stable for short-term storage and immediate use.
> 7.0 Low Hydrolyzes more rapidly in alkaline solutions. The breakdown is greater at pH 9 than in the pH 4 to 8 range.

Experimental Protocols

Protocol for Preparing a Stable Acetyl-CoA Trisodium Stock Solution
  • Buffer Preparation : Prepare a 100 mM sodium acetate or sodium phosphate (B84403) buffer and adjust the pH to 5.0.

  • Weighing Acetyl-CoA : Weigh the required amount of Acetyl Coenzyme A trisodium salt in a pre-chilled tube.

  • Dissolution : Add the cold pH 5.0 buffer to the Acetyl-CoA powder to achieve the desired final concentration. Gently vortex to dissolve.

  • Aliquoting : Immediately aliquot the stock solution into single-use volumes in microcentrifuge tubes.

  • Storage : Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 2 weeks).

Protocol for Assessing Acetyl-CoA Stability using HPLC-UV

This protocol allows for the quantification of Acetyl-CoA and its primary degradation product, Coenzyme A.

  • Sample Preparation :

    • Prepare Acetyl-CoA solutions in buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately stop the degradation by adding an acid (e.g., perchloric acid) and placing it on ice.

  • HPLC-UV Analysis :

    • Mobile Phase : A typical mobile phase consists of 100 mM monosodium phosphate and 75 mM sodium acetate, with the pH adjusted to 4.6, and a small percentage of acetonitrile (B52724) (e.g., 6%).

    • Column : A C18 reverse-phase column is suitable for separation.

    • Detection : Monitor the absorbance at 259 nm.

    • Injection : Inject the prepared samples onto the HPLC system.

  • Data Analysis :

    • Quantify the peak areas corresponding to Acetyl-CoA and Coenzyme A.

    • Calculate the percentage of Acetyl-CoA remaining at each time point for each pH condition.

    • Plot the percentage of remaining Acetyl-CoA against time for each pH to determine the stability profile.

Visualizing Stability and Workflow

Acetyl_CoA_Stability_Factors cluster_factors Factors Influencing Stability cluster_outcomes Stability Outcome pH pH Stable Stable Acetyl-CoA pH->Stable 3.5 - 6.0 Degraded Degraded Acetyl-CoA (CoA + Acetate) pH->Degraded < 3.5 or > 7.0 Temp Temperature Temp->Stable ≤ -20°C Temp->Degraded > 4°C for extended periods Time Storage Time Time->Stable Short-term Time->Degraded Long-term (improper temp) FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degraded Multiple Cycles

Caption: Factors affecting Acetyl-CoA stability.

Experimental_Workflow_Acetyl_CoA_Stability prep Prepare Acetyl-CoA Solutions in Buffers of Varying pH incubate Incubate at Controlled Temperature prep->incubate sample Sample at Timed Intervals incubate->sample quench Quench Reaction (e.g., with acid) sample->quench hplc Analyze by HPLC-UV quench->hplc analyze Quantify Peak Areas (Acetyl-CoA and CoA) hplc->analyze plot Plot % Acetyl-CoA Remaining vs. Time analyze->plot

Caption: Workflow for assessing Acetyl-CoA stability.

References

Identifying and avoiding common contaminants in commercial Acetyl Coenzyme A trisodium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl Coenzyme A trisodium (B8492382). This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common contaminants in commercial preparations of Acetyl-CoA, ensuring the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial Acetyl Coenzyme A trisodium?

A1: The most frequently encountered contaminants in commercial batches of Acetyl Coenzyme A (Acetyl-CoA) trisodium are free Coenzyme A (CoA-SH) and acetate (B1210297).[1][2] Free CoA can be present as a result of incomplete acetylation during synthesis or due to degradation during storage.[1] Acetate can be a residual component from the manufacturing process or buffer systems.

Q2: How can these contaminants affect my experimental results?

A2: Contaminants can have a significant impact on various assays:

  • Free Coenzyme A: In enzymatic assays, such as those for histone acetyltransferases (HATs), free CoA can cause product inhibition, leading to an underestimation of enzyme activity.[1] It can also interfere with assay readouts that measure the production of free CoA.

  • Acetate: In metabolic studies, particularly in cell culture, contaminating acetate can be taken up by cells and converted into Acetyl-CoA.[2][3] This can be a significant source of cellular Acetyl-CoA, especially under hypoxic conditions, potentially confounding results of metabolic flux analysis.[2]

Q3: How can I assess the purity of my Acetyl-CoA?

A3: Several analytical methods can be used to determine the purity of Acetyl-CoA and quantify contaminants:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a reliable method for separating and quantifying Acetyl-CoA and free CoA.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and the ability to detect a broader range of related acyl-CoA species, LC-MS or tandem MS (LC-MS/MS) is the method of choice.[7][8]

  • Enzymatic Assays: Commercially available kits can be used to measure the concentration of Acetyl-CoA.[9][10] By comparing the expected concentration with the measured concentration, you can get an indication of purity. Some assays can be adapted to specifically measure free CoA.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can also be employed for the quantification of Acetyl-CoA.[7]

Q4: What are the best practices for handling and storing Acetyl-CoA to prevent degradation?

A4: Acetyl-CoA is susceptible to hydrolysis. To maintain its integrity:

  • Storage: Store the solid product desiccated at -20°C.[11]

  • Solutions: Prepare aqueous solutions in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).[1] Aliquot solutions to minimize freeze-thaw cycles and store at -20°C for no longer than two weeks.[1][11] Acetyl-CoA is unstable in alkaline and strongly acidic conditions.[1][11]

  • Vials: Using glass sample vials instead of plastic can decrease the loss of CoA species and improve sample stability.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected enzyme activity (e.g., in a HAT assay) Product inhibition by free CoA contamination. [1]1. Assess the purity of your Acetyl-CoA lot using HPLC to quantify free CoA. 2. If free CoA is present, you can mitigate its effect by treating the Acetyl-CoA solution with acetic anhydride.[1] 3. Alternatively, purchase a higher purity grade of Acetyl-CoA.
Inconsistent results in metabolic labeling studies Contamination with acetate, which acts as an alternative carbon source for cellular Acetyl-CoA synthesis. [2]1. Check the certificate of analysis for your Acetyl-CoA for information on acetate content. 2. If not specified, consider analyzing your stock solution for acetate using a suitable method like enzymatic assay or LC-MS. 3. Use high-purity Acetyl-CoA and ensure that your cell culture media does not contain significant amounts of acetate.[2]
Gradual loss of Acetyl-CoA concentration in solution Improper storage conditions leading to hydrolysis. 1. Ensure your stock solutions are buffered to a pH between 3.5 and 5.0.[1][11] 2. Aliquot solutions to avoid repeated freeze-thaw cycles.[1] 3. Store aliquots at -20°C and use within two weeks.[11] 4. Use glass vials for long-term storage of solutions.[8]

Experimental Protocols

Protocol 1: Quantification of Acetyl-CoA and Free CoA by HPLC-UV

This protocol provides a general method for the simultaneous determination of Acetyl-CoA and free CoA in a commercial preparation.

1. Materials:

  • This compound (sample to be tested)

  • Acetyl-CoA and Coenzyme A standards of known concentration

  • Mobile Phase A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • HPLC system with a UV detector and a C18 column

2. Sample Preparation:

  • Accurately weigh and dissolve the Acetyl-CoA sample in cold, deionized water or a slightly acidic buffer to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions of the Acetyl-CoA and CoA standards to generate a standard curve.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase B into Mobile Phase A.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 260 nm.[1]

  • Injection Volume: 20 µL

4. Data Analysis:

  • Identify the peaks for Acetyl-CoA and free CoA based on the retention times of the standards.

  • Integrate the peak areas for both compounds in the sample chromatogram.

  • Calculate the concentration of Acetyl-CoA and free CoA in the sample using the standard curve.

  • Determine the purity of the Acetyl-CoA.

Visualizations

Contaminant_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_remediation Remediation cluster_end Resolution start Unexpected Experimental Results check_purity Assess Acetyl-CoA Purity start->check_purity hplc HPLC for Free CoA check_purity->hplc Suspect Free CoA lcms LC-MS for Acetate/Other check_purity->lcms Suspect Other Contaminants mitigate Mitigate Contaminant Effects hplc->mitigate lcms->mitigate treat Treat with Acetic Anhydride (for free CoA) mitigate->treat If Free CoA is present new_reagent Use High-Purity Reagent mitigate->new_reagent If purity is low optimize_storage Optimize Storage Conditions mitigate->optimize_storage If degradation is suspected end Reliable Experimental Outcome treat->end new_reagent->end optimize_storage->end

Caption: Troubleshooting workflow for Acetyl-CoA contamination.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Acetyl-CoA Sample inject Inject onto C18 Column prep_sample->inject prep_standards Prepare Acetyl-CoA & CoA Standards quantify Quantify using Standard Curve prep_standards->quantify separate Gradient Elution inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate integrate->quantify purity Determine Purity quantify->purity

Caption: HPLC workflow for Acetyl-CoA purity assessment.

References

How to address variability in results when using different lots of Acetyl Coenzyme A trisodium.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address variability in experimental results when using different lots of Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our enzyme kinetics data when switching to a new lot of Acetyl-CoA trisodium. What are the potential causes?

A1: Lot-to-lot variation in Acetyl-CoA trisodium is a common issue that can lead to inconsistent experimental outcomes. The primary causes for this variability include:

  • Purity Differences: The percentage of pure Acetyl-CoA can vary between lots. Impurities such as free Coenzyme A (CoA-SH), adenosine (B11128) triphosphate (ATP), or other degradation products can be present. Free CoA can act as a product inhibitor in some enzymatic reactions, affecting the kinetics.[1]

  • Counter-ion and Water Content: The formula weight of Acetyl-CoA trisodium can differ from lot to lot due to variations in the content of sodium ions and water molecules. This can lead to inaccuracies in the preparation of stock solutions if the molecular weight on the certificate of analysis is not used for calculations.

  • Degradation During Storage and Handling: Acetyl-CoA is susceptible to hydrolysis, especially in alkaline solutions.[2] Improper storage conditions, such as exposure to moisture or repeated freeze-thaw cycles, can lead to degradation and a decrease in the effective concentration of the active molecule.[2][3]

Q2: How can we ensure the quality and concentration of our Acetyl-CoA trisodium before using it in our experiments?

A2: It is highly recommended to perform in-house quality control checks on each new lot of Acetyl-CoA trisodium. This will help ensure consistency across experiments. Key quality control measures include:

  • Spectrophotometric Concentration Determination: The concentration of Acetyl-CoA solutions should be verified spectrophotometrically. The absorbance can be measured at 260 nm.[1][2] It is crucial to use the molar extinction coefficient provided on the lot-specific certificate of analysis for accurate concentration determination.

  • Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of Acetyl-CoA and to quantify the presence of potential contaminants like free CoA.[4]

  • pH Verification of Stock Solutions: As Acetyl-CoA is more stable in slightly acidic to neutral pH (3.5-7), verifying the pH of your stock and working solutions can help prevent degradation.[2]

Q3: What are the best practices for storing and handling Acetyl-CoA trisodium to minimize degradation and variability?

A3: Proper storage and handling are critical for maintaining the integrity of Acetyl-CoA trisodium.

  • Storage of Solid Compound: The lyophilized powder should be stored desiccated at -20°C.[2]

  • Preparation of Stock Solutions: Prepare stock solutions in a buffer with a pH between 3.5 and 5.0, such as 50 mM sodium acetate.[1]

  • Aliquoting and Storage of Stock Solutions: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2][3][5] Aqueous solutions are generally stable for up to two weeks at -20°C.[2]

  • Handling During Experiments: When in use, keep the solutions on ice to minimize degradation. Allow buffers to come to room temperature before use if the experimental protocol requires it.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent Enzyme Activity Across Different Acetyl-CoA Lots

If you observe a significant shift in enzyme activity (e.g., Vmax, Km) after changing to a new lot of Acetyl-CoA, follow this troubleshooting workflow.

A Start: Inconsistent Enzyme Activity Observed B Verify Lot-Specific Molecular Weight A->B Check Certificate of Analysis C Recalculate Stock Solution Concentration B->C D Spectrophotometrically Determine Concentration of Old and New Lots C->D Prepare fresh solutions E Concentrations Match? D->E F Assess Purity via HPLC (Check for Free CoA) E->F No I Adjust Experimental Calculations Based on Verified Concentration E->I Yes G Significant Impurities Found? F->G H Contact Supplier for Replacement Lot G->H Yes J Review Storage and Handling Procedures G->J No K Issue Resolved H->K I->K J->K Implement best practices

Caption: Troubleshooting workflow for inconsistent enzyme activity.

Issue 2: High Background Signal in Assays

An unexpectedly high background signal can sometimes be attributed to the Acetyl-CoA solution.

A Start: High Background Signal B Run 'No Enzyme' and 'No Substrate' Controls A->B C Is Background High in 'No Enzyme' Control with Acetyl-CoA? B->C D Check for Contaminating Enzymatic Activity in Acetyl-CoA Lot C->D Yes E Check for Non-Enzymatic Reaction with Assay Components C->E No F Consider Acetyl-CoA Degradation Products D->F G Review Storage History and Prepare Fresh Solution F->G H Issue Resolved G->H If resolved I Contact Supplier Regarding Lot Quality G->I If persists

Caption: Troubleshooting workflow for high background signal.

Data Presentation

Table 1: Example of Lot-to-Lot Variability in Acetyl-CoA Trisodium Specifications

This table illustrates how key parameters can vary between different lots, impacting experimental setup and results.

ParameterLot ALot BLot C
Purity (by HPLC) 98.5%95.2%99.1%
Water Content 5.3%7.1%4.8%
Sodium Content 7.8%8.2%7.7%
Molecular Weight (as supplied) 895.5 g/mol 912.3 g/mol 890.1 g/mol
Free CoA < 0.1%1.5%< 0.1%

Data is illustrative and serves as an example.

Table 2: Impact of Lot Variability on a Hypothetical Enzyme Assay

This table demonstrates how using different lots without proper quality control can affect key kinetic parameters.

Lot UsedCalculated Stock Conc. (10 mM)Actual Stock Conc. (Verified)Apparent Km (µM)Apparent Vmax (µmol/min)
Lot A (98.5% Pure) 10.0 mM9.85 mM50.210.1
Lot B (95.2% Pure) 10.0 mM9.52 mM55.69.5
Lot C (99.1% Pure) 10.0 mM9.91 mM49.810.3

Data is illustrative and assumes the unverified concentration was based on the theoretical molecular weight of the free acid.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Acetyl-CoA Stock Solution

This protocol allows for the verification of the concentration of an Acetyl-CoA stock solution.

  • Prepare a Dilution Buffer: Use the same buffer your Acetyl-CoA is dissolved in (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Blank the Spectrophotometer: Use the dilution buffer to zero the spectrophotometer at 260 nm.

  • Prepare a Dilution of Acetyl-CoA: Prepare a dilution of your stock solution that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A 1:100 dilution of a 10 mM stock is often a good starting point.

  • Measure Absorbance: Measure the absorbance of the diluted Acetyl-CoA solution at 260 nm.

  • Calculate Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration.

    • A = Absorbance at 260 nm

    • ε = Molar extinction coefficient at 260 nm (use the value from the lot-specific Certificate of Analysis, typically around 16,000 M-1cm-1)[1][2]

    • c = Concentration (in M)

    • l = Path length of the cuvette (typically 1 cm)

    • Concentration (M) = (Absorbance * Dilution Factor) / (ε * l)

Protocol 2: General Workflow for an Enzymatic Assay Using Acetyl-CoA

This protocol outlines a generalized workflow for a typical enzyme assay where Acetyl-CoA is a substrate.

A Prepare Reagents (Buffer, Enzyme, Substrate 2, Acetyl-CoA) B Verify Acetyl-CoA Concentration (Protocol 1) A->B C Prepare Reaction Mix (Buffer, Substrate 2, Acetyl-CoA) B->C D Pre-incubate Reaction Mix at Assay Temperature C->D E Initiate Reaction by Adding Enzyme D->E F Monitor Reaction Progress (e.g., Spectrophotometry, Fluorimetry) E->F G Analyze Data (Calculate Initial Velocity) F->G H Determine Kinetic Parameters (Km, Vmax) G->H

Caption: General experimental workflow for an enzyme assay.

References

Technical Support Center: Optimizing Enzymatic Assays with Acetyl Coenzyme A Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an enzymatic assay using Acetyl-CoA?

A1: The optimal pH is highly dependent on the specific enzyme being assayed. However, most assays with enzymes that utilize Acetyl-CoA, such as histone acetyltransferases (HATs), are performed in slightly alkaline conditions, typically between pH 7.5 and 8.0.[1] It is crucial to experimentally determine the optimal pH for your particular enzyme and substrate combination. Acetyl-CoA itself is more stable in neutral to moderately acidic solutions (pH 3.5-7.0) and hydrolyzes more rapidly in alkaline conditions.[2] Therefore, a balance must be struck between enzyme activity and substrate stability.

Q2: Which buffer system is recommended for assays with Acetyl-CoA?

A2: Common buffering agents for enzymatic assays with Acetyl-CoA include Tris-HCl and HEPES, typically at concentrations of 50-100 mM.[1] HEPES is often preferred for its stable buffering capacity in the physiological pH range (6.8-8.2) and its relative insensitivity to temperature changes.[3][4][5] Tris-HCl is a cost-effective option with a buffering range of 7.0-9.2, but its pH is temperature-dependent.[4][5] The choice of buffer can also be influenced by potential interactions with other assay components, such as metal ions. For example, phosphate (B84403) buffers may not be ideal if the enzyme requires divalent cations.

Q3: How should I prepare and store Acetyl-CoA trisodium stock solutions?

A3: Acetyl-CoA trisodium salt is soluble in water. For short-term storage, aqueous solutions can be stored in aliquots at -20°C for up to two weeks.[2][6] For longer-term storage, it is recommended to store solutions at -80°C. To maintain stability, it is best to prepare fresh solutions and avoid repeated freeze-thaw cycles.[7] A recommended storage buffer for Acetyl-CoA in solution is 50 mM sodium acetate (B1210297) at pH 5.0.[1]

Q4: What is the importance of ionic strength in my assay buffer?

A4: Ionic strength, typically adjusted with salts like NaCl or KCl, can significantly impact enzyme activity and stability. The optimal ionic strength is enzyme-dependent. Some enzymes may require low ionic strength for optimal electrostatic interactions with the substrate, while for others, higher ionic strength can enhance stability and prevent non-specific interactions. It is recommended to test a range of salt concentrations (e.g., 0 mM to 200 mM) to determine the optimal condition for your specific assay.

Q5: Should I include any additives in my assay buffer?

A5: Yes, several additives can be beneficial.

  • Divalent Cations: Many enzymes that utilize Acetyl-CoA require divalent cations like Magnesium (Mg²⁺) for activity.[7][8][9][10] The optimal concentration should be determined experimentally.

  • Reducing Agents: To prevent oxidation of the enzyme or other components, a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol is often included, typically at a concentration of 1-5 mM.[1]

  • Chelating Agents: A chelating agent such as EDTA can be added at a low concentration (e.g., 0.1 mM) to prevent metal-catalyzed proteolysis.[1] However, if your enzyme requires a divalent metal ion for activity, EDTA should be used with caution or omitted.

  • Detergents: A non-ionic detergent like Triton X-100 or Tween-20 (at low concentrations, e.g., 0.01%) can be included to prevent aggregation of the enzyme or substrate.[1]

  • Carrier Proteins: Bovine Serum Albumin (BSA) is often added to the buffer to stabilize the enzyme and prevent its non-specific adsorption to surfaces.[1]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Suboptimal pH Experimentally determine the optimal pH for your enzyme by testing a range of pH values using appropriate buffers.
Incorrect Temperature Determine the optimal temperature for your enzyme by performing the assay at a range of temperatures.
Degraded Acetyl-CoA Prepare fresh Acetyl-CoA solutions. Avoid repeated freeze-thaw cycles of stock solutions.
Missing Cofactors Ensure that essential cofactors, such as Mg²⁺, are present in the assay buffer at optimal concentrations.
Enzyme Inactivation Include a reducing agent like DTT in the buffer. Use a carrier protein like BSA to stabilize the enzyme.

Issue 2: High Background Signal

Possible Cause Troubleshooting Step
Spontaneous Acetyl-CoA Hydrolysis This is more likely at alkaline pH. Consider performing the assay at a more neutral pH if compatible with enzyme activity. Run a no-enzyme control to quantify the rate of spontaneous hydrolysis.
Contaminating Enzyme Activity If using a crude enzyme preparation, purify the enzyme to remove contaminating activities.
Assay Component Interference Run controls for each assay component to identify any that may be contributing to the background signal.

Issue 3: Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.
Temperature Fluctuations Ensure that all assay components are equilibrated to the reaction temperature before starting the assay. Use a temperature-controlled plate reader or water bath.
Buffer pH Drift Use a buffer at a concentration sufficient to maintain the pH throughout the assay. Be aware of the temperature dependence of some buffers like Tris.

Data Presentation

Table 1: General Buffer Components for Acetyl-CoA Dependent Enzyme Assays

Component Typical Concentration Purpose Reference
Buffer 50 - 100 mMMaintain pH[1]
pH 7.5 - 8.0Optimal for many acetyltransferases[1]
NaCl/KCl 0 - 200 mMAdjust ionic strength[1]
MgCl₂ 1 - 10 mMDivalent cation cofactor[7][8][9]
DTT 1 - 5 mMReducing agent[1]
EDTA 0.1 - 1 mMChelating agent[1]
Triton X-100 0.01% (v/v)Non-ionic detergent[1]
BSA 0.1 - 1 mg/mLStabilizing protein[1]

Table 2: Effect of Mg²⁺ Concentration on Acetyl-CoA Carboxylase Activity

Enzyme Source Mg²⁺ Concentration Effect on Activity Reference
Rat Mammary Gland5 mMActivation[7]
Islet β-cellConcentration-dependentStimulation[8][9]

Table 3: Kinetic Parameters of Chloramphenicol (B1208) Acetyltransferase (CAT) with Acetyl-CoA

Enzyme Source Buffer Conditions Km for Acetyl-CoA Reference
Vibrio speciesNot specifiedNot determined[6]
BacteriaNot specifiedNot determined[11]

Note: Specific kinetic parameters are highly dependent on the enzyme source and assay conditions.

Experimental Protocols

Protocol 1: Determination of Optimal pH for an Acetyl-CoA Dependent Enzyme

  • Prepare a series of buffers: Prepare a set of buffers covering a pH range from 6.0 to 9.0 in 0.5 pH unit increments (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, and Tris-HCl for pH 8.0-9.0).

  • Prepare reaction mix: For each pH value, prepare a reaction mixture containing the buffer, your substrate, and any other necessary cofactors (e.g., MgCl₂).

  • Enzyme preparation: Dilute your enzyme in a neutral, stable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Set up the assay: In a microplate, add the reaction mix for each pH to triplicate wells. Include a "no-enzyme" control for each pH.

  • Initiate the reaction: Add the enzyme to all wells except the "no-enzyme" controls to start the reaction.

  • Measure activity: Immediately measure the reaction rate using a suitable detection method (e.g., spectrophotometry or fluorometry) at the optimal temperature for your enzyme.

  • Analyze data: Subtract the rate of the "no-enzyme" control from the corresponding experimental wells. Plot the enzyme activity against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Ionic Strength

  • Prepare a stock solution of salt: Prepare a high-concentration stock solution of NaCl or KCl (e.g., 2 M).

  • Prepare reaction mixes: Using your optimized pH buffer, prepare a series of reaction mixtures containing all assay components except the salt.

  • Set up the assay: In a microplate, add the reaction mix to triplicate wells for each salt concentration to be tested.

  • Add salt: Add varying amounts of the salt stock solution to the wells to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 150, 200 mM). Add an equivalent volume of water to the 0 mM salt control.

  • Initiate and measure: Add the enzyme to start the reaction and measure the activity as described in Protocol 1.

  • Analyze data: Plot the enzyme activity against the salt concentration to determine the optimal ionic strength.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Acetyl-CoA Enzymatic Assays start Start: Low/No Enzyme Activity check_ph Is the buffer pH optimal for the enzyme? start->check_ph optimize_ph Action: Perform pH optimization experiment (Protocol 1) check_ph->optimize_ph No check_temp Is the assay temperature optimal? check_ph->check_temp Yes optimize_ph->check_temp optimize_temp Action: Determine optimal temperature check_temp->optimize_temp No check_acetylcoa Is the Acetyl-CoA solution fresh and properly stored? check_temp->check_acetylcoa Yes optimize_temp->check_acetylcoa prepare_fresh_acetylcoa Action: Prepare fresh Acetyl-CoA solution check_acetylcoa->prepare_fresh_acetylcoa No check_cofactors Are all necessary cofactors (e.g., Mg2+) present? check_acetylcoa->check_cofactors Yes prepare_fresh_acetylcoa->check_cofactors add_cofactors Action: Add required cofactors at optimal concentrations check_cofactors->add_cofactors No check_enzyme_stability Is the enzyme stable under assay conditions? check_cofactors->check_enzyme_stability Yes add_cofactors->check_enzyme_stability stabilize_enzyme Action: Add DTT and/or BSA to the buffer check_enzyme_stability->stabilize_enzyme No end Problem Resolved check_enzyme_stability->end Yes stabilize_enzyme->end

Caption: Troubleshooting workflow for low or no enzyme activity.

BufferOptimizationWorkflow Experimental Workflow for Buffer Optimization start Start: Buffer Optimization ph_optimization 1. Determine Optimal pH (Protocol 1) start->ph_optimization buffer_selection 2. Select Optimal Buffer System (e.g., HEPES, Tris) ph_optimization->buffer_selection ionic_strength 3. Determine Optimal Ionic Strength (Protocol 2) buffer_selection->ionic_strength additives_optimization 4. Optimize Additive Concentrations (e.g., Mg2+, DTT, BSA) ionic_strength->additives_optimization final_buffer Final Optimized Assay Buffer additives_optimization->final_buffer

Caption: Workflow for systematic buffer optimization.

References

Validation & Comparative

A Comparative Guide to Acetyl Coenzyme A Trisodium vs. Acetyl Coenzyme A Lithium Salt for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in cellular metabolism, serving as a key substrate in a vast array of enzymatic reactions. Its high-energy thioester bond makes it the primary donor of acetyl groups for processes ranging from energy production in the citric acid cycle to the regulation of gene expression through histone acetylation.[1][2] In the realm of in vitro assays, the purity, stability, and solubility of Acetyl-CoA are paramount for obtaining reliable and reproducible data. Acetyl-CoA is commercially available as different salt forms, with the trisodium (B8492382) and lithium salts being the most common. This guide provides an objective comparison of these two forms to aid researchers in selecting the most appropriate reagent for their experimental needs.

Data Presentation: A Head-to-Head Comparison

PropertyAcetyl Coenzyme A Trisodium SaltAcetyl Coenzyme A Lithium SaltSource(s)
Molecular Formula C23H35N7O17P3SNa3C23H38N7O17P3S · xLi+[4]
Solubility in Water 50 mg/mL100 mg/mL[2][4][5]
Purity (HPLC) ≥93%≥93%[2][4]
Storage (Solid) -20°C, desiccated-20°C, desiccated[4][5]
Aqueous Solution Stability (-20°C) Stable for no longer than 2 weeksStable for up to 2 weeks[2][4]
Aqueous Solution Stability (-80°C) Data not specifiedReported to be stable for up to 6 months[2][5]

Delving into the Differences: Trisodium vs. Lithium Salt

The most notable difference between the two salts lies in their solubility, with the lithium salt exhibiting double the solubility in water compared to the trisodium salt.[2][4][5] This could be a significant advantage when preparing highly concentrated stock solutions for high-throughput screening or for assays requiring high concentrations of Acetyl-CoA.

Regarding stability, both salts show similar short-term stability in aqueous solutions at -20°C.[2][4] However, for long-term storage of solutions, the lithium salt has been reported to be stable for up to six months at -80°C, a detail not specified for the trisodium salt.[2][5]

The potential impact of the counter-ion (Na⁺ vs. Li⁺) on enzyme activity is a crucial consideration, although specific comparative data for many common assays is lacking. It is known that monovalent cations can influence enzyme kinetics. For instance, studies on H+-ATP synthase have shown that sodium and lithium ions can have differential effects, with lithium sometimes acting as an inhibitor.[3] Similarly, the activity of (Na⁺ + K⁺)-dependent ATPase is also differentially affected by these ions.[6] Therefore, for highly sensitive enzymatic assays, the choice of the salt form could potentially influence the outcome. Researchers may need to empirically determine the optimal salt for their specific application, especially if unexpected results are observed.

Experimental Protocols: Key In Vitro Assays

Below are detailed methodologies for two common in vitro assays that utilize Acetyl-CoA.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the activity of histone acetyltransferases, which play a crucial role in epigenetic regulation.

a. Principle: A HAT enzyme transfers an acetyl group from Acetyl-CoA to a histone substrate (e.g., a specific histone peptide or a full-length histone). The activity can be measured by various methods, including the incorporation of a radiolabeled acetyl group from [³H]- or [¹⁴C]-Acetyl-CoA, or by detecting the production of Coenzyme A (CoASH) using a colorimetric or fluorometric probe.

b. Materials:

  • Purified HAT enzyme

  • Histone substrate (e.g., H3 or H4 peptide)

  • Acetyl-CoA (either trisodium or lithium salt)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagent (e.g., radiolabel scintillation cocktail, or a CoASH-detecting probe)

c. Protocol:

  • Prepare a master mix containing the HAT assay buffer, HAT enzyme, and histone substrate.

  • Aliquot the master mix into reaction wells.

  • Initiate the reaction by adding Acetyl-CoA to a final concentration typically in the range of 10-100 µM.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a quenching buffer or by heat inactivation).

  • Detect the product according to the chosen method (e.g., scintillation counting for radiolabeled assays, or fluorescence/absorbance reading for probe-based assays).

Citrate (B86180) Synthase Assay

This assay is commonly used to measure the activity of citrate synthase, a key enzyme in the citric acid cycle and a marker for mitochondrial content.

a. Principle: Citrate synthase catalyzes the condensation of Acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoASH). The released CoASH can be quantified by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs light at 412 nm.

b. Materials:

  • Sample containing citrate synthase (e.g., mitochondrial lysate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Acetyl-CoA (either trisodium or lithium salt)

  • Oxaloacetate

  • DTNB solution

c. Protocol:

  • Prepare a reaction mixture containing the assay buffer, DTNB, and the sample.

  • Add Acetyl-CoA to the reaction mixture.

  • Initiate the reaction by adding oxaloacetate.

  • Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of increase in absorbance is directly proportional to the citrate synthase activity.

Mandatory Visualizations

Acetyl_CoA_Metabolism cluster_Glycolysis Glycolysis cluster_Fatty_Acid_Oxidation Fatty Acid Oxidation cluster_Amino_Acid_Catabolism Amino Acid Catabolism cluster_Citric_Acid_Cycle Citric Acid Cycle cluster_Biosynthesis Biosynthesis cluster_Histone_Acetylation Histone Acetylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Fatty_Acids_Synth Fatty Acids Acetyl_CoA->Fatty_Acids_Synth Cholesterol Cholesterol Acetyl_CoA->Cholesterol Acetylated_Histones Acetylated_Histones Acetyl_CoA->Acetylated_Histones HATs Amino_Acids Amino_Acids Amino_Acids->Acetyl_CoA CO2 + ATP CO2 + ATP Citrate->CO2 + ATP Histones Histones

Central Role of Acetyl-CoA in Metabolism

In_Vitro_Assay_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Detection 3. Detection cluster_Analysis 4. Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Mix Combine Reagents (Enzyme, Substrate) Reagents->Mix Acetyl_CoA_Sol Prepare Acetyl-CoA Solution (Trisodium or Lithium Salt) Initiate Initiate Reaction (Add Acetyl-CoA) Acetyl_CoA_Sol->Initiate Mix->Initiate Incubate Incubate (e.g., 37°C) Initiate->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Signal (Absorbance, Fluorescence, Radioactivity) Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate

General In Vitro Enzymatic Assay Workflow

Conclusion

Both this compound and lithium salts are high-purity reagents suitable for a wide range of in vitro assays. The primary distinguishing factors are the higher solubility of the lithium salt and its documented long-term stability in frozen aqueous solutions. For most standard applications, either salt is likely to perform adequately. However, for assays that are particularly sensitive to ionic conditions or require high concentrations of Acetyl-CoA, the lithium salt may offer an advantage. In the absence of direct comparative studies, researchers should consider these factors and, if necessary, perform pilot experiments to determine the optimal choice for their specific experimental system.

References

Validating Histone Acetyltransferase (HAT) Assay Results: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in epigenetic research and drug development is the accurate measurement of histone acetyltransferase (HAT) activity and the validation of its modulation. While various HAT assays are available, ensuring the reliability of their results necessitates confirmation through alternative, orthogonal methods. This guide provides a comparative overview of established techniques for validating HAT assay findings, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate validation strategy.

Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating gene expression by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone proteins.[1] Dysregulation of HAT activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making HATs attractive therapeutic targets.[1][2] Consequently, robust and reliable assays are essential for screening and characterizing HAT inhibitors.[2][3] This guide explores three widely accepted methods for validating the results of primary HAT assays: Western Blot analysis, Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR), and Mass Spectrometry.

Alternative Methods for HAT Assay Validation

The validation of in vitro HAT assay results is crucial to confirm that the observed effects translate to a cellular context and are specific to the intended target. The following methods provide complementary information to build a comprehensive understanding of a compound's or a biological process's effect on histone acetylation.

  • Western Blot: This immunodetection technique is a straightforward and widely used method to assess global changes in histone acetylation.[4] By using antibodies specific to acetylated histone lysine residues, researchers can visualize and quantify the overall increase or decrease in acetylation levels in cells or tissues treated with a HAT activator or inhibitor.[5][6]

  • Chromatin Immunoprecipitation (ChIP): ChIP is a powerful technique to study protein-DNA interactions in the cell.[7] When combined with quantitative PCR (qPCR), ChIP-qPCR can determine the enrichment of specific histone acetylation marks at particular genomic loci, such as gene promoters.[2][8] This provides a more granular view of how HAT activity modulation affects gene-specific chromatin states.

  • Mass Spectrometry (MS): Mass spectrometry offers a highly sensitive and unbiased approach to identify and quantify a wide range of histone post-translational modifications, including acetylation.[9][10] MS-based proteomics can provide a comprehensive profile of histone acetylation patterns, revealing changes at specific lysine sites across the entire histone proteome.[11][12]

Comparative Analysis of Validation Methods

The choice of validation method depends on the specific research question, available resources, and the desired level of detail. The following table summarizes the key characteristics of each technique.

FeatureWestern BlotChIP-qPCRMass Spectrometry
Principle Immunodetection of global histone acetylation levels.[4]Immunoprecipitation of specific histone-DNA complexes followed by quantification of associated DNA.[7]Identification and quantification of histone post-translational modifications based on mass-to-charge ratio.[9][10]
Information Provided Global changes in histone acetylation.[2]Locus-specific changes in histone acetylation.[2]Site-specific and global changes in histone acetylation across the proteome.[11][12]
Throughput HighMediumLow to Medium
Sensitivity ModerateHighVery High
Quantitative Capability Semi-quantitative to quantitativeQuantitativeQuantitative
Expertise Required BasicIntermediateAdvanced
Cost LowModerateHigh

Experimental Data Summary

The following table presents a summary of hypothetical quantitative data that could be obtained from each validation method, illustrating the type of results each technique yields.

MethodTreatmentTargetResult
Western Blot HAT Inhibitor (10 µM)Global H3K27ac50% decrease in H3K27ac signal intensity compared to vehicle control.
ChIP-qPCR HAT Activator (5 µM)Promoter of Gene X3-fold enrichment of H3K9ac at the promoter of Gene X compared to IgG control.[8]
Mass Spectrometry Cellular StressHistone H4Identification of a novel acetylation site at K16 and a 2-fold increase in its abundance.[9]

Experimental Protocols

Detailed methodologies for performing a primary HAT assay and the subsequent validation experiments are provided below.

Histone Acetyltransferase (HAT) Assay Protocol

This protocol describes a common in vitro HAT assay using a recombinant HAT enzyme and histone substrates.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate, 0.1 mM EDTA, purified recombinant HAT enzyme (e.g., p300), and histone H3 as a substrate.

  • Compound Addition: Add the test compound (potential HAT inhibitor or activator) or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation: Start the reaction by adding acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western Blot using an antibody specific for the acetylated histone lysine of interest.

Validation Protocol 1: Western Blot
  • Cell Culture and Treatment: Plate and grow cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified duration.

  • Histone Extraction: Harvest the cells and extract histones using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[4]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).[6]

Validation Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR
  • Cell Crosslinking: Treat cells with the test compound. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium and incubating for 10 minutes at room temperature. Quench the crosslinking reaction with glycine.[7]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.[7]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9) or a negative control IgG antibody overnight at 4°C.[8]

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by heating at 65°C.[8]

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR Analysis: Perform quantitative PCR using primers specific to the genomic region of interest (e.g., a gene promoter) to quantify the amount of immunoprecipitated DNA. Express the results as fold enrichment over the IgG control.[8]

Validation Protocol 3: Mass Spectrometry
  • Histone Extraction and Digestion: Extract histones from treated and control cells. Digest the histones into peptides using an enzyme such as trypsin.[11]

  • Peptide Derivatization (Optional but Recommended): To improve the detection of acetylated peptides, perform chemical derivatization using reagents like propionic anhydride.[13]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them using a high-resolution mass spectrometer.[14]

  • Data Analysis: Use specialized software to identify and quantify the abundance of acetylated peptides. Compare the relative abundance of specific acetylated peptides between the treated and control samples.[10]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a typical HAT assay and the subsequent validation methods.

HAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, HAT Enzyme, Histone) compound Add Test Compound or Vehicle reagents->compound Step 1 initiate Initiate with Acetyl-CoA compound->initiate Step 2 incubate Incubate at 30°C initiate->incubate Step 3 terminate Terminate Reaction incubate->terminate Step 4 analysis Analyze by Western Blot terminate->analysis Step 5

A simplified workflow of a typical in vitro HAT assay.

Validation_Methods_Workflow cluster_wb Western Blot cluster_chip ChIP-qPCR cluster_ms Mass Spectrometry start Cell Treatment with Test Compound wb1 Histone Extraction start->wb1 chip1 Crosslinking & Lysis start->chip1 ms1 Histone Extraction & Digestion start->ms1 wb2 SDS-PAGE & Transfer wb1->wb2 wb3 Immunoblotting wb2->wb3 wb4 Detection & Analysis wb3->wb4 chip2 Chromatin Shearing chip1->chip2 chip3 Immunoprecipitation chip2->chip3 chip4 DNA Purification & qPCR chip3->chip4 ms2 Peptide Cleanup/ Derivatization ms1->ms2 ms3 LC-MS/MS Analysis ms2->ms3 ms4 Data Analysis ms3->ms4

Overview of workflows for HAT assay validation methods.

By employing one or more of these orthogonal validation methods, researchers can significantly increase the confidence in their primary HAT assay results, leading to more robust and reproducible findings in the fields of epigenetics and drug discovery.

References

A Comparative Analysis of HPLC and Mass Spectrometry for the Quantification of Acetyl Coenzyme A Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two predominant analytical techniques for the quantification of Acetyl Coenzyme A (Acetyl-CoA), a pivotal molecule in cellular metabolism. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and protocols.

Acetyl-CoA serves as a central hub in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. Its accurate quantification is crucial for understanding cellular energy status and for the development of therapeutics targeting metabolic disorders. While various methods exist for Acetyl-CoA measurement, HPLC and mass spectrometry are among the most widely adopted for their specificity and sensitivity. This guide presents a cross-validation of these two techniques, offering insights into their respective strengths and limitations.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of key quantitative parameters for HPLC-UV and LC-MS/MS in the context of Acetyl-CoA trisodium (B8492382) quantification.

Performance MetricHPLC-UVLC-MS/MSKey Considerations
Linearity (Range) 0 - 5 µM[1]Wide dynamic range, often spanning several orders of magnitude[2]LC-MS/MS generally offers a broader linear range, beneficial for samples with highly variable Acetyl-CoA concentrations.
Limit of Detection (LOD) 0.114 pmol per injection[1]Significantly lower than HPLC, offering higher sensitivity[3]The superior sensitivity of LC-MS/MS makes it the method of choice for samples with low Acetyl-CoA abundance.[2]
Precision (%RSD) <1% for standards, 1-3% for biological samples[4]High precision, further improved with the use of stable isotope-labeled internal standards[5]Both methods demonstrate good precision, with internal standards in LC-MS/MS mitigating matrix effects and improving reproducibility.
Accuracy (Recovery) 95-97% in spiked liver extracts[1][4]High accuracy, with recovery often enhanced by optimized sample preparation techniques like solid-phase extraction[2]Both techniques can achieve high accuracy. The choice of sample preparation method is critical for both.
Specificity Good, based on retention timeExcellent, based on mass-to-charge ratio and fragmentation patterns[6]Mass spectrometry provides unequivocal identification and quantification, minimizing interferences from co-eluting compounds.

Experimental Methodologies

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for both HPLC and LC-MS/MS quantification of Acetyl-CoA.

Sample Preparation

A critical step for both methods is the efficient extraction of Acetyl-CoA from the biological matrix while minimizing degradation.

  • For HPLC Analysis (Protein Precipitation):

    • Homogenize tissue or cell samples in a cold 5% perchloric acid (PCA) solution containing a reducing agent like dithiothreitol (B142953) (DTT) to prevent oxidation.[1]

    • Incubate the homogenate on ice to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[1]

    • The resulting supernatant, containing the Acetyl-CoA, is collected for immediate HPLC analysis or stored at -80°C.[1]

  • For LC-MS Analysis (Solid-Phase Extraction - SPE):

    • Extract metabolites from biological samples using a cold solvent mixture, such as 80:20 methanol:water.

    • For enhanced accuracy, add a stable isotope-labeled internal standard (e.g., 13C-Acetyl-CoA) to the extraction solvent.[5]

    • After extraction, perform solid-phase extraction for sample cleanup.[7][8]

    • Condition an Oasis HLB SPE column with methanol, followed by equilibration with water.[7][8]

    • Load the sample extract onto the column and wash with water to remove interfering substances.[7][8]

    • Elute Acetyl-CoA with a solution of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[7][8]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS injection.[7][8]

Chromatographic and Detection Parameters

HPLC-UV Method

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 100 mM mono-sodium phosphate) and an organic modifier like acetonitrile (B52724) is commonly employed.[3]

  • Detection: UV detection is performed at a wavelength of 259 nm, which corresponds to the absorbance maximum of the adenine (B156593) group in the Coenzyme A molecule.[3]

LC-MS/MS Method

  • Column: A C18 reversed-phase column is also suitable for LC-MS analysis.

  • Mobile Phase: A gradient elution is often used to achieve better separation of a wider range of acyl-CoAs. The mobile phases typically consist of an aqueous component with an additive like ammonium acetate and an organic component such as acetonitrile.[8]

  • Mass Spectrometry Detection:

    • The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode.

    • Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[2] The characteristic fragmentation of Acetyl-CoA (e.g., the transition from the parent ion to specific product ions) is monitored.[2]

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and mass spectrometry-based quantification of Acetyl-CoA.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization in 5% PCA with DTT Sample->Homogenization Centrifugation Centrifugation (14,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (259 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: Experimental workflow for Acetyl-CoA quantification by HPLC-UV.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction InternalStandard Add Isotope-Labeled Internal Standard Extraction->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Injection LC-MS/MS Injection SPE->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2: Experimental workflow for Acetyl-CoA quantification by LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Acetyl Coenzyme A trisodium. The choice between the two will largely depend on the specific requirements of the study.

  • HPLC-UV is a robust, reliable, and more accessible method that provides accurate and precise quantification, making it suitable for routine analysis where high sensitivity is not the primary concern.[3]

  • LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for applications requiring the detection of low abundance species or in complex biological matrices where interferences are a concern.[2][3] The ability to use stable isotope-labeled internal standards further enhances its accuracy and precision.[5][6]

For researchers in drug development and in-depth metabolic studies, the enhanced performance of LC-MS/MS often justifies the higher initial investment and operational complexity. However, for many research applications, a well-optimized HPLC-UV method can provide high-quality, quantitative data. This guide provides the foundational information to make an informed decision based on the analytical needs of the research.

References

A Researcher's Guide to Confirming the Identity and Purity of Acetyl Coenzyme A Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality of reagents is paramount. This guide provides a comprehensive comparison of analytical methods to confirm the identity and purity of Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382), a critical cofactor in numerous biochemical reactions.

Comparison of Analytical Methodologies

The identity and purity of Acetyl-CoA trisodium can be assessed using several analytical techniques, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural confirmation.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance characteristics of the most common analytical methods for Acetyl-CoA analysis.

FeatureHPLC-UVLC-MS/MSEnzymatic Assay (Fluorometric)NMR
Principle Separation by chromatography, detection by UV absorbance (259 nm)Separation by chromatography, detection by mass-to-charge ratioCoupled enzyme reactions leading to a fluorescent productDetection of nuclear spin transitions in a magnetic field
Primary Use Quantification and purity assessmentQuantification, impurity profiling, and identity confirmationQuantificationStructural elucidation and identity confirmation
Limit of Detection (LOD) ~0.1-10 pmol per injection[1][2]Sub-nM to nM range[3]~20-100 pmol per well[4]µM to mM range
Linearity Wide linear range, typically 0-1 mM[5]Excellent linearity over a wide concentration range[6]Typically linear over a 2-3 order of magnitude rangeQuantitative over a wide range, but less sensitive
Precision (%RSD) <1-3% for standards and samples[1][2]Routinely ~4%[3]Variable, can be higher than chromatographic methodsHigh precision, but requires higher concentrations
Specificity Moderate, relies on retention time and UV spectrumHigh, based on retention time and specific mass transitionsHigh for Acetyl-CoA, but can be susceptible to interferenceHigh, provides detailed structural information

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification and purity assessment of Acetyl-CoA.

Protocol:

  • Sample Preparation: Dissolve the Acetyl-CoA trisodium salt in a suitable buffer, such as deionized water or a phosphate (B84403) buffer, to a known concentration.

  • Instrumentation: An HPLC system equipped with a UV/Vis detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV absorbance is monitored at 259 nm, which is the absorbance maximum for the adenine (B156593) moiety of Acetyl-CoA.

  • Analysis: The identity of Acetyl-CoA is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of a certified reference standard. Purity is determined by calculating the area percentage of the Acetyl-CoA peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for accurate quantification and identification of impurities.

Protocol:

  • Sample Preparation: Similar to HPLC-UV, samples are prepared by dissolving the Acetyl-CoA trisodium salt in a compatible solvent. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[7]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is used.

  • Chromatographic Conditions: Similar to HPLC, a C18 column with a gradient elution is common. The mobile phase often contains a volatile buffer like ammonium (B1175870) acetate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Acetyl-CoA are monitored.

  • Analysis: Identity is confirmed by the presence of the correct precursor and product ions at the expected retention time. Purity is assessed by quantifying the main component and identifying any potential impurities by their mass-to-charge ratios.

Enzymatic Assay

This method provides a functional measure of Acetyl-CoA concentration.

Protocol:

  • Principle: A coupled enzyme assay is used, where the acetyl group from Acetyl-CoA is transferred to a substrate, leading to a cascade of reactions that produce a quantifiable signal (e.g., fluorescence or color).

  • Reagents: Commercially available kits provide the necessary enzymes, substrates, and buffers.[4][8]

  • Procedure:

    • Prepare a standard curve using known concentrations of Acetyl-CoA.

    • Add the sample and standards to a 96-well plate.

    • Add the reaction mixture containing the enzymes and substrates.

    • Incubate for the recommended time at the specified temperature.

    • Measure the fluorescence (e.g., λex = 535 nm / λem = 587 nm) or absorbance using a plate reader.[8]

  • Analysis: The concentration of Acetyl-CoA in the sample is determined by interpolating its signal on the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation and can also be used for quantification.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the Acetyl-CoA trisodium salt in a deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-field NMR spectrometer is required.

  • Data Acquisition: Acquire a ¹H NMR spectrum. For more detailed structural analysis, 2D NMR experiments (e.g., COSY, HSQC) can be performed.

  • Analysis: The identity of Acetyl-CoA is confirmed by comparing the chemical shifts and coupling constants of the observed signals with those reported in the literature or a reference standard. Purity can be estimated by the absence of significant impurity signals.

Potential Impurities

A thorough purity analysis should consider potential impurities that may be present in Acetyl-CoA trisodium preparations. These can include:

  • Coenzyme A (free thiol): The unacetylated form of the coenzyme.

  • Coenzyme A disulfide: An oxidized form of Coenzyme A.

  • Other acyl-CoAs: Contaminants from the manufacturing process.

  • Degradation products: Resulting from improper handling or storage.

Experimental Workflow for Identity and Purity Confirmation

The following diagram illustrates a typical workflow for the comprehensive analysis of Acetyl-CoA trisodium.

Acetyl_CoA_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Confirmation cluster_conclusion Final Assessment Sample Acetyl-CoA Trisodium Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_UV HPLC-UV Dissolution->HPLC_UV Purity & Quantification LC_MS LC-MS/MS Dissolution->LC_MS Identity, Purity & Quantification Enzymatic Enzymatic Assay Dissolution->Enzymatic Functional Quantification NMR NMR Dissolution->NMR Identity & Structure Identity Identity Confirmation (Retention Time, m/z, Chemical Shifts) HPLC_UV->Identity Purity Purity Assessment (% Area, Impurity Profile) HPLC_UV->Purity Quantification Quantification (Concentration) HPLC_UV->Quantification LC_MS->Identity LC_MS->Purity LC_MS->Quantification Enzymatic->Quantification NMR->Identity NMR->Purity Conclusion Verified Acetyl-CoA Identity->Conclusion Purity->Conclusion Quantification->Conclusion

References

Comparative analysis of enzymatic activity with Acetyl Coenzyme A trisodium and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382) and its key analogs. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an essential resource for researchers investigating enzymes that utilize Acetyl-CoA, particularly in the context of drug discovery and metabolic studies.

Data Presentation: Comparative Enzymatic Kinetics

The following table summarizes the kinetic parameters (Km and Vmax) of various enzymes with Acetyl-CoA trisodium and its analogs. This quantitative data allows for a direct comparison of substrate affinity and catalytic efficiency.

EnzymeSubstrate/AnalogKm (µM)Vmax (relative %)Vmax (specific units)Source
Citrate (B86180) Synthase Acetyl-CoA16100-[1]
Acetyl-dithio-CoA530.0002(4.0 ± 0.4) x 10-4 s-1[2]
Choline Acetyltransferase Acetyl-CoA~8.3100-[2]
Acetyl-dithio-CoA837.7(1.1 ± 0.2) x 10-2 µmol·s-1·(mg protein)-1[2]
Acyl-CoA Carboxylase (TfAcCCase) Acetyl-CoA-100-[3]
Propionyl-CoA->100-[3]
Butyryl-CoA-<100-[3]
Butyryl/Caproyl-CoA:Acetate CoA-Transferase (CPB6-CoAT) Butyryl-CoA537 ± 101005.81 ± 1.5 min-1 (kcat)[4]
Caproyl-CoA359 ± 5.325414.7 ± 0.9 min-1 (kcat)[4]
Butyryl/Caproyl-CoA:Acetate CoA-Transferase (BEY8-CoAT) Butyryl-CoA369.5100-[5]
Human N-terminal Acetyltransferase 30 (hNaa30p) Acetyl-CoA4 - 40--[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Continuous Coupled-Enzyme Assay for Lysine Acetyltransferase (KAT) Activity

This spectrophotometric assay continuously monitors the production of Coenzyme A (CoA), a product of the acetyltransferase reaction.

Principle: The CoA produced is used by pyruvate (B1213749) dehydrogenase (PDH) to generate NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • KAT enzyme of interest

  • Peptide or protein substrate

  • Acetyl-CoA trisodium or analog

  • Pyruvate dehydrogenase (PDH)

  • Pyruvate

  • NAD+

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100 (v/v), 50 µg/mL BSA[7]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, pyruvate, and NAD+.

  • Add the KAT enzyme and the peptide/protein substrate to the reaction mixture.

  • Initiate the reaction by adding Acetyl-CoA or its analog.

  • Immediately place the reaction in a spectrophotometer pre-set to 340 nm and 37°C.

  • Monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • To determine kinetic parameters, vary the concentration of one substrate (e.g., Acetyl-CoA analog) while keeping the other substrates at saturating concentrations.

Radioactive Filter-Binding Assay for Histone Acetyltransferase (HAT) Activity

This endpoint assay measures the incorporation of a radiolabeled acetyl group from [3H]- or [14C]-Acetyl-CoA onto a histone substrate.

Materials:

  • HAT enzyme of interest

  • Histone substrate (e.g., core histones, histone peptides)

  • Radiolabeled Acetyl-CoA ([3H]- or [14C]-Acetyl-CoA)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT[7]

  • Whatman P-81 phosphocellulose filter paper[7]

  • Wash Buffer: 50 mM NaHCO3 (pH 9.0)[7]

  • Acetone[7]

  • Scintillation cocktail and counter

Procedure:

  • Set up the HAT reaction by combining the reaction buffer, HAT enzyme, and histone substrate in a microcentrifuge tube.

  • Initiate the reaction by adding the radiolabeled Acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a high concentration of a HAT inhibitor or a strongly acidic/basic solution)[7].

  • Spot an aliquot of the reaction mixture onto a Whatman P-81 phosphocellulose filter paper[7].

  • Allow the filter paper to air dry completely[7].

  • Wash the filter paper three times with the Wash Buffer for 5 minutes each with gentle agitation to remove unincorporated radiolabeled Acetyl-CoA[7].

  • Wash the filter paper once with acetone (B3395972) for 5 minutes[7].

  • Allow the filter paper to air dry completely[7].

  • Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data is analyzed by subtracting the background radioactivity (from a no-enzyme control) and calculating the amount of incorporated acetyl groups based on the specific activity of the radiolabeled Acetyl-CoA.

Fluorometric Assay for Acetyl-CoA Quantification

This assay provides a sensitive method for quantifying Acetyl-CoA levels in various biological samples.

Principle: In the assay, free CoA is quenched, and then Acetyl-CoA is converted to CoA. The resulting CoA reacts to produce NADH, which interacts with a fluorescent probe (e.g., PicoProbe™) to generate a fluorescent signal (Ex/Em = 535/587 nm)[8].

Materials:

  • Acetyl-CoA Assay Kit (e.g., Abcam ab204709 or similar) containing:

    • HAT Assay Buffer

    • Acetyl-CoA

    • Developer

    • PicoProbe™

    • CoA Standard

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Fluorescent microplate reader

Procedure:

  • Prepare samples and standards according to the kit protocol. This typically involves deproteinization of the biological samples.

  • Prepare a reaction mix containing the HAT Assay Buffer, Developer, and PicoProbe™.

  • Add the reaction mix to the sample and standard wells of a 96-well microplate.

  • Measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm for 30-60 minutes at 25°C, protected from light[8].

  • The concentration of Acetyl-CoA in the samples is determined by comparing the rate of fluorescence increase to the standard curve generated with the CoA standard.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involving Acetyl-CoA and its regulatory network.

TCA_Cycle Tricarboxylic Acid (TCA) Cycle Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA Acetyl-CoA CS Citrate Synthase AcetylCoA->CS Oxaloacetate Oxaloacetate Oxaloacetate->CS Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKetoglutarate α-Ketoglutarate KGDHC α-Ketoglutarate Dehydrogenase AlphaKetoglutarate->KGDHC SuccinylCoA Succinyl-CoA SCS Succinyl-CoA Synthetase SuccinylCoA->SCS Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate Fumarase Fumarase Fumarate->Fumarase Malate Malate MDH Malate Dehydrogenase Malate->MDH PDH->AcetylCoA CS->Citrate Aconitase1->Isocitrate IDH->AlphaKetoglutarate KGDHC->SuccinylCoA SCS->Succinate SDH->Fumarate Fumarase->Malate MDH->Oxaloacetate

Caption: The Tricarboxylic Acid (TCA) Cycle.

p300_CBP_Signaling p300/CBP-Mediated Transcriptional Regulation Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) Cell_Surface_Receptors Cell Surface Receptors Extracellular_Signals->Cell_Surface_Receptors Signal_Transduction Signal Transduction Cascades Cell_Surface_Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., p53, NF-κB, CREB) Signal_Transduction->Transcription_Factors Activation p300_CBP p300/CBP Transcription_Factors->p300_CBP Recruitment Histones Histones p300_CBP->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription Activation

Caption: p300/CBP Signaling Pathway.

Experimental_Workflow General Experimental Workflow for Enzyme Kinetics Preparation 1. Preparation of Reagents - Enzyme - Substrates (Acetyl-CoA & Analogs) - Buffers Assay_Setup 2. Assay Setup - Combine reagents in reaction vessel - Pre-incubate at optimal temperature Preparation->Assay_Setup Reaction_Initiation 3. Reaction Initiation - Add final substrate to start the reaction Assay_Setup->Reaction_Initiation Data_Acquisition 4. Data Acquisition - Monitor reaction progress over time (e.g., absorbance, fluorescence, radioactivity) Reaction_Initiation->Data_Acquisition Data_Analysis 5. Data Analysis - Calculate initial reaction velocities - Determine Km and Vmax Data_Acquisition->Data_Analysis Comparison 6. Comparative Analysis - Compare kinetic parameters of Acetyl-CoA and its analogs Data_Analysis->Comparison

Caption: Experimental Workflow for Enzyme Kinetics.

References

A Researcher's Guide to Isotopic Labeling of Acetyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to a myriad of biosynthetic pathways and energy production.[1][2] Tracing the flux of carbon through this central node is paramount for understanding cellular physiology in both health and disease. This guide provides an objective comparison of isotopic labeling strategies for Acetyl-CoA, supported by experimental data, to aid researchers in designing robust metabolic tracing studies.

Comparison of Isotopic Tracers for Acetyl-CoA Labeling

The choice of an isotopic tracer is fundamental to the design of a metabolic flux experiment. Label can be introduced into the Acetyl-CoA pool either directly, using labeled Acetyl-CoA precursors like acetate (B1210297), or indirectly, by providing labeled upstream metabolites such as glucose, fatty acids, or amino acids.

  • ¹³C-Labeled Glucose: As a primary carbon source for many cultured cells, uniformly labeled glucose ([U-¹³C₆]-glucose) is a common choice. Glucose is metabolized through glycolysis to pyruvate (B1213749), which then enters the mitochondria to form [1,2-¹³C₂]-Acetyl-CoA. This tracer is excellent for studying the contribution of glycolysis to the Acetyl-CoA pool and subsequent pathways like the TCA cycle and de novo lipogenesis.[3][4]

  • ¹³C-Labeled Fatty Acids: To specifically trace fatty acid β-oxidation (FAO), long-chain fatty acids, such as [U-¹³C₁₆]-palmitate, are used. Each cycle of β-oxidation cleaves a [1,2-¹³C₂]-Acetyl-CoA unit, providing a direct measure of FAO's contribution to the mitochondrial Acetyl-CoA pool.[4] This is particularly relevant in tissues with high fatty acid metabolism, like the heart and skeletal muscle, or in studying metabolic diseases.[5][]

  • ¹³C-Labeled Glutamine: Glutamine is another key anaplerotic substrate that can replenish TCA cycle intermediates.[7] Labeled glutamine (e.g., [U-¹³C₅]-glutamine) can be converted to α-ketoglutarate and subsequently contribute to the Acetyl-CoA pool through the TCA cycle, particularly under conditions of metabolic stress or in rapidly proliferating cells.

  • ¹³C or ²H-Labeled Acetate: Acetate can be directly converted to Acetyl-CoA in both the cytosol and mitochondria by acetyl-CoA synthetase (ACSS) enzymes. Using labeled acetate (e.g., [1,2-¹³C₂]-acetate or [²H₃]-acetate) allows researchers to probe this specific pathway, which is upregulated in certain cancers and under hypoxic conditions.[5][8]

The choice between these precursors depends on the specific metabolic pathway under investigation. For instance, to quantify the relative contributions of glucose and fatty acids to the TCA cycle, a dual-labeling approach using tracers that generate differently labeled Acetyl-CoA pools (e.g., [U-¹³C₆]glucose generating M+2 Acetyl-CoA and [1-¹³C]octanoate generating M+1 Acetyl-CoA) can be employed.[5]

Quantitative Data Comparison

The following tables summarize key quantitative aspects of different Acetyl-CoA labeling strategies.

Table 1: Comparison of Common Isotopic Tracers for Acetyl-CoA Pool Labeling

TracerLabeled Acetyl-CoA FormedPrimary Pathway TracedTypical Cell Culture Conc.AdvantagesLimitations
[U-¹³C₆]-Glucose [1,2-¹³C₂]-Acetyl-CoA (M+2)Glycolysis, Pyruvate Dehydrogenase (PDH)5-25 mMTraces the major carbohydrate contribution; widely applicable.[3]Label dilution can occur through the Pentose Phosphate Pathway; contribution varies with cell type and conditions.[9]
[U-¹³C₁₆]-Palmitate [1,2-¹³C₂]-Acetyl-CoA (M+2)Fatty Acid β-Oxidation (FAO)50-200 µMDirectly measures fatty acid contribution to mitochondrial Acetyl-CoA.[4]Requires conjugation to BSA for solubility; uptake can be variable.
[U-¹³C₅]-Glutamine [1,2-¹³C₂]-Acetyl-CoA (M+2)Glutaminolysis, TCA Cycle Anaplerosis2-4 mMTraces a key anaplerotic pathway, important in cancer metabolism.[7]Contribution to Acetyl-CoA is often indirect and can be complex to model.
[1,2-¹³C₂]-Acetate [1,2-¹³C₂]-Acetyl-CoA (M+2)Acetyl-CoA Synthetase (ACSS) Activity0.1-5 mMDirectly probes cytosolic and mitochondrial Acetyl-CoA synthesis from acetate.[8]The physiological relevance of acetate as a carbon source can be low in some contexts.
[²H₃]-Acetate [²H₃]-Acetyl-CoA (M+3)Acetyl-CoA Synthetase (ACSS) Activity0.1-5 mMStable deuterium (B1214612) label; can be used in conjunction with ¹³C tracers.[5]Kinetic isotope effects may alter metabolic rates compared to ¹²C/¹³C.

Table 2: Commercially Available Labeled Acetyl-CoA Isotopologues

Product NameIsotopic LabelSupplier ExamplesCommon Applications
Acetyl-coenzyme A-(acetyl-¹³C₂)¹³C on both carbons of the acetyl groupMedChemExpress, Sigma-AldrichInternal standard for mass spectrometry, in vitro enzyme assays.[10]
Acetyl-coenzyme A-(acetyl-d₃)Deuterium on the methyl group of the acetyl groupMedChemExpress, C/D/N IsotopesInternal standard for mass spectrometry, tracing studies where ¹³C channels are occupied.
[¹³C₃,¹⁵N₁]-Pantothenate Labeled CoA¹³C and ¹⁵N on the CoA moietyBiosynthesized via SILECUsed to generate a full suite of labeled acyl-CoA internal standards for quantitative metabolomics.[2][11]

Experimental Protocols & Methodologies

A successful metabolic tracing study requires meticulous attention to experimental detail, from cell culture to sample analysis.

Generalized Protocol for Stable Isotope Tracing in Cell Culture
  • Cell Seeding and Growth: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Culture in standard medium for 24-48 hours to allow for adherence and recovery.

  • Isotope Labeling Medium Preparation: Prepare the labeling medium by supplementing basal medium (lacking the unlabeled precursor of interest, e.g., glucose-free DMEM) with the desired concentration of the isotopic tracer (e.g., 25 mM [U-¹³C₆]-glucose) and other necessary components like dialyzed fetal bovine serum to minimize unlabeled precursors.

  • Tracer Incubation:

    • Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed isotopic labeling medium. The duration of labeling depends on the pathway of interest; achieving isotopic steady state in the TCA cycle can take several hours in cultured cells.[7]

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS or saline.

    • Add a pre-chilled extraction solvent, typically 80% methanol/20% water, kept at -80°C.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed at 4°C to pellet protein and cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • The dried extract can be stored at -80°C or reconstituted for analysis.

Analysis by Mass Spectrometry (LC-MS/MS)
  • Acyl-CoA Analysis:

    • Chromatography: Reconstitute dried extracts in an appropriate buffer. Separate acyl-CoAs using reverse-phase liquid chromatography, for example, on a C18 column.[7]

    • Mass Spectrometry: Analyze using a high-resolution mass spectrometer (e.g., Q-Exactive) operating in positive ion mode.[7] Use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to detect the specific mass transitions for each acyl-CoA and its isotopologues.[12]

  • Fatty Acid Analysis (as a readout of lipogenic Acetyl-CoA):

    • Derivatization: Saponify lipids and derivatize fatty acids to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Analysis: Separate FAMEs on a suitable GC column and analyze the mass isotopologue distributions (MIDs) to determine the fractional labeling of the lipogenic Acetyl-CoA pool.[13]

Mandatory Visualizations

Diagrams of Metabolic Pathways and Workflows

Acetyl_CoA_Metabolism cluster_sources Carbon Sources cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation AminoAcids Amino Acids Pyruvate_m Pyruvate AminoAcids->Pyruvate_m AcetylCoA_m Acetyl-CoA AminoAcids->AcetylCoA_m Pyruvate_c->Pyruvate_m AcetylCoA_c Acetyl-CoA FattyAcid_Synth Fatty Acid Synthesis AcetylCoA_c->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis AcetylCoA_c->Cholesterol_Synth Pyruvate_m->AcetylCoA_m PDH TCA_Cycle TCA Cycle AcetylCoA_m->TCA_Cycle Ketogenesis Ketogenesis AcetylCoA_m->Ketogenesis TCA_Cycle->AcetylCoA_c via Citrate Shuttle BetaOxidation->AcetylCoA_m

Caption: Central role of Acetyl-CoA in cellular metabolism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells & Grow to Log Phase B 2. Prepare Isotopic Labeling Medium A->B C 3. Wash Cells & Add Labeling Medium B->C D 4. Incubate for Desired Time C->D E 5. Rapidly Quench Metabolism (e.g., with 80% Methanol) D->E F 6. Extract Metabolites E->F G 7. Dry & Reconstitute Sample F->G H 8. LC-MS/MS or GC-MS Analysis G->H I 9. Analyze Mass Isotopologue Distributions (MIDs) H->I

Caption: Workflow for a stable isotope tracing experiment.

Caption: Comparison of labeling from different precursors.

References

Verifying Enzyme Specificity for Acetyl Coenzyme A Trisodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to verify the specificity of an enzyme for Acetyl Coenzyme A (Acetyl-CoA) trisodium (B8492382). We present a comparison of key experimental approaches, detailed protocols, and quantitative data to aid in the selection of the most suitable method for your research needs.

Introduction to Enzyme Specificity

Enzyme specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrates. Verifying the specificity of an enzyme for Acetyl-CoA is crucial in various research and development areas, including drug discovery, metabolic engineering, and diagnostics. This guide will explore different techniques to quantitatively assess an enzyme's preference for Acetyl-CoA over other potential acyl-CoA substrates.

Comparative Analysis of Experimental Approaches

The selection of an appropriate assay to determine enzyme specificity depends on factors such as the required throughput, sensitivity, and the availability of specialized equipment. Below is a comparison of common methods.

Method Principle Advantages Disadvantages Typical Data Output
Spectrophotometric Assays Measures the change in absorbance of light as a substrate is converted to a product. Often coupled to a secondary reaction that produces a colored or UV-active compound.Widely accessible, relatively inexpensive, suitable for continuous monitoring of enzyme activity.Can be prone to interference from other components in the sample. May require a coupled enzyme system, which can introduce its own kinetic complexities.Michaelis-Menten kinetics (Km, Vmax), specific activity.
High-Performance Liquid Chromatography (HPLC) Separates the substrate and product based on their physicochemical properties, followed by detection (e.g., UV, fluorescence).Highly specific and accurate, can resolve multiple substrates and products simultaneously.Lower throughput than plate-based assays, requires specialized equipment and expertise.Direct measurement of substrate consumption and product formation over time, allowing for calculation of kinetic parameters.
Mass Spectrometry (MS)-Based Assays Directly measures the mass-to-charge ratio of substrates and products, allowing for their precise identification and quantification.Extremely sensitive and specific, ideal for complex mixtures and high-throughput screening when coupled with rapid separation techniques.[1][2]High initial instrument cost, requires specialized expertise for data analysis.Accurate quantification of multiple analytes, enabling detailed kinetic analysis and substrate competition studies.[1][2]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a substrate to an enzyme.Provides a complete thermodynamic profile of the binding interaction (Kd, ΔH, ΔS). Label-free and in-solution.Low throughput, requires relatively large amounts of pure enzyme and substrate.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocols

General Enzyme Kinetic Assay (Spectrophotometric)

This protocol describes a general approach to determine the kinetic parameters (Km and Vmax) of an enzyme for Acetyl-CoA and potential alternative substrates.

Materials:

  • Purified enzyme of interest

  • Acetyl Coenzyme A trisodium salt

  • Alternative acyl-CoA substrates (e.g., Propionyl-CoA, Butyryl-CoA)

  • Assay buffer (optimized for the enzyme of interest)

  • Coupling enzyme(s) and their substrates (if required for detection)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of the enzyme in a suitable buffer.

  • Prepare a range of concentrations for Acetyl-CoA and each alternative substrate.

  • Set up the reaction mixture in a microplate or cuvette. This will typically include the assay buffer, a fixed concentration of the enzyme, and any necessary coupling reagents.

  • Initiate the reaction by adding the substrate (Acetyl-CoA or an alternative).

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The rate of reaction is determined from the initial linear portion of the progress curve.

  • Repeat the assay for each substrate concentration.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[3]

  • Compare the specificity constant (kcat/Km) for Acetyl-CoA with those of the alternative substrates. A higher kcat/Km value indicates greater specificity.

Competitive Substrate Assay using HPLC

This protocol allows for the direct comparison of an enzyme's activity on multiple substrates simultaneously.

Materials:

  • Purified enzyme of interest

  • This compound salt

  • A mixture of alternative acyl-CoA substrates

  • Reaction buffer

  • Quenching solution (e.g., acid or organic solvent)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing the enzyme and a mixture of Acetyl-CoA and the alternative substrates at known concentrations.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Take aliquots at different time points and stop the reaction by adding a quenching solution.

  • Analyze the samples by HPLC to separate and quantify the remaining amounts of each substrate and the corresponding products.

  • Calculate the rate of consumption for each substrate. The substrate that is consumed at the highest rate is the preferred substrate.

  • For a more quantitative comparison, the relative specificity can be determined by comparing the initial rates of product formation for each substrate.

Quantitative Data Summary

The following table provides a hypothetical example of kinetic data for an enzyme tested with Acetyl-CoA and two alternative substrates.

Substrate Km (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Acetyl Coenzyme A5010083.31.67 x 10⁶
Propionyl-CoA2504033.31.33 x 10⁵
Butyryl-CoA8001512.51.56 x 10⁴

Note: kcat is calculated assuming a hypothetical enzyme molecular weight of 50 kDa. The specificity constant (kcat/Km) is the key parameter for comparing the enzyme's preference for different substrates.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Enzyme Specificity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Reaction Reaction Mixture (Enzyme + Buffer) Enzyme->Reaction Substrates Substrate Stocks (Acetyl-CoA & Alternatives) Incubation Initiate Reaction (Add Substrate) Substrates->Incubation Buffer Assay Buffer Buffer->Reaction Reaction->Incubation Measurement Data Acquisition (e.g., Spectrophotometry) Incubation->Measurement Kinetics Calculate Initial Rates Measurement->Kinetics Plotting Michaelis-Menten Plot Kinetics->Plotting Parameters Determine Km, Vmax, kcat/Km Plotting->Parameters Comparison Compare Specificity Parameters->Comparison

Caption: Workflow for determining enzyme kinetic parameters.

Acetyl-CoA in the Citric Acid Cycle

citric_acid_cycle Pyruvate Pyruvate AcetylCoA Acetyl Coenzyme A Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate Synthase

Caption: The central role of Acetyl-CoA in the Citric Acid Cycle.

References

Benchmarking new enzymatic assays for Acetyl Coenzyme A trisodium against established methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Established and Novel Enzymatic Assays for Acetyl Coenzyme A Trisodium (B8492382).

This guide provides a comprehensive benchmark of new enzymatic assays for Acetyl Coenzyme A (Acetyl-CoA) trisodium against established methods. The objective is to offer a clear comparison of performance, supported by experimental data, to aid researchers in selecting the most suitable assay for their specific needs. This document outlines the fundamental principles, compares quantitative performance, and provides detailed experimental protocols for key assay types.

Introduction to Acetyl-CoA and its Quantification

Acetyl Coenzyme A is a pivotal molecule in cellular metabolism, central to the citric acid cycle, fatty acid synthesis, and numerous acetylation reactions.[1] Accurate quantification of Acetyl-CoA is crucial for research in metabolic diseases, oncology, and drug development. Traditional methods for its measurement include colorimetric and fluorometric enzymatic assays. More recently, newer assays, such as those employing PicoProbe™ technology, have emerged, promising enhanced sensitivity.[2] This guide will focus on the comparative performance of these enzymatic assays.

Performance Comparison of Acetyl-CoA Enzymatic Assays

The selection of an appropriate assay depends on factors such as sample type, required sensitivity, and available equipment. Below is a summary of quantitative data for established colorimetric and fluorometric assays, alongside the newer PicoProbe™-based fluorometric assays.

Assay TypeDetection MethodManufacturer/Kit ExampleDetection LimitAssay RangeKey AdvantagesKey Disadvantages
Established
ColorimetricAbsorbance (340 nm)Assay Genie (MAES0238)[3]~150 nmol/mL150 - 500 nmol/mLWidely accessible (requires standard plate reader)Lower sensitivity compared to fluorometric methods
FluorometricFluorescence (Ex/Em = 535/587 nm)Sigma-Aldrich (MAK039)[4][5]10 pmol[5]10 - 1000 pmol[5]Higher sensitivity than colorimetric assaysMay have background interference
New
PicoProbe™ FluorometricFluorescence (Ex/Em = 535/587 nm)BioVision (K317) / Abcam (ab87546)[1][2]~0.4 µM (can detect down to 10 pmol)[1][2]10 - 1000 pmol[1][2]High sensitivityCan underestimate Acetyl-CoA levels in some matrices[6]; potential for interference[6]

A comparative study highlighted that while a colorimetric ELISA kit failed to produce interpretable results, a fluorometric enzymatic kit (PicoProbe™) provided results comparable to LC-MS-based assays, depending on the sample matrix and extraction method.[6] However, the same study noted that the PicoProbe™ assay could underestimate Acetyl-CoA levels.[6]

Experimental Protocols

Detailed methodologies for a representative established fluorometric assay and a new PicoProbe™-based fluorometric assay are provided below.

Established Method: Sigma-Aldrich Acetyl-CoA Assay Kit (MAK039) - Fluorometric

This protocol is a summary based on the manufacturer's instructions.[4]

A. Sample Preparation:

  • Tissue Samples (20-1,000 mg): Rapidly freeze in liquid N2 or on dry ice and pulverize. Add 2 µL of 1 M perchloric acid per mg of sample while keeping it cold. Homogenize or sonicate thoroughly. Centrifuge at 10,000 x g for 10 minutes to remove insoluble material.

  • Neutralization: Neutralize the supernatant with 3 M potassium bicarbonate solution. Add 1 µL per 10 µL of supernatant while vortexing until bubble evolution ceases. Cool on ice for 5 minutes. Verify the pH is between 6 and 8. Centrifuge for 2 minutes to pellet the potassium bicarbonate.

  • Sample Volume: For unknown samples, it is recommended to test several sample volumes to ensure readings are within the standard curve range.

B. Assay Reaction:

  • Reaction Mix Preparation: Prepare a Reaction Mix for standards and samples according to the kit's protocol. A typical mix includes Acetyl-CoA Assay Buffer, Acetyl-CoA Substrate Mix, Conversion Enzyme, Acetyl-CoA Enzyme Mix, and a Fluorescent Probe.

  • Incubation: Add 50 µL of the appropriate Reaction Mix to each well of a 96-well plate. Mix well and incubate for 10 minutes at 37 °C, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

C. Calculations:

  • Subtract the blank (0 Acetyl-CoA standard) reading from all other readings.

  • Plot a standard curve using the values obtained from the Acetyl-CoA standards.

  • Determine the amount of Acetyl-CoA in the sample from the standard curve.

New Method: BioVision PicoProbe™ Acetyl-CoA Assay Kit (K317) - Fluorometric

This protocol is a summary based on the manufacturer's instructions.[7]

A. Sample Preparation:

  • Deproteinization: For samples containing enzymes, deproteinization using a perchloric acid/KOH protocol is recommended.

  • Tissue Samples (20-1,000 mg): Rapidly freeze in liquid N2 or on dry ice, weigh, and pulverize. Add 2 µL of 1N perchloric acid per mg of sample. Keep cold and homogenize or sonicate thoroughly. Centrifuge at 10,000 x g.

  • Sample Loading: Add 10 µL of the sample into duplicate wells (one for the sample and one for the background) of a 96-well plate. Adjust the volume to 50 µL with Assay Buffer.

B. Assay Reaction:

  • Quenching Free CoA: Add 10 µL of CoA Quencher to each standard and sample well to quench free CoA. Incubate for 5 minutes at room temperature. Add 2 µL of Quench Remover, mix, and incubate for another 5 minutes.

  • Reaction Mix: Prepare a Reaction Mix containing Acetyl CoA Assay Buffer, Substrate Mix, Conversion Enzyme, and PicoProbe™. For the background control, omit the Conversion Enzyme.

  • Incubation: Add the Reaction Mix to each well. Incubate for 10 minutes at 37°C.

  • Measurement: Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

C. Calculations:

  • Subtract the 0 standard reading from all standard readings.

  • Plot the standard curve.

  • Subtract the sample background reading from the sample reading to get the corrected reading.

  • Calculate the Acetyl-CoA concentration in the sample using the standard curve.

Visualizing the Methodologies

To better illustrate the processes involved, the following diagrams outline a typical signaling pathway involving Acetyl-CoA and the general workflow of these enzymatic assays.

Acetyl_CoA_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CitricAcidCycle Citric Acid Cycle (Energy Production) AcetylCoA->CitricAcidCycle FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Histone Histone Acetylation (Gene Regulation) AcetylCoA->Histone

Caption: Simplified metabolic pathway highlighting the central role of Acetyl-CoA.

Enzymatic_Assay_Workflow start Start sample_prep Sample Preparation (e.g., Homogenization, Deproteinization) start->sample_prep reaction_setup Reaction Setup (Add Sample, Standards, and Reagents to Plate) sample_prep->reaction_setup incubation Incubation (Allow Enzymatic Reaction to Proceed) reaction_setup->incubation detection Signal Detection (Measure Absorbance or Fluorescence) incubation->detection data_analysis Data Analysis (Calculate Acetyl-CoA Concentration) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for enzymatic Acetyl-CoA assays.

Conclusion

The choice between established and new enzymatic assays for Acetyl-CoA trisodium depends on the specific experimental requirements. While traditional colorimetric assays offer accessibility, fluorometric assays, particularly the newer PicoProbe™-based kits, provide significantly higher sensitivity.[2][8] However, researchers should be aware of potential matrix effects and the possibility of underestimation with newer high-sensitivity assays.[6] For absolute quantification and multiplexing capabilities, LC-MS-based methods remain the gold standard, though they require more specialized equipment and expertise.[6] This guide serves as a starting point for researchers to make an informed decision based on the performance characteristics and protocols of different enzymatic assays.

References

Safety Operating Guide

Proper Disposal of Acetyl Coenzyme A Trisodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Acetyl Coenzyme A trisodium (B8492382), ensuring the safety of laboratory personnel and compliance with regulations. The information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

While Acetyl Coenzyme A trisodium is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended to handle it with care as its toxicological properties have not been thoroughly investigated.[1][2] It may cause irritation to the mucous membranes and upper respiratory tract.[2]

Personal Protective Equipment (PPE) and Handling Guidelines:

ItemSpecification
Eye Protection Safety goggles
Hand Protection Heavy rubber gloves
Respiratory NIOSH-approved respirator, as conditions warrant
Body Protection Standard laboratory coat
Ventilation Work in a well-ventilated area. Use local exhaust ventilation to control airborne levels.
Hygiene Wash hands thoroughly after handling. Facilities should be equipped with an eyewash station and a safety shower.[2]
Logistical Information: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterCondition
Storage Temperature -20°C[3][4][5]
Form Supplied as a solid[3]
Aqueous Solution Stability Stable for no longer than two weeks when stored in aliquots at -20°C[4]

Step-by-Step Disposal Plan

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[2] While some sources suggest that smaller quantities may be disposed of with household waste, it is best practice within a professional laboratory setting to treat all chemical waste with a higher degree of caution.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_end Completion start Start: Unused or Expired this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantities Small Quantities (e.g., residual amounts in empty containers) assess_quantity->small_quantities < 5g large_quantities Large Quantities or Bulk Material assess_quantity->large_quantities >= 5g package_waste Package in a Labeled Chemical Waste Container small_quantities->package_waste large_quantities->package_waste consult_ehs Consult Institutional EHS Guidelines package_waste->consult_ehs dispose Dispose via Certified Chemical Waste Vendor consult_ehs->dispose end_point End of Disposal Process dispose->end_point

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol
  • Preparation : Before handling the waste material, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Waste Identification and Segregation :

    • Solid Waste : Collect unused or expired solid this compound in a designated and clearly labeled chemical waste container.

    • Aqueous Solutions : While aqueous solutions are stable for a limited time, any unused or expired solutions should also be collected in a labeled chemical waste container designated for aqueous waste. Do not pour down the drain unless permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Materials : Any materials, such as pipette tips, tubes, or weighing paper, that have come into contact with this compound should be considered chemical waste and disposed of accordingly.

  • Packaging and Labeling :

    • Use a robust, leak-proof container for waste collection.

    • Clearly label the container with "this compound Waste" and any other information required by your institution's waste management program.

  • Consult Institutional Guidelines :

    • Always refer to your organization's specific chemical hygiene and waste disposal plans. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical disposal.

  • Final Disposal :

    • Arrange for the pickup and disposal of the chemical waste through your institution's certified chemical waste management vendor.

    • Maintain records of the disposal as required by your institution and local regulations.

In the event of a spill, contain the spill and collect the material as appropriate.[2] Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations.[2] Avoid raising dust and ensure adequate ventilation.[2]

References

Safeguarding Your Research: A Guide to Handling Acetyl Coenzyme A Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Acetyl Coenzyme A trisodium (B8492382).

Acetyl Coenzyme A (CoA) trisodium is a vital reagent in numerous biochemical assays and a cornerstone of cellular metabolism research. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure the well-being of personnel and the integrity of experimental outcomes.[1][2] The toxicological properties of this compound have not been exhaustively investigated, and it may cause irritation to the eyes, skin, and respiratory system.[2] Therefore, a cautious and informed approach to its handling and disposal is paramount.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment to be used when handling Acetyl Coenzyme A trisodium in a laboratory setting.[3][4][5]

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling the solid compound and its solutions.[4][5] Should be promptly removed and replaced if contamination occurs.[4]
Eye Protection Safety Glasses with Side ShieldsTo be worn at all times in the laboratory to protect against splashes or airborne particles.[3][4]
Body Protection Laboratory CoatProvides a barrier to protect skin and personal clothing from accidental spills.[3][5]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing out large quantities of the powder where dust may be generated, consider handling within a fume hood.
Foot Protection Closed-toe ShoesEssential for preventing injuries from dropped items or spills.[5][6]
Experimental Protocols: Handling and Storage

Receiving and Inspection: Upon receipt of this compound, visually inspect the packaging for any signs of damage. Ensure the container is properly labeled.

Storage: Store the solid compound in a tightly sealed container in a freezer at -20°C for long-term stability.[7][8]

Preparation of Solutions:

  • Bring the container of this compound to room temperature before opening to prevent condensation of moisture on the product.

  • Weigh the desired amount of the solid in a clean, designated weighing area.

  • Dissolve the solid in the appropriate aqueous buffer. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[7]

  • It is recommended to prepare solutions fresh for immediate use.[9] Aqueous solutions of Acetyl CoA are not stable for more than one day and should be stored at -20°C for short-term storage if necessary.[7][8]

Disposal Plan

Unused Solid Material: For small quantities of expired or unused solid this compound, disposal with regular laboratory waste may be permissible, but always consult and adhere to your institution's specific waste disposal guidelines.[1]

Aqueous Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water. However, it is imperative to follow local and institutional regulations regarding the disposal of chemical waste.

Contaminated Materials: Any materials, such as pipette tips, tubes, and gloves, that come into contact with this compound should be disposed of in the appropriate laboratory waste stream as designated by your institution's safety protocols.

Emergency Procedures

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove any contaminated clothing. If irritation persists, seek medical attention.[2]

In Case of Eye Contact: Hold eyelids apart and flush the eyes with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.

In Case of Ingestion: Wash out the mouth with water, provided the person is conscious.[2] Do not induce vomiting. Seek medical attention.

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Spills: For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal. Avoid generating dust.[2] Ensure the area is well-ventilated. For larger spills, follow your institution's emergency spill response procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal cluster_emergency Emergency Response receive Receive and Inspect Shipment store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe dispose_solid Dispose of Unused Solid store->dispose_solid weigh Weigh Solid Compound ppe->weigh dissolve Dissolve in Buffer weigh->dissolve spill Spill weigh->spill contact Personal Contact weigh->contact experiment Perform Experiment dissolve->experiment dissolve->spill dissolve->contact dispose_solution Dispose of Aqueous Solution experiment->dispose_solution dispose_contaminated Dispose of Contaminated Materials experiment->dispose_contaminated experiment->spill experiment->contact spill_response Follow Spill Protocol spill->spill_response contact_response Follow First Aid contact->contact_response

Caption: Workflow for the safe handling of this compound.

References

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